molecular formula C18H15NO2 B15561806 Ethyl 2-cyano-3,3-diphenylacrylate-d10

Ethyl 2-cyano-3,3-diphenylacrylate-d10

Cat. No.: B15561806
M. Wt: 287.4 g/mol
InChI Key: IAJNXBNRYMEYAZ-HZKWNVQXSA-N
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Description

Ethyl 2-cyano-3,3-diphenylacrylate-d10 is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H15NO2

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl 2-cyano-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate

InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D

InChI Key

IAJNXBNRYMEYAZ-HZKWNVQXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-cyano-3,3-diphenylacrylate-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-cyano-3,3-diphenylacrylate-d10. This deuterated analog of Ethyl 2-cyano-3,3-diphenylacrylate, a known UV absorber, is a valuable tool for various research applications, including mechanistic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details the synthetic protocol, predicted analytical data, and experimental workflows.

Synthesis

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a carbonyl compound, in this case, benzophenone-d10 (B1335006), with an active methylene (B1212753) compound, ethyl cyanoacetate (B8463686), in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the desired α,β-unsaturated product.

Reaction Scheme:

Synthesis_of_Ethyl_2-cyano-3,3-diphenylacrylate-d10 cluster_conditions Reaction Conditions benzophenone_d10 Benzophenone-d10 arrow -> ethyl_cyanoacetate Ethyl Cyanoacetate plus + product This compound arrow->product water + H2O catalyst [Base Catalyst] (e.g., Piperidine (B6355638), Ammonium (B1175870) Acetate) solvent Toluene Δ

Caption: Synthesis of this compound via Knoevenagel condensation.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the non-deuterated analog.[3]

Materials:

  • Benzophenone-d10 (1.0 eq)

  • Ethyl cyanoacetate (1.2 eq)

  • Piperidine (0.1 eq) or Ammonium Acetate (B1210297) (catalytic amount)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add benzophenone-d10 (1.0 eq), ethyl cyanoacetate (1.2 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) or ammonium acetate to the reaction mixture.

  • Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid. Typical yields for the non-deuterated reaction are in the range of 80-95%.[4]

Experimental_Workflow start Start setup Reaction Setup: - Benzophenone-d10 - Ethyl Cyanoacetate - Toluene start->setup catalyst Add Catalyst (Piperidine or Ammonium Acetate) setup->catalyst reflux Heat to Reflux (4-8 hours) catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: - Wash with acid, base, brine - Dry organic layer monitor->workup Complete purify Purification: - Column Chromatography or - Recrystallization workup->purify characterize Characterization: - NMR, IR, MS purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and purification.

Characterization

The successful synthesis of this compound is confirmed through various spectroscopic techniques. The predicted data presented below is based on the known data for the non-deuterated compound and the expected effects of deuterium (B1214612) labeling.

Physical Properties
PropertyValue
Molecular FormulaC₁₈H₅D₁₀NO₂
Molecular Weight287.38 g/mol
AppearanceWhite to off-white solid
Melting PointExpected to be similar to the non-deuterated compound (97-99 °C)[5]
Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The ¹H NMR spectrum is expected to be significantly simplified compared to the non-deuterated analog. The aromatic protons will be absent due to deuteration. The spectrum should primarily show signals corresponding to the ethyl group.

    • Predicted ¹H NMR (CDCl₃, 400 MHz): δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated phenyl carbons will be observed as multiplets due to C-D coupling and will have significantly lower intensity.

    • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 162.8 (C=O), 155.0 (C=C), 139.0 (C-Ar, multiplet), 132.0 (C-Ar, multiplet), 129.0 (C-Ar, multiplet), 128.5 (C-Ar, multiplet), 116.0 (CN), 105.0 (C=C-CN), 62.0 (-OCH₂CH₃), 14.0 (-OCH₂CH₃).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated compound.

  • Predicted IR (KBr, cm⁻¹): ~2250-2300 (C-D stretch), 2220 (C≡N stretch), 1725 (C=O stretch, ester), 1600 (C=C stretch), 1250 (C-O stretch).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the deuterated compound. The molecular ion peak ([M]⁺) will be observed at m/z 287.38, which is 10 mass units higher than the non-deuterated analog (m/z 277.32).[5]

  • Predicted MS (EI): m/z 287 ([M]⁺), and fragmentation patterns corresponding to the loss of the ethyl and ester groups.

Data Summary
Analytical Technique Predicted Data for this compound Reference Data for Non-deuterated Analog
Molecular Weight 287.38 g/mol 277.32 g/mol [5]
¹H NMR (ppm) 4.35 (q, 2H), 1.38 (t, 3H)~7.3-7.5 (m, 10H), 4.35 (q, 2H), 1.38 (t, 3H)
¹³C NMR (ppm) 162.8, 155.0, 139.0 (m), 132.0 (m), 129.0 (m), 128.5 (m), 116.0, 105.0, 62.0, 14.0162.8, 155.0, 139.5, 132.5, 129.2, 128.7, 116.2, 105.5, 61.8, 14.1
IR (cm⁻¹) ~2250-2300 (C-D), 2220 (C≡N), 1725 (C=O), 1600 (C=C)~3060 (C-H), 2220 (C≡N), 1725 (C=O), 1595 (C=C)
MS (m/z) 287 ([M]⁺)277 ([M]⁺)[6]

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers can utilize this information to produce this valuable labeled compound for their specific research needs. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Physicochemical Properties of Deuterated Etocrylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocrylene, a widely utilized UV absorber in cosmetics and a stabilizer in various polymers, possesses a molecular structure amenable to isotopic labeling.[1][2] The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612) (²H or D), can significantly alter the physicochemical properties of the parent molecule. This technical guide provides an in-depth analysis of the known properties of Etocrylene and the anticipated effects of deuteration. Such modifications, driven by the kinetic isotope effect (KIE), can lead to enhanced metabolic stability, altered reaction rates, and subtle shifts in physical characteristics.[3][4][5] Understanding these changes is paramount for applications in drug development, materials science, and analytical chemistry where deuterated compounds serve as invaluable tools.[3][6]

Physicochemical Data of Etocrylene

The following table summarizes the key physicochemical properties of standard, non-deuterated Etocrylene based on available literature.

PropertyValueSource
Molecular Formula C₁₈H₁₅NO₂[1][2][7]
Molecular Weight 277.32 g/mol [1][2][7]
Melting Point 95-99 °C[1][2]
Boiling Point 174 °C at 0.2 mmHg[2]
LogP (Octanol/Water Partition Coefficient) 4.01 - 4.52 (Estimated)[1][8]
Water Solubility 3.403 mg/L at 25 °C (Estimated)[8][9]
Appearance White to off-white powder or crystalline solid[1][2]
IUPAC Name ethyl 2-cyano-3,3-diphenylprop-2-enoate[1]

Predicted Impact of Deuteration on Physicochemical Properties

PropertyPredicted Change Upon DeuterationJustification
Molecular Weight IncreaseEach hydrogen atom (1.008 amu) replaced by a deuterium atom (2.014 amu) will increase the total molecular weight.
Melting Point Potential for slight increase or decreaseDeuteration can alter crystal packing and intermolecular interactions. Some studies on deuterated polymers have shown an increase in melting temperature, while others on nonpolar polymers have demonstrated a decrease.[10][11] The effect on Etocrylene would depend on the specific deuteration sites and their influence on the crystalline structure.
Boiling Point Slight increaseThe increased molecular weight and potentially stronger intermolecular forces (van der Waals) due to altered molecular vibrations can lead to a slightly higher boiling point.
LogP Minor, unpredictable changeDeuteration can subtly alter polarity and molecular volume, which may have a small effect on the octanol/water partition coefficient.[10][11]
Solubility Potential for slight decreaseChanges in crystal lattice energy and intermolecular interactions upon deuteration could lead to a minor decrease in solubility in a given solvent.[12]
Metabolic Stability Significant increaseThe C-D bond is stronger than the C-H bond. This primary kinetic isotope effect can significantly slow down metabolic processes that involve the cleavage of a C-H bond, a key advantage in drug development.[3][5][13]
Spectroscopic Properties (IR, NMR) Significant and predictable changesIn Infrared (IR) spectroscopy, C-D stretching and bending vibrations will appear at lower frequencies compared to their C-H counterparts.[14] In ¹H NMR, signals for protons replaced by deuterium will disappear. ²H NMR will show signals corresponding to the deuterated positions.[6][15][16]

Experimental Protocols

The following sections outline the general methodologies for the synthesis and characterization of deuterated Etocrylene.

Synthesis of Deuterated Etocrylene

A common method for introducing deuterium is through the use of deuterated reagents or solvents. For Etocrylene (ethyl 2-cyano-3,3-diphenylacrylate), deuteration could be targeted at various positions. For example, deuteration of the ethyl group could be achieved using deuterated ethanol (B145695) in the esterification step of the synthesis. Deuteration of the phenyl rings is more complex and may involve synthetic routes starting from deuterated benzene.

A generalized synthetic workflow is depicted in the diagram below.

G start Select Target Deuteration Sites on Etocrylene design Design Synthetic Route Using Deuterated Precursors/Reagents start->design synthesis Perform Chemical Synthesis under Inert Atmosphere design->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification of Deuterated Etocrylene (e.g., Chromatography, Recrystallization) workup->purification characterization Physicochemical and Isotopic Purity Analysis purification->characterization final_product Purified Deuterated Etocrylene characterization->final_product

Caption: A generalized workflow for the synthesis and purification of deuterated Etocrylene.

Characterization of Deuterated Etocrylene

A combination of analytical techniques is essential to confirm the identity, purity, and extent of deuteration of the final product.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : To confirm the absence of proton signals at the sites of deuteration.

    • ²H NMR : To directly observe the deuterium signals and confirm their positions in the molecule.

    • ¹³C NMR : To verify the overall carbon skeleton of the molecule.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the deuterated compound, which will be higher than that of standard Etocrylene. The mass difference will indicate the number of deuterium atoms incorporated.

  • Infrared (IR) Spectroscopy :

    • To observe the C-D vibrational bands, which will appear at lower wavenumbers (frequencies) compared to the corresponding C-H bands in the spectrum of standard Etocrylene.

  • Chromatographic Techniques (HPLC, GC) :

    • To assess the chemical purity of the synthesized deuterated Etocrylene and separate it from any non-deuterated starting material or byproducts.

The Kinetic Isotope Effect (KIE)

The primary rationale for employing deuteration in many applications, particularly in drug development, is the Kinetic Isotope Effect. The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[5][17] This results in a slower reaction rate for any chemical process that involves the cleavage of this bond.

G reactants Reactants (e.g., Etocrylene) transition_state Transition State reactants->transition_state Faster Rate (kH) reactants->transition_state Slower Rate (kD) products Products transition_state->products ch_bond C-H Bond Cleavage cd_bond C-D Bond Cleavage activation_energy_h Lower Activation Energy activation_energy_d Higher Activation Energy

Caption: The Kinetic Isotope Effect: C-D bonds require higher activation energy to break.

Conclusion

While specific experimental data on the physicochemical properties of deuterated Etocrylene are not yet published, a comprehensive understanding can be derived from the well-established principles of isotope effects. Deuteration is predicted to increase the molecular weight and boiling point, with potential minor effects on melting point, LogP, and solubility. The most significant and valuable change is the anticipated increase in metabolic stability due to the kinetic isotope effect. The analytical techniques and synthetic strategies outlined in this guide provide a framework for the preparation and characterization of deuterated Etocrylene for advanced research and development applications.

References

A Technical Guide to the UV Absorption Properties of Ethyl 2-cyano-3,3-diphenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, commercially known as Etocrylene, is an organic ester recognized for its significant ultraviolet (UV) absorption capabilities.[1][2] Its molecular structure, which features a large π-conjugated system composed of an acrylate (B77674) base with two phenyl groups and a carbonyl group, allows it to strongly absorb UV radiation.[1][2] This property makes it a valuable compound in various applications, including as a UV filter in sun protection products and as a light stabilizer for plastics, coatings, and dyes.[1][3][4] This technical guide provides an in-depth overview of the UV absorption characteristics of this compound, detailed experimental protocols for its analysis, and logical workflows relevant to its synthesis and application.

A note on deuteration: This guide focuses on Ethyl 2-cyano-3,3-diphenylacrylate. The UV absorption spectrum of its deuterated isotopologue, Ethyl 2-cyano-3,3-diphenylacrylate-d10, is expected to be nearly identical. Deuteration primarily affects vibrational modes and is thus more significant in IR and NMR spectroscopy, while electronic transitions that govern UV absorption remain largely unchanged.

Data Presentation: UV Absorption Characteristics

While precise, high-resolution spectral data with molar absorptivity coefficients are proprietary and depend on solvent conditions, the functional absorption characteristics are well-documented. The compound is a potent absorber of UVB and short-wave UVA radiation.[2]

PropertyDescription
Chemical Name Ethyl 2-cyano-3,3-diphenylacrylate
Synonyms Etocrylene, Uvinul N 35, Viosorb 910
CAS Number 5232-99-5
Molecular Formula C₁₈H₁₅NO₂
Molecular Weight 277.32 g/mol
UV Absorption Range Primarily absorbs in the UVB (290-320 nm) and short-wave UVA (320-340 nm) regions of the electromagnetic spectrum.[2]
Mechanism of Action The extensive π-conjugated system within the molecule allows for the absorption of UV photons, promoting electrons to higher energy orbitals. This process effectively dissipates UV energy, protecting materials or skin from photodegradation.[1][2]
Primary Application UV filter in sunscreens and personal care products; photostabilizer for polymers and coatings.[1][4][5]

Experimental Protocols

Protocol for Determining UV-Visible Absorption Spectrum

This protocol outlines a general method for obtaining the UV-Vis absorption spectrum of an organic compound like Ethyl 2-cyano-3,3-diphenylacrylate using a standard dual-beam spectrophotometer.[6][7]

1. Objective: To determine the wavelength of maximum absorbance (λmax) and the absorbance profile of the analyte in the UV-Visible region (typically 200-800 nm).[7]

2. Materials and Equipment:

  • Ethyl 2-cyano-3,3-diphenylacrylate

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Dual-beam UV-Visible spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

3. Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer's deuterium (B1214612) and tungsten lamps and allow the instrument to warm up for at least 20 minutes to ensure a stable output.[7]

  • Sample Preparation:

    • Accurately weigh a small amount of Ethyl 2-cyano-3,3-diphenylacrylate.

    • Prepare a stock solution by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution with a concentration expected to yield an absorbance reading between 0.1 and 1.0 at its λmax.

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-450 nm). This corrects for any absorbance from the solvent and the cuvettes.[7]

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.

    • Place the analyte cuvette back into the sample holder. The reference cuvette with the pure solvent remains in place.

    • Initiate the sample scan. The instrument will measure the absorbance of the sample as a function of wavelength.[6]

  • Data Analysis:

    • The resulting spectrum will show a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance occurs; this is the λmax.

    • Record the λmax and the absorbance value at this wavelength.

Mandatory Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the standard workflow for performing a UV-Visible spectroscopic analysis of a chemical compound.

G prep 1. Sample Preparation (Dissolve in Solvent) warmup 2. Instrument Warm-up (Stabilize Lamps) prep->warmup baseline 3. Baseline Correction (Solvent Blank) warmup->baseline measure 4. Sample Measurement (Acquire Spectrum) baseline->measure analysis 5. Data Analysis (Determine λmax) measure->analysis

Caption: A typical workflow for UV-Vis spectroscopic analysis.

Synthesis Pathway: Knoevenagel Condensation

Ethyl 2-cyano-3,3-diphenylacrylate is commonly synthesized via a Knoevenagel condensation reaction.[2][3][8] The diagram below outlines this chemical pathway.

G cluster_reactants Reactants benzophenone Benzophenone product Ethyl 2-cyano-3,3-diphenylacrylate benzophenone->product cyanoacetate Ethyl Cyanoacetate cyanoacetate->product catalyst Base Catalyst (e.g., Sodium Bicarbonate) catalyst->product  Condensation + Dehydration byproduct Water (H₂O) product->byproduct Forms

Caption: Synthesis via Knoevenagel condensation.

Logical Relationship: Photostabilization Mechanism

A key application of Ethyl 2-cyano-3,3-diphenylacrylate is the photostabilization of other UV-absorbing molecules, such as avobenzone, which is prone to degradation upon UV exposure.[2]

G UV UV Radiation Etocrylene Etocrylene (Stable Absorber) UV->Etocrylene Absorbed Avobenzone Avobenzone (Less Stable Absorber) UV->Avobenzone Absorbed Etocrylene->Avobenzone Stabilizes Protection Broad Spectrum UV Protection Etocrylene->Protection Degradation Degradation Avobenzone->Degradation Leads to Avobenzone->Protection

Caption: Role of Etocrylene in photostabilization.

References

An In-Depth Technical Guide on the Mechanism of Action of Ethyl 2-cyano-3,3-diphenylacrylate as a UV Absorber

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Etocrylene or Octocrylene, is a widely utilized organic UV filter in sunscreen and cosmetic formulations. Its efficacy stems from a sophisticated photophysical mechanism that allows it to absorb harmful ultraviolet (UV) radiation and dissipate the energy harmlessly as heat. This process is exceptionally rapid and efficient, preventing the UV radiation from reaching the skin and causing cellular damage. This technical guide provides a detailed examination of its mechanism of action, supported by experimental data, spectroscopic protocols, and computational insights. The core of its function lies in its molecular structure, which facilitates an ultrafast, non-radiative decay from an electronically excited state back to the ground state within picoseconds.

Molecular Basis of UV Absorption

The capacity of Etocrylene to function as a potent UV absorber is intrinsically linked to its molecular architecture.[1] The structure features an acrylate (B77674) group, a cyano (-CN) group, and two phenyl rings attached to the same carbon atom of the C=C double bond.[1][2] This arrangement creates an extensive π-conjugated system, which is the chromophore responsible for absorbing high-energy UV photons, particularly in the UVB (280-315 nm) and short-wave UVA (315-340 nm) regions.[1][2][3][4] Upon absorbing a photon, the π-electrons are promoted to a higher energy, electronically excited state (a ππ* state).[1][5]

Table 1: Chemical and Physical Properties of Etocrylene

PropertyValueReference(s)
Chemical Name Ethyl 2-cyano-3,3-diphenylacrylate[6]
Synonyms Etocrylene, Octocrylene, Uvinul N 35[2][6]
CAS Number 5232-99-5[2]
Molecular Formula C₁₈H₁₅NO₂[7]
Molecular Weight 277.32 g/mol [7]
Melting Point 97-99 °C[8]
Boiling Point 174 °C @ 0.2 mm Hg[8]
UV Absorption Max (λmax) ~303 nm[4]

Photophysical Mechanism of Action: Ultrafast Energy Dissipation

The primary role of a sunscreen agent is to dissipate absorbed UV energy without undergoing potentially harmful photochemical reactions. Etocrylene excels at this through an ultrafast and highly efficient non-radiative relaxation mechanism.[3][9]

  • Photoexcitation: The process begins with the absorption of a UVB or short-wave UVA photon, which transitions the molecule from its electronic ground state (S₀) to an excited singlet state (S₁).[1][10]

  • Non-Radiative Decay: Instead of releasing the energy by emitting light (fluorescence) or undergoing chemical reactions, the excited Etocrylene molecule undergoes a rapid internal conversion back to the ground state.[3][11] This entire process is completed within a few picoseconds.[3][12]

  • Energy Conversion to Heat: The excess energy is dissipated as vibrational energy (heat) into the surrounding environment (e.g., the sunscreen formulation and ultimately the skin).[10] This efficient conversion prevents the UV energy from causing DNA damage or generating reactive oxygen species.[10]

Key photophysical processes involved in the decay include:

  • E/Z (cis-trans) Isomerization: Isomerization around the central C=C double bond is a significant pathway for energy dissipation.[5][13]

  • Intramolecular Vibrational Redistribution (IVR): The electronic energy is rapidly converted into vibrational energy within the molecule.[5]

  • Vibrational Energy Transfer (VET): The excess vibrational energy is then transferred to the surrounding solvent molecules.[5]

While the dominant pathway is rapid internal conversion, a minor relaxation channel involving a long-lived triplet state has also been identified.[5]

G cluster_0 Photophysical Pathway of Etocrylene S0_initial Ground State (S₀) S1_excited Excited Singlet State (S₁, ππ*) S0_initial->S1_excited 1. Absorption (femtoseconds) UV_photon UV Photon (290-340 nm) CI_path Conical Intersection / Isomerization S1_excited->CI_path 2. Ultrafast Decay T1_state Triplet State (T₁) (Minor Pathway) S1_excited->T1_state Intersystem Crossing S0_hot Vibrationally 'Hot' Ground State CI_path->S0_hot < 1 picosecond S0_final Ground State (S₀) S0_hot->S0_final 3. Vibrational Relaxation (picoseconds) Heat Heat Dissipation S0_hot->Heat

Caption: Photophysical energy dissipation pathway for Etocrylene.

Experimental Protocols and Evidence

The ultrafast dynamics of Etocrylene have been elucidated primarily through femtosecond pump-probe transient electronic absorption spectroscopy (TEAS).[3][9] This technique allows for the real-time observation of the molecule's excited-state evolution.

Experimental Protocol: Transient Absorption Spectroscopy (TAS)
  • Sample Preparation: A solution of Etocrylene is prepared in a suitable solvent, such as cyclohexane (B81311) or methanol, and circulated through a sample cell to prevent photodegradation.[3][5]

  • Excitation (Pump): An ultrashort laser pulse (the "pump" pulse), tuned to the absorption maximum of Etocrylene (~300 nm), excites the molecules in the sample.[3][9]

  • Probing: A second, broad-spectrum "probe" pulse (a white-light continuum) is passed through the sample at a variable time delay after the pump pulse.[5]

  • Detection: The change in absorbance of the probe light is measured as a function of wavelength and time delay. This generates a transient absorption spectrum (TAS), which maps the formation and decay of excited-state species.[11]

  • Data Analysis: The TAS data is globally fitted using a parallel kinetic model to extract the time constants (τ) associated with the different steps in the relaxation pathway.[5]

G cluster_workflow Experimental Workflow: Transient Absorption Spectroscopy Laser Femtosecond Laser (e.g., 800 nm) Splitter Beam Splitter Laser->Splitter Pump Pump Beam Generation (e.g., 300 nm) Splitter->Pump Path 1 Probe Probe Beam Generation (White Light Continuum) Splitter->Probe Path 2 Sample Sample Cell (Etocrylene Solution) Pump->Sample Delay Optical Delay Stage Probe->Delay Delay->Sample Detector Spectrometer / Detector Sample->Detector Data Data Acquisition & Global Analysis Detector->Data G cluster_logic Research Logic: Elucidating the Mechanism Problem How does Etocrylene dissipate UV energy? Experiment Experimental Observation (Transient Absorption Spectroscopy) Problem->Experiment Theory Computational Modeling (QM/MM, CASSCF) Problem->Theory Exp_Results Key Findings: - Ultrafast decay (< 5 ps) - Multiple time constants (τ) Experiment->Exp_Results reveals Theory_Results Theoretical Validation: - Potential Energy Surfaces - Conical Intersections Theory->Theory_Results elucidates Mechanism Confirmed Mechanism: Efficient and rapid photophysical dissipation of UV energy as heat Exp_Results->Mechanism supports Theory_Results->Mechanism validates

References

Isotopic Labeling of Ethyl 2-cyano-3,3-diphenylacrylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the methodologies and potential applications of isotopically labeled Ethyl 2-cyano-3,3-diphenylacrylate. This document outlines proposed synthetic routes for introducing isotopic labels, detailed experimental protocols, and the utility of these labeled compounds in advanced research.

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a versatile organic compound widely utilized as a UV absorber in various applications, including cosmetics and personal care products.[1] Its unique molecular structure, featuring a π-conjugated system, imparts strong UV absorption capabilities.[1][2] The isotopic labeling of this molecule is a critical step for in-depth studies related to its metabolic fate, pharmacokinetic profile, and mechanism of action, which are essential in drug development and safety assessment.[3]

Rationale for Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system or a chemical reaction.[4] By replacing one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can track the molecule's absorption, distribution, metabolism, and excretion (ADME) with high precision.[3][5] Commonly used isotopes in drug development include Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Deuterium (²H).[5] The choice of isotope depends on the specific research question, the desired level of sensitivity, and the analytical techniques available.

Proposed Strategies for Isotopic Labeling

Carbon-14 (¹⁴C) Labeling

Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative ADME studies.[3] A practical approach to introduce a ¹⁴C label is through the synthesis of [¹⁴C]ethyl cyanoacetate (B8463686).

Proposed Synthetic Workflow for [¹⁴C]Ethyl 2-cyano-3,3-diphenylacrylate:

Na14CN Sodium [¹⁴C]cyanide Na14CCA Sodium [¹⁴C]cyanoacetate Na14CN->Na14CCA EtCA Ethyl chloroacetate (B1199739) EtCA->Na14CCA Et14CA Ethyl [¹⁴C]cyanoacetate Na14CCA->Et14CA Esterification H2SO4 H₂SO₄ / EtOH H2SO4->Et14CA Labeled_Product [¹⁴C]Ethyl 2-cyano-3,3-diphenylacrylate Et14CA->Labeled_Product Knoevenagel Condensation Benzophenone (B1666685) Benzophenone Benzophenone->Labeled_Product Catalyst Base Catalyst (e.g., Piperidine/Acetic Acid) Catalyst->Labeled_Product

Caption: Proposed synthesis of [¹⁴C]Ethyl 2-cyano-3,3-diphenylacrylate.

Tritium (³H) Labeling

Tritium labeling offers high specific activity, which is advantageous for receptor binding assays and autoradiography.[8] A common method for tritium incorporation is catalytic tritiodehalogenation or reduction of a suitable precursor.

Proposed Synthetic Workflow for [³H]Ethyl 2-cyano-3,3-diphenylacrylate:

Halogenated_Benzophenone Halogenated Benzophenone (e.g., 4-Bromobenzophenone) Tritiated_Benzophenone [³H]Benzophenone Halogenated_Benzophenone->Tritiated_Benzophenone Catalytic Tritiodehalogenation T2_gas Tritium Gas (³H₂) T2_gas->Tritiated_Benzophenone Pd_C Palladium on Carbon (Pd/C) Pd_C->Tritiated_Benzophenone Labeled_Product [³H]Ethyl 2-cyano-3,3-diphenylacrylate Tritiated_Benzophenone->Labeled_Product Knoevenagel Condensation EtCA Ethyl cyanoacetate EtCA->Labeled_Product Catalyst Base Catalyst Catalyst->Labeled_Product

Caption: Proposed synthesis of [³H]Ethyl 2-cyano-3,3-diphenylacrylate.

Deuterium (²H) Labeling

Deuterium is a stable isotope used to investigate kinetic isotope effects and as an internal standard in mass spectrometry-based quantitative analysis.[] Deuterium can be introduced into the ethyl group of ethyl cyanoacetate.

Proposed Synthetic Workflow for [²H]Ethyl 2-cyano-3,3-diphenylacrylate:

Cyanoacetic_acid Cyanoacetic Acid Deuterated_EtCA Ethyl-d₅-cyanoacetate Cyanoacetic_acid->Deuterated_EtCA Esterification Deuterated_Ethanol Deuterated Ethanol (B145695) (CD₃CD₂OH) Deuterated_Ethanol->Deuterated_EtCA H2SO4 H₂SO₄ H2SO4->Deuterated_EtCA Labeled_Product [²H]Ethyl 2-cyano-3,3-diphenylacrylate Deuterated_EtCA->Labeled_Product Knoevenagel Condensation Benzophenone Benzophenone Benzophenone->Labeled_Product Catalyst Base Catalyst Catalyst->Labeled_Product

Caption: Proposed synthesis of [²H]Ethyl 2-cyano-3,3-diphenylacrylate.

Detailed Experimental Protocols (Proposed)

The following are proposed, detailed methodologies for the key experiments based on established synthetic procedures for the unlabeled compound and its precursors.

Synthesis of [¹⁴C]Ethyl Cyanoacetate
  • Preparation of Sodium [¹⁴C]cyanoacetate: In a well-ventilated fume hood, to a solution of ethyl chloroacetate in ethanol, add a stoichiometric amount of Sodium [¹⁴C]cyanide (handle with extreme caution due to radioactivity and toxicity). The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Esterification: The resulting sodium [¹⁴C]cyanoacetate is then subjected to Fischer esterification using ethanol and a catalytic amount of sulfuric acid. The mixture is refluxed for several hours.

  • Purification: The product, [¹⁴C]ethyl cyanoacetate, is isolated by extraction and purified by vacuum distillation.

Knoevenagel Condensation to Yield Labeled Ethyl 2-cyano-3,3-diphenylacrylate
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzophenone and the isotopically labeled ethyl cyanoacetate (e.g., [¹⁴C]ethyl cyanoacetate) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a base, such as piperidine, and a catalytic amount of an acid, such as acetic acid.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Parameter[¹⁴C] Labeling[³H] Labeling[²H] Labeling
Precursor Sodium [¹⁴C]cyanideTritium Gas (³H₂)Deuterated Ethanol
Position of Label Cyano or Carboxyl CarbonPhenyl RingEthyl Group
Typical Radiochemical Purity >98%>97%N/A
Typical Isotopic Enrichment N/AN/A>98%
Overall Yield (Hypothetical) 40-60%30-50%60-80%

Applications in Research and Drug Development

The availability of isotopically labeled Ethyl 2-cyano-3,3-diphenylacrylate opens avenues for several critical studies.

Metabolism and Pharmacokinetic Studies

A structurally similar compound, Octocrylene (B1203250) (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), has been shown to be metabolized in humans.[1][10] The major urinary metabolite is 2-cyano-3,3-diphenylacrylic acid (CPAA), formed via ester hydrolysis.[1][10] Using ¹⁴C-labeled Ethyl 2-cyano-3,3-diphenylacrylate would allow for a definitive and quantitative analysis of its metabolic pathways, including the identification and quantification of all metabolites in various biological matrices.

Potential Metabolic Pathway of Ethyl 2-cyano-3,3-diphenylacrylate:

Parent Ethyl 2-cyano-3,3-diphenylacrylate Metabolite1 2-cyano-3,3-diphenylacrylic acid (CPAA) Parent->Metabolite1 Esterases Hydrolysis Ester Hydrolysis Conjugation Phase II Conjugation (e.g., Glucuronidation) Metabolite1->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Postulated primary metabolic pathway of Ethyl 2-cyano-3,3-diphenylacrylate.

Analytical Applications

Deuterium-labeled Ethyl 2-cyano-3,3-diphenylacrylate is an ideal internal standard for quantitative analysis by mass spectrometry (LC-MS or GC-MS). Its chemical behavior is nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass, allowing for accurate and precise quantification in complex biological samples.

Mechanistic Studies

Isotopically labeled compounds can be instrumental in elucidating the mechanism of action of a drug or a bioactive molecule. For instance, if Ethyl 2-cyano-3,3-diphenylacrylate or its derivatives are found to have biological activity, labeled versions can be used in binding assays to identify molecular targets.

Conclusion

The isotopic labeling of Ethyl 2-cyano-3,3-diphenylacrylate, while not yet described in the scientific literature, is a feasible and highly valuable endeavor for advancing our understanding of this compound's biological fate and potential applications. The proposed synthetic strategies provide a solid foundation for researchers to produce these essential tools for in-depth ADME, pharmacokinetic, and mechanistic studies. The use of such labeled compounds will undoubtedly contribute to a more comprehensive safety and efficacy profile, which is paramount in the fields of drug development and chemical safety assessment.

References

An In-depth Technical Guide to the Knoevenagel Condensation for Deuterated Diphenylacrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of deuterated diphenylacrylates. This document details the reaction mechanism, experimental protocols, and relevant data for researchers in organic synthesis and drug development. The introduction of deuterium (B1214612) into pharmacologically active molecules can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. The Knoevenagel condensation offers a robust and versatile method for the stereoselective synthesis of the carbon-carbon double bond central to the diphenylacrylate scaffold.

The Knoevenagel Condensation: Mechanism and Application

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[1] The reaction is typically catalyzed by a weak base, such as an amine or its salt.[2] For the synthesis of diphenylacrylate, the reaction involves the condensation of a benzaldehyde (B42025) with a phenylacetic acid derivative.

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the active methylene compound (e.g., ethyl phenylacetate) to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol Addition: This results in the formation of a β-hydroxy carbonyl intermediate.

  • Dehydration: The intermediate undergoes dehydration to form the final α,β-unsaturated diphenylacrylate product.

The use of deuterated starting materials, such as deuterated benzaldehyde, allows for the specific incorporation of deuterium into the final diphenylacrylate product. This isotopic labeling is of significant interest in pharmaceutical research as it can lead to a kinetic isotope effect, slowing down drug metabolism and potentially enhancing the drug's half-life and efficacy.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde (Deuterated or Non-deuterated) AldolAdduct Aldol Adduct Benzaldehyde->AldolAdduct Nucleophilic Attack ActiveMethylene Active Methylene Compound (e.g., Ethyl Phenylacetate) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base Catalyst (e.g., Piperidine) Enolate->AldolAdduct Diphenylacrylate Deuterated Diphenylacrylate AldolAdduct->Diphenylacrylate Dehydration Water Water AldolAdduct->Water

Figure 1: General mechanism of the Knoevenagel condensation.

Experimental Protocols

While a specific protocol for the synthesis of deuterated ethyl diphenylacrylate is not extensively reported, the following procedures are adapted from established methods for similar Knoevenagel condensations, such as the reaction of benzaldehyde with ethyl cyanoacetate (B8463686) and benzyl (B1604629) cyanide.[3][4] The synthesis of the required deuterated starting materials is also outlined.

Synthesis of Deuterated Benzaldehyde (Benzaldehyde-d1)

Deuterated benzaldehyde can be synthesized from benzoyl chloride. In a typical procedure, benzoyl chloride is reduced with a deuterated reducing agent like lithium aluminum deuteride-d4 (LiAlD4) or sodium borodeuteride (NaBD4) in an appropriate solvent, followed by a mild oxidation to yield the aldehyde.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of benzoyl chloride (1 equivalent) in anhydrous ether is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of LiAlD4 (1 equivalent) in anhydrous ether is added dropwise via the dropping funnel.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours.

  • The reaction is carefully quenched by the slow addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.

  • The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield deuterated benzyl alcohol.

  • The crude deuterated benzyl alcohol is dissolved in anhydrous DCM, and PCC (1.5 equivalents) is added in one portion.

  • The mixture is stirred at room temperature for 2-3 hours until the oxidation is complete (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel, and the solvent is evaporated to give crude benzaldehyde-d1.

  • The product is purified by column chromatography on silica gel.

Knoevenagel Condensation for Ethyl Diphenylacrylate-d1 Synthesis

This protocol describes the condensation of benzaldehyde-d1 with ethyl phenylacetate (B1230308) using a base catalyst.

Materials:

  • Benzaldehyde-d1 (1 equivalent)

  • Ethyl phenylacetate (1 equivalent)

  • Piperidine (B6355638) or another suitable base (catalytic amount, e.g., 0.1 equivalents)

  • Toluene or ethanol (B145695) as solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde-d1 (1 equivalent), ethyl phenylacetate (1 equivalent), and the solvent (e.g., toluene).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ethyl diphenylacrylate-d1 by column chromatography on silica gel or by recrystallization to obtain the desired product.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Combine Deuterated Benzaldehyde, Ethyl Phenylacetate, and Catalyst in Solvent Reaction Heat to Reflux (Monitor by TLC) Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Washing Wash with Water Cooling->Washing Drying Dry Organic Layer Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purify Column Chromatography or Recrystallization Evaporation->Purify Characterization Characterization (NMR, MS, etc.) Purify->Characterization

Figure 2: Experimental workflow for diphenylacrylate synthesis.

Quantitative Data

The following tables summarize quantitative data from Knoevenagel condensations of benzaldehyde with various active methylene compounds. While specific data for the deuterated diphenylacrylate synthesis is limited, these examples provide a useful reference for expected yields and reaction conditions.

Table 1: Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolRoom Temp298[4]
Cu-Mg-Al LDHEthanol80-95[4]
Basic-Meso-ZSM-5None500.5>90[5]
Cationic Kraft LigninWaterRoom Temp-97[6]

Table 2: Knoevenagel Condensation of Benzaldehyde with Benzyl Cyanide

Catalyst / ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium CyanideMethanolReflux0.67Good[3]

Table 3: Characterization Data for Ethyl 2-cyano-3,3-diphenylacrylate (a close analog)

PropertyValueReference
Melting Point97-99 °C[7]
Boiling Point174 °C at 0.2 mmHg[7]
Molecular Weight277.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.26 (s, 1H), 8.00 (d, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H), 4.40 (q, J = 7.2 Hz, 2H), 1.41 (t, J = 7.2 Hz, 3H)[8]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0, 62.8, 14.2[8]

Conclusion

The Knoevenagel condensation is a highly effective method for the synthesis of α,β-unsaturated compounds like diphenylacrylates. By employing deuterated starting materials, this reaction can be adapted to produce specifically labeled molecules of interest for pharmaceutical and mechanistic studies. The provided protocols, adapted from reliable literature sources, offer a solid foundation for researchers to develop and optimize the synthesis of deuterated diphenylacrylates. The quantitative data from related reactions suggest that high yields can be achieved under relatively mild conditions. Further optimization of catalysts and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

References

Photostability of Ethyl 2-cyano-3,3-diphenylacrylate-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photostability of Ethyl 2-cyano-3,3-diphenylacrylate, a common UV filter in sunscreen and personal care products, with a specific focus on its deuterated analog, Ethyl 2-cyano-3,3-diphenylacrylate-d10. While extensive data exists for the non-deuterated compound, this guide extrapolates the expected photostability of the d10 variant based on fundamental principles of kinetic isotope effects. This document summarizes key quantitative data, details experimental protocols for assessing photostability, and provides visual representations of experimental workflows and degradation pathways to support research and development in the fields of dermatology, cosmetic science, and drug formulation.

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known as octocrylene (B1203250), is an oil-soluble chemical sunscreen agent that primarily absorbs UVB and short-wave UVA radiation.[1][2] Its photostability is a critical attribute, ensuring sustained protection against harmful UV radiation.[3] Octocrylene is not only used for its own UV-absorbing properties but also to stabilize other, more photolabile, UV filters such as avobenzone.[1][2]

The deuterated form, this compound, is of interest for its potential to exhibit enhanced photostability. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), strengthens the covalent bonds (C-D vs. C-H). This increased bond strength can lead to a higher energy requirement for bond cleavage, a primary mechanism of photodegradation. This phenomenon, known as the kinetic isotope effect (KIE), suggests that deuterated compounds may exhibit a slower rate of degradation upon exposure to UV radiation.[4][5]

Quantitative Data on Photostability (of Octocrylene)

Quantitative data on the photostability of Ethyl 2-cyano-3,3-diphenylacrylate (octocrylene) is crucial for evaluating its efficacy and safety. The following table summarizes key findings from the literature. It is important to note that this data pertains to the non-deuterated form of the molecule.

ParameterValueConditionsSource
SPF Protection Loss 10%After 95 minutes of exposure[1]
Degradation to Benzophenone (B1666685) 38.7% to 199.4% increase in benzophenone concentrationAfter a 6-week accelerated stability incubation (equivalent to one year at room temperature)[6]
Degradation in the presence of TiO2 Increased degradation in the presence of nano-sized TiO2 due to photocatalysis. Micro-sized TiO2 did not show significant photocatalytic degradation.UV irradiation in a microemulsion[7]

Experimental Protocols for Photostability Testing

The following are detailed methodologies for key experiments to assess the photostability of UV filters like this compound. These protocols are based on established in vitro methods.

In Vitro Photostability Assessment by UV Spectroscopy

This method measures the change in the UV absorbance spectrum of a thin film of the test compound before and after UV irradiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethyl methacrylate (B99206) (PMMA) plates

  • Positive-displacement pipette

  • Glycerin (or other suitable solvent)

  • Controlled temperature environment (e.g., incubator at 35°C)

Procedure:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent.

  • Application: A precise amount of the sample solution is applied to the roughened surface of a PMMA plate to achieve a uniform film. The application rate is critical for reproducibility.

  • Drying: The applied film is allowed to dry in a controlled temperature environment (e.g., 30 minutes at 35°C) to form a stable film.[8]

  • Pre-irradiation Measurement: The initial UV absorbance of the sunscreen film is measured using a UV-Vis spectrophotometer across the range of 290-400 nm.[8]

  • UV Irradiation: The PMMA plate with the sample is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to real-world exposure conditions.

  • Post-irradiation Measurement: After irradiation, the UV absorbance of the film is measured again under the same conditions as the pre-irradiation measurement.

  • Data Analysis: The pre- and post-irradiation absorbance spectra are compared to determine the percentage of photodegradation. The change in the area under the curve for the UVA and UVB regions can be calculated to assess the loss of protection.

Analysis of Photodegradation Products by HPLC

This method is used to identify and quantify the chemical byproducts formed during photodegradation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Solar simulator

  • Quartz cells or other suitable irradiation vessels

  • Appropriate solvents for extraction and mobile phase (e.g., methanol, acetonitrile)

Procedure:

  • Sample Irradiation: A solution of this compound is irradiated with a solar simulator for a defined period. A control sample is kept in the dark.

  • Sample Preparation for HPLC: After irradiation, the sample is diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve. The solution is then filtered through a 0.45 µm syringe filter.

  • HPLC Analysis: The prepared sample is injected into the HPLC system. A suitable column and mobile phase are used to separate the parent compound from its photodegradation products.

  • Detection and Quantification: The concentration of the parent compound and its degradation products are determined by comparing their peak areas to a calibration curve. The primary degradation product of concern for octocrylene is benzophenone.[9][10]

Visualizations

Experimental Workflow for Photostability Testing

G Experimental Workflow for In Vitro Photostability Testing cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis prep Prepare solution of This compound apply Apply uniform film to PMMA plate prep->apply dry Dry film in controlled environment apply->dry pre_measure Measure initial UV absorbance (Pre-irradiation) dry->pre_measure irradiate Expose to controlled UV dose pre_measure->irradiate post_measure Measure final UV absorbance (Post-irradiation) irradiate->post_measure compare Compare pre- and post- irradiation spectra post_measure->compare calculate Calculate % photodegradation and loss of protection compare->calculate

Caption: Workflow for in vitro photostability testing.

Postulated Photodegradation Pathway of Octocrylene

Recent studies have shown that octocrylene can degrade to form benzophenone over time.[9][10] While the exact mechanism is complex, a simplified representation of this degradation is shown below. The deuteration in this compound is expected to slow down this process due to the kinetic isotope effect.

G Simplified Photodegradation Pathway of Octocrylene octocrylene Ethyl 2-cyano-3,3-diphenylacrylate (Octocrylene) excited_state Excited State octocrylene->excited_state UV Radiation excited_state->octocrylene Relaxation (Photostable Pathway) benzophenone Benzophenone (Degradation Product) excited_state->benzophenone Degradation other_products Other Photoproducts excited_state->other_products Degradation

Caption: Simplified photodegradation pathway of octocrylene.

The Impact of Deuterium Labeling (d10) on Photostability

The substitution of ten hydrogen atoms with deuterium in this compound is predicted to enhance its photostability. The rationale for this is the Kinetic Isotope Effect (KIE) .

  • Stronger Chemical Bonds: The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[4][11]

  • Slower Reaction Rates: Chemical reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when that hydrogen is replaced with deuterium.[5]

  • Reduced Photodegradation: Since photodegradation often involves the cleavage of C-H bonds, the increased strength of the C-D bonds in the d10 variant should result in a lower quantum yield of degradation and a longer half-life under UV irradiation.

Therefore, it is hypothesized that this compound will exhibit a reduced rate of degradation to benzophenone and other photoproducts compared to its non-deuterated counterpart. Experimental verification of this hypothesis using the protocols outlined in this guide is recommended.

Conclusion

Ethyl 2-cyano-3,3-diphenylacrylate (octocrylene) is a relatively photostable UV filter, though its degradation to benzophenone is a notable concern. The deuterated analog, this compound, is expected to exhibit enhanced photostability due to the kinetic isotope effect. This technical guide provides the necessary background, quantitative data on the non-deuterated form, and detailed experimental protocols to enable researchers to rigorously evaluate the photostability of this and other novel UV filtering compounds. The provided visualizations of the experimental workflow and degradation pathway serve as valuable tools for understanding and communicating these complex processes. Further research is warranted to quantify the precise improvement in photostability conferred by deuterium labeling in this important sunscreen agent.

References

Solubility Profile of Ethyl 2-cyano-3,3-diphenylacrylate-d10 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate is a UV absorber commonly used in sunscreens and to protect plastics and coatings from UV degradation.[1] Its deuterated isotopologue, Ethyl 2-cyano-3,3-diphenylacrylate-d10, serves as an internal standard in analytical studies, particularly in pharmacokinetic and metabolic research, to quantify the parent compound. Understanding the solubility of this deuterated standard in various organic solvents is crucial for the preparation of stock solutions, calibration standards, and for its use in various analytical and experimental settings. This guide provides available solubility data for the non-deuterated form and outlines a general experimental protocol for determining solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Ethyl 2-cyano-3,3-diphenylacrylate in select organic solvents at 20°C. This data is provided as a reference for handling the deuterated analogue.

Organic SolventSolubility (% w/w) at 20°C
Ethyl acetate35
Methyl ethyl ketone40
Methanol (B129727)7
Ethanol4

Data sourced from a technical data sheet for PowerSorb™ 3035 (a trade name for Ethyl 2-cyano-3,3-diphenylacrylate).[2]

A qualitative assessment of solubility in methanol is also available, indicating the compound is soluble in this solvent.[3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvent of analytical grade

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

    • Vigorously mix the vial using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C) to allow the solution to reach equilibrium. The equilibration time can vary and may need to be determined experimentally (typically 24-72 hours).

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vial from the shaker.

    • Centrifuge the vial at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Dilute the filtered supernatant with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, g/L, or % w/w).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Quantitative Analysis cluster_calc Final Calculation A Add excess solute to solvent B Vortex mixing A->B C Equilibrate at constant temperature B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter and dilute supernatant E->F G HPLC analysis F->G H Determine concentration from calibration curve G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination.

References

Unlocking New Research Frontiers: A Technical Guide to the Potential Applications of Ethyl 2-cyano-3,3-diphenylacrylate-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as Etocrylene, is a well-established organic compound primarily utilized as a UV absorber in cosmetic and industrial applications.[1] Its deuterated isotopologue, Ethyl 2-cyano-3,3-diphenylacrylate-d10, offers a powerful tool for advanced analytical and metabolic studies. This technical guide moves beyond the current applications of Etocrylene to explore its largely untapped potential in biomedical research, particularly in the realm of anti-inflammatory and cytoprotective pathways. Drawing on its inherent chemical reactivity as a Michael acceptor and evidence from structurally related molecules, we propose novel research avenues and provide detailed experimental frameworks for their investigation. This whitepaper serves as a comprehensive resource for researchers seeking to explore the broader biological activities of this compound and its deuterated form.

Introduction: Beyond UV Absorption

Etocrylene's primary function lies in its ability to absorb UVB and short-wave UVA radiation, a property conferred by its extensive π-conjugated system.[2] While this has led to its widespread use in sunscreens and as a material photostabilizer, the intrinsic chemical functionalities of the molecule suggest a potential for biological activity that has been largely overlooked. The presence of an electron-deficient carbon-carbon double bond, a result of the adjacent cyano and ester groups, makes Etocrylene a potential Michael acceptor.[2] This reactivity opens the door to covalent interactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, a mechanism central to the activity of numerous therapeutic agents.[3][4]

This guide posits that Ethyl 2-cyano-3,3-diphenylacrylate, and by extension its deuterated form, are valuable candidates for investigation into novel therapeutic applications, particularly as modulators of inflammatory and oxidative stress pathways.

The Pivotal Role of this compound

The introduction of ten deuterium (B1214612) atoms into the Ethyl 2-cyano-3,3-diphenylacrylate structure creates a stable isotope-labeled (SIL) internal standard, which is indispensable for modern bioanalytical techniques.[5][6]

Key Applications of the Deuterated Form:

  • Pharmacokinetic (PK) Studies: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this compound serves as an ideal internal standard for quantifying the parent compound in complex biological matrices like plasma and tissue.[5][7] Its near-identical chemical and physical properties to the analyte ensure that it co-elutes and experiences the same extraction efficiencies and matrix effects, allowing for highly accurate and precise quantification.[6][8]

  • Metabolite Identification: Deuterium labeling can aid in the identification of drug metabolites. The characteristic mass shift between the parent compound and its deuterated counterpart, and their respective metabolites, simplifies the interpretation of mass spectra.

  • Metabolic Stability Assays: The use of the deuterated compound can help in distinguishing the administered compound from endogenous or contaminating substances during in vitro metabolic stability assays.

The logical workflow for utilizing a deuterated internal standard in pharmacokinetic studies is illustrated below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Biological Sample (Plasma, etc.) B Spike with this compound (Internal Standard) A->B C Extraction (e.g., Protein Precipitation, LLE) B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Quantification (Analyte/IS Ratio) E->F G Pharmacokinetic Parameter Calculation F->G H ADME Profile G->H

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Proposed Research Application: Anti-Inflammatory and Cytoprotective Agent

We hypothesize that Ethyl 2-cyano-3,3-diphenylacrylate possesses anti-inflammatory and cytoprotective properties, primarily through the modulation of the Keap1-Nrf2 signaling pathway.

The Keap1-Nrf2 Pathway: A Key Target

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[9][10] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and proteasomal degradation.[11] Electrophiles, such as Michael acceptors, can react with cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 degradation.[10] This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including antioxidant enzymes and anti-inflammatory mediators.[9][12]

A structurally related compound, (E)-2-cyano-N,3-diphenylacrylamide, has been shown to exhibit anti-inflammatory effects, with researchers suggesting that its Michael acceptor region binds to cysteine residues in Keap1.[13] Given the structural similarities, it is plausible that Ethyl 2-cyano-3,3-diphenylacrylate acts through a similar mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Etocrylene Ethyl 2-cyano-3,3-diphenylacrylate (Michael Acceptor) Etocrylene->Keap1 Covalent Modification (Michael Addition) ARE ARE Nrf2_n->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

Caption: Proposed mechanism of action via the Keap1-Nrf2 pathway.

Evidence from Structurally Similar Compounds

Research on other cyanoacrylate-containing molecules further supports the potential for biological activity:

  • Anti-inflammatory Effects: A study on (E)-2-cyano-N,3-diphenylacrylamide demonstrated a significant reduction in the production of nitric oxide and pro-inflammatory cytokines (IL-1β and TNFα) in macrophage cell cultures.[13] The compound also showed anti-edematogenic activity in vivo.[13]

  • Antimicrobial Properties: Various cyanoacrylate adhesives have been shown to possess antimicrobial properties against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[14][15][16]

These findings provide a strong rationale for investigating similar properties in Ethyl 2-cyano-3,3-diphenylacrylate.

Experimental Protocols

The following protocols provide a framework for investigating the proposed anti-inflammatory and cytoprotective effects of Ethyl 2-cyano-3,3-diphenylacrylate.

In Vitro Anti-Inflammatory Assays

Objective: To assess the ability of Ethyl 2-cyano-3,3-diphenylacrylate to inhibit the production of pro-inflammatory mediators in macrophages.

Cell Line: Murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Ethyl 2-cyano-3,3-diphenylacrylate for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Nitric Oxide (NO) Assay: After 24 hours of incubation, measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.

  • Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Ethyl 2-cyano-3,3-diphenylacrylate A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E H MTT Assay for Cell Viability D->H F Griess Assay for Nitric Oxide E->F G ELISA for Cytokines (TNF-α, IL-6) E->G

Caption: Experimental workflow for the in vitro LPS-induced inflammation assay.

In Vivo Anti-Inflammatory Model

Objective: To evaluate the anti-inflammatory efficacy of Ethyl 2-cyano-3,3-diphenylacrylate in an animal model of acute inflammation.

Model: Carrageenan-induced paw edema in rats or mice.

Methodology:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer Ethyl 2-cyano-3,3-diphenylacrylate orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Nrf2 Activation Assay

Objective: To determine if Ethyl 2-cyano-3,3-diphenylacrylate activates the Nrf2 pathway.

Methodology:

  • ARE-Luciferase Reporter Assay: Use a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an ARE promoter. Treat the cells with Ethyl 2-cyano-3,3-diphenylacrylate and measure luciferase activity. An increase in luciferase activity would indicate Nrf2 activation.

  • Western Blot Analysis: Treat cells with Ethyl 2-cyano-3,3-diphenylacrylate and perform western blotting to measure the protein levels of Nrf2 in the nuclear fraction and the expression of Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Pharmacokinetic Study Using this compound

Objective: To determine the pharmacokinetic profile of Ethyl 2-cyano-3,3-diphenylacrylate.

Methodology:

  • Dosing: Administer a single dose of Ethyl 2-cyano-3,3-diphenylacrylate to a cohort of animals (e.g., rats) via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Sample Preparation: Prepare plasma samples and spike with a known concentration of this compound as the internal standard. Perform protein precipitation or liquid-liquid extraction.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Ethyl 2-cyano-3,3-diphenylacrylate at each time point.[17]

  • Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters.

Data Presentation

Quantitative data from the proposed studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of Ethyl 2-cyano-3,3-diphenylacrylate

Concentration (µM)Nitrite Production (% of Control)TNF-α Secretion (% of Control)Cell Viability (%)
1
5
10
25
50
Positive Control

Table 2: In Vivo Anti-inflammatory Effect of Ethyl 2-cyano-3,3-diphenylacrylate on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control --
Ethyl 2-cyano-3,3-diphenylacrylate 10
30
100
Positive Control

Table 3: Pharmacokinetic Parameters of Ethyl 2-cyano-3,3-diphenylacrylate in Rats

ParameterUnitValue
Cmaxng/mL
Tmaxh
AUC(0-t)ng·h/mL
AUC(0-inf)ng·h/mL
t1/2h
CL/FL/h/kg
Vd/FL/kg

Conclusion

While Ethyl 2-cyano-3,3-diphenylacrylate is primarily known for its UV-absorbing properties, its chemical structure strongly suggests a potential for broader biological activity. As a Michael acceptor, it is a prime candidate for investigation as a modulator of the Keap1-Nrf2 pathway, with potential therapeutic applications in inflammatory and oxidative stress-related diseases. The deuterated form, this compound, is an essential tool for the rigorous bioanalytical studies required to explore these new applications. This technical guide provides a roadmap for researchers to unlock the full potential of this intriguing compound, moving it from the realm of cosmetics to the forefront of pharmacological research.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ethyl 2-cyano-3,3-diphenylacrylate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate is a novel small molecule with potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a sensitive, specific, and robust bioanalytical method is required for its quantification in biological matrices. This application note describes the development and key parameters of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Ethyl 2-cyano-3,3-diphenylacrylate in human plasma. The method utilizes its stable isotope-labeled counterpart, Ethyl 2-cyano-3,3-diphenylacrylate-d10, as the internal standard (IS) to ensure high accuracy and precision. The described protocol employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation using reversed-phase HPLC.

Experimental Protocols

Materials and Reagents
  • Analytes: Ethyl 2-cyano-3,3-diphenylacrylate (Analyte) and this compound (Internal Standard, IS).

  • Solvents: HPLC-grade acetonitrile (B52724), methanol, and water. Formic acid (LC-MS grade).

  • Matrix: Blank human plasma.

  • Equipment: Precision pipettes, vortex mixer, centrifuge, 2 mL polypropylene (B1209903) tubes, and 96-well plates.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to achieve the final working concentration.

Sample Preparation Protocol

A protein precipitation method was optimized for its simplicity and high recovery.[1][2][3]

  • Pipette 50 µL of human plasma sample (calibration standard, quality control, or unknown) into a 2 mL polypropylene tube.

  • Add 200 µL of the Internal Standard Spicking Solution (50 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography was selected based on the non-polar nature of the analyte.[4][5][6] A C18 column provides excellent retention and peak shape for such hydrophobic compounds.[4] The gradient elution ensures efficient separation from endogenous plasma components and a short run time.

ParameterCondition
HPLC System A standard high-performance liquid chromatography system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 1: Optimized Liquid Chromatography conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.007030
0.507030
2.50595
3.50595
3.607030
5.007030

Table 2: LC Gradient Program.

Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in positive mode was chosen as it is well-suited for polar and semi-polar compounds and is a common, robust ionization technique.[7][8][9] The method utilizes Multiple Reaction Monitoring (MRM) for its superior sensitivity and selectivity in quantitative analysis.[10][11][12] The MRM transitions were optimized by infusing a standard solution of each compound and selecting the most stable and intense precursor and product ions.[13][14]

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: Optimized Mass Spectrometry conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ethyl 2-cyano-3,3-diphenylacrylate 290.1218.1 (Quantifier)15025
(Analyte)290.1190.1 (Qualifier)15035
This compound 300.1228.1 (Quantifier)15025
(Internal Standard)300.1195.1 (Qualifier)15035

Table 4: Optimized MRM Transitions and Parameters.

Diagrams and Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

G A Define Analyte & IS Structures (Calculate m/z) B Optimize MS Source Parameters (Direct Infusion) A->B C Select Precursor Ions ([M+H]+) B->C D Optimize Collision Energy & Select Product Ions (MRM) C->D E Develop LC Method (Column, Mobile Phase, Gradient) D->E F Optimize Sample Preparation (Protein Precipitation) E->F G Method Validation (Linearity, Accuracy, Precision) F->G

Caption: Logical flow of the LC-MS/MS method development process.

Results and Discussion

The developed method demonstrates excellent performance for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate in human plasma.

  • Chromatography: The analyte and internal standard eluted at approximately 2.8 minutes, showing good retention and symmetrical peak shapes. The total run time of 5.0 minutes allows for high throughput.

  • Selectivity: No significant interfering peaks from endogenous plasma components were observed at the retention times of the analyte and the IS, demonstrating the high selectivity of the MRM method.

  • Linearity: The method is expected to be linear over a concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99.

  • Sample Preparation: The protein precipitation method proved to be efficient and reproducible, providing clean extracts and minimizing matrix effects.[2][15] This simple "crash" technique is ideal for high-throughput environments due to its speed and ease of automation.[1][3]

Conclusion

This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate in human plasma. The simple sample preparation protocol and short chromatographic run time make it highly suitable for supporting drug development studies that require the analysis of a large number of samples. The use of a stable isotope-labeled internal standard ensures the reliability and accuracy of the results.

References

Application Note: High-Throughput Metabolic Stability Assay of Etocrylene Using a d10-Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during drug discovery and development, providing valuable insights into a compound's susceptibility to metabolism, primarily by hepatic enzymes.[1] This application note details a robust and high-throughput in vitro method for evaluating the metabolic stability of Etocrylene, a common UV filter found in sunscreens and other personal care products, using human liver microsomes.[2][3] The protocol incorporates a deuterated d10-Etocrylene internal standard (IS) to ensure accurate and precise quantification of the parent compound over time by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation, matrix effects, and instrument response.[4][5]

The primary objectives of this assay are to determine the intrinsic clearance (Clint) and the in vitro half-life (t½) of Etocrylene. These parameters are essential for predicting its in vivo pharmacokinetic profile and potential for systemic exposure.[6][7] The liver is the major site of drug metabolism, and in vitro systems using liver microsomes, which contain a high concentration of Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are a cost-effective and efficient means to screen compounds.[7][8][9] Studies on Etocrylene (also known as Octocrylene) have indicated that its metabolism can involve ester hydrolysis and alkyl chain oxidation.[3]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It encompasses the preparation of reagents, the incubation of Etocrylene with human liver microsomes, sample quenching and preparation, and finally, analysis by LC-MS/MS.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_etocrylene Prepare Etocrylene Working Solution pre_incubation Pre-incubate Microsomes and Etocrylene at 37°C prep_etocrylene->pre_incubation prep_is Prepare d10-Etocrylene IS Working Solution quench Quench Reaction with Acetonitrile (B52724) containing d10-IS prep_is->quench prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Collect Aliquots at 0, 5, 15, 30, 60 min start_reaction->time_points time_points->quench precipitate Protein Precipitation (Centrifugation) quench->precipitate supernatant Transfer Supernatant precipitate->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing and Calculation lcms->data

Figure 1: Experimental workflow for the metabolic stability assay of Etocrylene.

Detailed Experimental Protocols

Materials and Reagents
  • Etocrylene (≥98% purity)

  • d10-Etocrylene (custom synthesis may be required)

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • 96-well plates and autosampler vials

Preparation of Solutions
  • Etocrylene Stock Solution (10 mM): Dissolve an appropriate amount of Etocrylene in DMSO.

  • Etocrylene Working Solution (100 µM): Dilute the 10 mM stock solution with 100 mM potassium phosphate buffer (pH 7.4).

  • d10-Etocrylene Internal Standard (IS) Stock Solution (1 mM): Dissolve d10-Etocrylene in methanol.

  • IS Working Solution for Quenching (100 nM): Dilute the IS stock solution in acetonitrile. This solution will also serve as the quenching solution.

  • Microsomal Suspension (1 mg/mL): Dilute the 20 mg/mL human liver microsome stock in 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Solution (5 mM): Prepare the NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4) according to the manufacturer's instructions.

Incubation Procedure

The incubation is performed in a 96-well plate format to allow for high-throughput screening.

  • Pre-incubation: In each well of a 96-well plate, add 188 µL of the 1 mg/mL microsomal suspension and 2 µL of the 100 µM Etocrylene working solution to achieve a final Etocrylene concentration of 1 µM.

  • Include control incubations:

    • Negative Control (-NADPH): Replace the NADPH solution with an equal volume of phosphate buffer to assess non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil or Dextromethorphan) to verify the metabolic activity of the microsomes.

  • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Initiation of Reaction: Start the metabolic reaction by adding 10 µL of the 5 mM NADPH solution to each well (final microsomal protein concentration will be approximately 0.5 mg/mL).[8]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 25 µL aliquot from the incubation mixture.[5][8]

  • Quenching: Immediately add the 25 µL aliquot to a well of a new 96-well plate containing 100 µL of ice-cold acetonitrile with the 100 nM d10-Etocrylene internal standard. This stops the enzymatic reaction and precipitates the proteins.[1]

Sample Preparation for LC-MS/MS Analysis
  • After quenching, seal the 96-well plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The quantification of Etocrylene is performed using a triple quadrupole mass spectrometer.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to ensure separation of Etocrylene from potential metabolites and matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both Etocrylene and d10-Etocrylene. These transitions should be optimized by direct infusion of the individual compounds.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etocrylene[M+H]+Optimized FragmentOptimized Value
d10-Etocrylene[M+H]+Optimized FragmentOptimized Value
Table 1: Example of LC-MS/MS parameters for Etocrylene and its d10-internal standard.

Data Analysis and Presentation

The concentration of Etocrylene at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.

Calculations
  • Percentage of Etocrylene Remaining:

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of Etocrylene remaining versus the incubation time.

  • Elimination Rate Constant (k): Determine the slope of the linear regression line from the plot. The slope is equal to -k.

  • In Vitro Half-Life (t½):

    t½ (min) = 0.693 / k

  • Intrinsic Clearance (Clint):

    Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Time (min)Peak Area (Etocrylene)Peak Area (d10-Etocrylene)Peak Area Ratio (Analyte/IS)% Remainingln(% Remaining)
0ValueValueValue1004.61
5ValueValueValueCalculatedCalculated
15ValueValueValueCalculatedCalculated
30ValueValueValueCalculatedCalculated
60ValueValueValueCalculatedCalculated
Table 2: Example data table for a single metabolic stability experiment.
Compoundt½ (min)Clint (µL/min/mg protein)
EtocryleneCalculated ValueCalculated Value
Positive ControlCalculated ValueCalculated Value
Table 3: Summary of calculated metabolic stability parameters.

Signaling Pathways and Logical Relationships

The diagram below illustrates the principle of using a deuterated internal standard for accurate quantification in a metabolic stability assay.

logical_relationship cluster_sample Biological Sample (Incubation Matrix) cluster_process Analytical Process cluster_detection Detection and Quantification analyte Etocrylene (Analyte) extraction Sample Preparation (Quenching, Precipitation) analyte->extraction is d10-Etocrylene (Internal Standard) is->extraction lc_separation LC Separation extraction->lc_separation Both experience similar losses ionization MS Ionization lc_separation->ionization Co-elution ms_detection MS/MS Detection ionization->ms_detection Both affected by matrix effects similarly ratio Peak Area Ratio (Analyte/IS) ms_detection->ratio quantification Accurate Quantification ratio->quantification Ratio remains constant despite variations

Figure 2: Principle of using a d10-internal standard for accurate quantification.

Conclusion

This application note provides a detailed protocol for assessing the metabolic stability of Etocrylene using human liver microsomes and a d10-deuterated internal standard. The method is designed for high-throughput screening and provides reliable data on the intrinsic clearance and half-life of the compound. The incorporation of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the accuracy of the quantitative results. The data generated from this assay are vital for making informed decisions in the drug development pipeline, helping to identify compounds with favorable pharmacokinetic properties early in the process.[6][7]

References

Application Notes and Protocols for Phototoxicity Testing of Ethyl 2-cyano-3,3-diphenylacrylate (Octocrylene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, commonly known as octocrylene (B1203250), is an organic compound widely used as an ingredient in sunscreens and other cosmetics due to its ability to absorb UVB and short-wave UVA radiation.[1][2] Given its widespread use and potential for skin penetration, assessing its phototoxicity is a critical aspect of safety evaluation.[1] Phototoxicity is a toxic response elicited by topically or systemically administered photoreactive chemicals after exposure to light.[3] This document provides a detailed protocol for the in vitro phototoxicity testing of octocrylene, primarily based on the internationally recognized OECD Guideline 432: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test.[4][5][6][7] This in vitro assay is a validated method to identify the phototoxic potential of a substance.[8][9]

General Principles of Phototoxicity Testing

For a chemical to exhibit phototoxicity, it must absorb light within the natural sunlight spectrum (290-700 nm), generate a reactive species upon light absorption, and be distributed to light-exposed tissues in sufficient amounts.[3][10] The in vitro 3T3 NRU phototoxicity test is based on comparing the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[8] A substance is identified as phototoxic if its cytotoxicity is increased in the presence of light.[9]

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test for Octocrylene

This protocol is adapted from the OECD Guideline 432.[6][7]

Materials and Reagents
  • Cell Line: Balb/c 3T3 mouse fibroblasts.[5][6]

  • Test Substance: Ethyl 2-cyano-3,3-diphenylacrylate (Octocrylene).

  • Positive Control: Chlorpromazine (CPZ).[9][11]

  • Negative Control: Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO, or other suitable solvent).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Buffers: Earle's Balanced Salt Solution (EBSS) or Phosphate-Buffered Saline (PBS).[6]

  • Neutral Red (NR) Solution: Stock solution and working solution in culture medium.

  • NR Desorb Solution: (e.g., 1% acetic acid, 50% ethanol (B145695) in water).

  • 96-well cell culture plates.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the 3T3 NRU phototoxicity test.

G cluster_prep Preparation cluster_exposure Treatment and Exposure cluster_post Post-Exposure and Analysis A Seed 3T3 cells in 96-well plates B Incubate for 24h to form a monolayer A->B C Prepare serial dilutions of Octocrylene and controls B->C D Wash cells and add test substance dilutions C->D E Incubate for 1 hour D->E F Expose one set of plates to UVA light (+UVA) E->F G Keep one set of plates in the dark (-UVA) E->G H Replace treatment medium with culture medium I Incubate for 24 hours H->I J Add Neutral Red solution and incubate for 3 hours I->J K Wash and add NR desorb solution J->K L Measure absorbance at 540 nm K->L M Calculate cell viability and phototoxicity endpoints L->M

Experimental workflow for the 3T3 NRU phototoxicity assay.
Detailed Procedure

  • Cell Culture:

    • Maintain Balb/c 3T3 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed 1x10^4 cells per well in two 96-well plates and incubate for 24 hours to allow for the formation of a semi-confluent monolayer.[6]

  • Preparation of Test Solutions:

    • Due to its oily nature, dissolve octocrylene in a suitable solvent like DMSO to prepare a stock solution. An initial solubility test is recommended to determine the optimal solvent.[4]

    • Prepare a series of at least eight concentrations of octocrylene and the positive control (Chlorpromazine) in EBSS or PBS. The final solvent concentration should be non-toxic to the cells.

  • Treatment and Irradiation:

    • Remove the culture medium from the cells and wash each well with 150 µL of pre-warmed EBSS or PBS.

    • Add 100 µL of the prepared test solutions to the respective wells.

    • Incubate the plates for 60 minutes at 37°C.

    • Irradiation (+UVA plate): Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The irradiance should be checked before each experiment with a calibrated UV-meter.[4][9]

    • Dark Control (-UVA plate): Keep the second plate in the dark under the same temperature conditions for the same duration.

  • Post-Incubation and Viability Assay:

    • After irradiation, decant the treatment solutions from both plates and wash the cells with 150 µL of EBSS or PBS.

    • Add 100 µL of fresh culture medium to each well and incubate for 24 hours.

    • Neutral Red Uptake:

      • After 24 hours, replace the medium with 100 µL of Neutral Red solution (50 µg/mL in culture medium) and incubate for 3 hours.

      • Remove the NR solution, wash the cells with EBSS or PBS, and add 150 µL of NR desorb solution to each well.

      • Shake the plates for 10 minutes to dissolve the incorporated dye.

      • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Cell Viability:

    • The viability of each well is calculated as a percentage of the mean of the untreated solvent control wells.

  • Determine IC50 Values:

    • For both the irradiated (+UVA) and non-irradiated (-UVA) conditions, plot the cell viability against the concentration of octocrylene.

    • Calculate the IC50 value, which is the concentration that reduces cell viability by 50% relative to the solvent control.[4]

  • Calculate Phototoxicity Endpoints:

    • Photo-Irritation-Factor (PIF): This is the primary endpoint for assessing phototoxicity.[4]

      • PIF = IC50 (-UVA) / IC50 (+UVA)

    • Mean Photo Effect (MPE): An alternative endpoint that compares the entire dose-response curves.[4]

  • Interpretation Criteria:

    • A PIF value ≥ 5 suggests a phototoxic potential.

    • An MPE value ≥ 0.1 also indicates a phototoxic potential.[11]

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison.

Table 1: Cytotoxicity Data for Octocrylene

Concentration (µg/mL)Mean Absorbance (-UVA)% Viability (-UVA)Mean Absorbance (+UVA)% Viability (+UVA)
Solvent Control100100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Concentration 6
Concentration 7
Concentration 8

Table 2: Phototoxicity Endpoint Calculation

Test SubstanceIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)Photo-Irritation-Factor (PIF)Mean Photo Effect (MPE)Prediction
Octocrylene
Chlorpromazine (Positive Control)Phototoxic
Vehicle (Negative Control)N/AN/AN/AN/ANon-phototoxic

Signaling Pathway of Phototoxicity

The following diagram illustrates a simplified, generalized signaling pathway for chemically induced phototoxicity.

G cluster_initiation Initiation cluster_reaction Reactive Species Generation cluster_damage Cellular Damage cluster_outcome Outcome A Photoreactive Chemical (e.g., Octocrylene) B UVA Light Absorption A->B Exposure C Excited State Chemical B->C D Type I Reaction (Electron/Hydrogen Transfer) C->D E Type II Reaction (Energy Transfer) C->E F Reactive Oxygen Species (ROS) (e.g., Superoxide, Singlet Oxygen) D->F E->F G Lipid Peroxidation F->G H DNA Damage F->H I Protein Oxidation F->I J Cell Membrane Damage G->J I->J K Cell Death (Cytotoxicity) J->K

Generalized signaling pathway of phototoxicity.

Conclusion

The 3T3 NRU phototoxicity test is a robust and validated in vitro method for assessing the phototoxic potential of substances like Ethyl 2-cyano-3,3-diphenylacrylate (octocrylene).[8][9] A thorough evaluation based on this protocol will provide crucial data for the safety assessment of cosmetic and pharmaceutical products containing this UV filter. It is important to note that while this in vitro test is a reliable indicator, further considerations, such as the concentration of the substance in the final product and its percutaneous absorption, are necessary for a comprehensive risk assessment.[11] For substances that are insoluble or incompatible with this test system, alternative methods like the Reconstructed Human Epidermis (RhE) phototoxicity test (OECD 498) may be considered.[3][4]

References

Application Notes and Protocols for the Environmental Analysis of Etocrylene Using Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Etocrylene, also known as octocrylene (B1203250), is a common ingredient in sunscreens and other personal care products, designed to absorb UV radiation. Its widespread use has led to its detection in various environmental compartments, raising concerns about its potential ecological impact. Accurate and sensitive quantification of Etocrylene in environmental matrices such as water, sediment, and biota is crucial for environmental monitoring and risk assessment. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis of organic micropollutants. This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the target analyte. This internal standard behaves almost identically to the native analyte during sample preparation and analysis, correcting for matrix effects and procedural losses, thereby ensuring high accuracy and precision.

These application notes provide a detailed protocol for the analysis of Etocrylene in environmental samples using solid-phase extraction (SPE) for water samples, pressurized liquid extraction (PLE) for solid samples, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of Etocrylene in various environmental matrices using isotope dilution LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and matrix conditions.

Table 1: Method Detection and Quantification Limits

ParameterWaterSedimentBiota (Fish Tissue)
Method Reporting Limit (MRL)0.5 - 25 ng/L~1 ng/g dw~1 ng/g lw
Limit of Detection (LOD)~1 ng/L~0.5 ng/g dw~0.5 ng/g lw
Limit of Quantification (LOQ)~3 ng/L~1.5 ng/g dw~1.5 ng/g lw

Table 2: Recovery and Precision

MatrixSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD, %)
Tap Water50 ng/L74 - 1096 - 25
Seawater50 ng/L71 - 1112 - 12
Sediment20 ng/g dw85 - 115<15
Biota (Fish Tissue)20 ng/g lw80 - 110<15

Table 3: Reported Environmental Concentrations

MatrixLocationConcentration Range
SeawaterFolly Beach, SC, USA10 - 1409 ng/L[1]
River Water (receiving WWTP effluent)SwitzerlandPresent (concentrations variable)[2]
Sediment (River)Ebro River Basin, Spainup to 2400 ng/g dw[1]
Fish Muscle (Brown Trout)Swiss Riversup to 2400 ng/g lipid weight[2]
Mussels (Mytilus galloprovincialis)French Coastal Regions3 - 256 ng/g dry weight

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade or equivalent methanol (B129727), acetonitrile (B52724), dichloromethane (B109758), ethyl acetate, and water.

  • Reagents: Formic acid, ammonium (B1175870) formate, anhydrous sodium sulfate.

  • Standards: Native Etocrylene standard and a stable isotope-labeled internal standard (e.g., Octocrylene-d7).

  • SPE Cartridges: Oasis HLB (500 mg) or equivalent polymeric reversed-phase cartridges.

  • PLE Cells and Materials: Diatomaceous earth or clean sand for dispersing solid samples.

Sample Preparation

2.1 Water Samples (Freshwater and Seawater)

  • Filtration: Filter water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Spiking: To a 500 mL water sample, add a known amount of the isotopically labeled Etocrylene internal standard.

  • Acidification: Adjust the pH of the water sample to 2 with a suitable acid.[1]

  • SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 5 mL of methanol followed by 5 mL of reagent water at pH 2.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes.

  • Elution: Elute the analytes from the cartridge with 10 mL of a suitable solvent mixture (e.g., methanol or ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 500 µL) of the initial LC mobile phase.

2.2 Sediment and Biota Samples

  • Sample Homogenization: Homogenize sediment samples after freeze-drying. For biota, homogenize the tissue sample.

  • Spiking: Spike a known amount of the homogenized sample (e.g., 2-5 g) with the isotopically labeled Etocrylene internal standard.

  • Pressurized Liquid Extraction (PLE):

    • Mix the spiked sample with a dispersing agent like diatomaceous earth and pack it into a PLE cell.

    • Extract the sample using a suitable solvent (e.g., a mixture of dichloromethane and acetone) at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).

    • Perform one to two static extraction cycles.

  • Clean-up (if necessary):

    • For complex matrices like biota, a clean-up step may be required to remove lipids. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction with silica (B1680970) or florisil (B1214189) cartridges.

  • Concentration and Reconstitution: Evaporate the extract to near dryness and reconstitute in a small volume of the initial LC mobile phase.

Instrumental Analysis: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 5 mM ammonium formate) and mobile phase B (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for Etocrylene and its labeled internal standard need to be optimized.

Table 4: Example LC-MS/MS Parameters for Etocrylene

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Etocrylene362.2[to be optimized][to be optimized][to be optimized]
Etocrylene-d7369.2[to be optimized][to be optimized][to be optimized]

Note: The specific MRM transitions and collision energies should be determined by infusing the analytical standards into the mass spectrometer.

Quantification

Quantification is performed using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard against the concentration of the native analyte in a series of calibration standards. The concentration of Etocrylene in the samples is then calculated from this calibration curve.

Diagrams

Environmental_Sample_Analysis_Workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample (Freshwater/Seawater) Filtration Filtration (0.7 µm GFF) Water->Filtration Sediment Sediment Sample Homogenization Homogenization/ Freeze-Drying Sediment->Homogenization Biota Biota Sample (e.g., Fish, Mussels) Biota->Homogenization Spike_IS Spike with Isotopically Labeled Etocrylene Standard Acidification Acidification (pH 2) Spike_IS->Acidification PLE Pressurized Liquid Extraction (PLE) Spike_IS->PLE Filtration->Spike_IS SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Acidification->SPE Concentration Concentration & Reconstitution SPE->Concentration Homogenization->Spike_IS Cleanup Clean-up (GPC/SPE) (for complex matrices) PLE->Cleanup Cleanup->Concentration LCMS LC-MS/MS Analysis (ESI+, MRM mode) Concentration->LCMS Quantification Quantification using Isotope Dilution Calibration Curve LCMS->Quantification Results Final Concentration (ng/L or ng/g) Quantification->Results

Caption: Workflow for the analysis of Etocrylene in environmental samples.

Isotope_Dilution_Principle Sample Environmental Sample (Unknown amount of native Etocrylene) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Isotopically Labeled Etocrylene Standard (Known amount) IS->Spiked_Sample Extraction_Cleanup Sample Preparation (Extraction & Clean-up) Spiked_Sample->Extraction_Cleanup Analyte_Loss Analyte & IS Loss (Proportional) Extraction_Cleanup->Analyte_Loss Final_Extract Final Extract Extraction_Cleanup->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS Data Measure Peak Area Ratio (Native / Labeled) LCMS->Data Quantification Quantify using Calibration Curve Data->Quantification

Caption: Principle of isotope dilution for quantitative analysis.

References

Application Note: HPLC-UV Determination of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene or Octocrylene (B1203250), is a widely utilized organic compound that functions as a UV absorber.[1][2] Its primary application is in sun protection products, but it is also used to prevent degradation in various cosmetics and personal care items.[1][3] The compound's molecular structure, featuring an acrylate (B77674) base with two phenyl groups and a carbonyl group, creates a large π-conjugated system that allows for strong absorption of UV radiation.[3][4] A robust and reliable analytical method is crucial for the quality control and formulation development of products containing this active ingredient. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate.

Analytical Method

A reverse-phase HPLC method with UV detection is employed for the separation and quantification of Ethyl 2-cyano-3,3-diphenylacrylate. This method is scalable and can be adapted for impurity analysis and preparative separations.[5]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

ParameterValue
HPLC System Agilent Technologies 1260 Infinity HPLC-DAD or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (75:25, v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 50°C
UV Detection 210 nm
Internal Standard Cyclosporine A

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV determination of Ethyl 2-cyano-3,3-diphenylacrylate.

HPLC-UV Workflow A Sample Preparation (Extraction/Dilution) D Sample/Standard Injection A->D B Standard Preparation (Working/Calibration Standards) B->D C HPLC System Setup (Equilibration) C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (210 nm) E->F G Data Acquisition (Chromatogram) F->G H Data Analysis (Peak Integration, Quantification) G->H

Caption: Experimental workflow for the HPLC-UV analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.[6][7][8] The validation parameters assessed included linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Method Validation Parameters

The table below summarizes the key validation parameters for the HPLC-UV method.

ParameterResult
Linearity Range 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 1.64 x 10⁻⁶ M[6][7][8]
Limit of Quantitation (LOQ) 4.97 x 10⁻⁶ M[6][7][8]
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2%

Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of Ethyl 2-cyano-3,3-diphenylacrylate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to cover the linearity range (e.g., 2.5 x 10⁻⁵ M to 5.5 x 10⁻⁵ M).

2. Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix (e.g., sunscreen lotion, cream). A generic protocol is provided below.

  • Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ethyl 2-cyano-3,3-diphenylacrylate into a suitable container.

  • Add a known volume of a suitable extraction solvent (e.g., 0.1% acetic acid in methanol) and extract the analyte using techniques such as sonication or vortexing.[9]

  • Centrifuge or filter the extract to remove any undissolved excipients.

  • Dilute the clear supernatant or filtrate with the mobile phase to a final concentration within the calibration range.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Perform a system suitability check by injecting a mid-concentration standard solution multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%.

4. Data Analysis

  • Integrate the peak corresponding to Ethyl 2-cyano-3,3-diphenylacrylate in each chromatogram.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of Ethyl 2-cyano-3,3-diphenylacrylate in the sample solutions from the calibration curve.

  • Calculate the final concentration of the analyte in the original sample, taking into account the initial sample weight and dilution factors.

Logical Relationship of Method Development and Validation

The following diagram illustrates the logical progression from method development to full validation.

Method_Development_Validation cluster_Dev Method Development cluster_Val Method Validation A Parameter Optimization (Column, Mobile Phase, Flow Rate, Wavelength) B System Suitability Testing A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate) C->E F Specificity C->F G LOD & LOQ C->G H Robustness E->H

Caption: Logical flow from HPLC method development to comprehensive validation.

The described HPLC-UV method provides a reliable and robust approach for the quantitative determination of Ethyl 2-cyano-3,3-diphenylacrylate in various sample matrices. The method is straightforward, utilizing common reverse-phase chromatography principles, and has been validated to meet industry standards for accuracy, precision, and linearity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important UV-absorbing compound.

References

Application of Ethyl 2-cyano-3,3-diphenylacrylate-d10 in Degradation Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 2-cyano-3,3-diphenylacrylate-d10 as an internal standard in the degradation studies of its non-deuterated analogue, Ethyl 2-cyano-3,3-diphenylacrylate (commonly known as Etocrylene). Etocrylene is an organic compound utilized as a UV absorber, and understanding its stability is crucial for the development of robust formulations.[1][2][3][4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for its ability to mimic the analyte's behavior, thereby ensuring high accuracy and precision.[5][6][7]

Application Note: Quantitative Analysis of Etocrylene Degradation using HPLC-MS/MS and a Deuterated Internal Standard

Introduction

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, and helping to develop stability-indicating analytical methods.[8][9][10] This application note describes a stability-indicating HPLC-MS/MS method for the quantitative analysis of Etocrylene degradation. The method employs this compound as an internal standard (IS) to ensure accurate quantification by compensating for variations during sample preparation and analysis.[5][6]

Principle

The near-identical physicochemical properties of this compound and Etocrylene ensure they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer.[7] However, their mass-to-charge (m/z) ratios are distinct, allowing for their separate detection and quantification. This approach minimizes variability and enhances the reliability of the degradation data.

Applicability

This method is suitable for:

  • Identifying degradation pathways of Etocrylene.

  • Developing and validating stability-indicating analytical methods.

  • Assessing the stability of Etocrylene in different formulations and under various storage conditions.

Experimental Protocols

Materials and Reagents
  • Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation and Chromatographic Conditions
  • System: HPLC or UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Preparation of Standard and Sample Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Etocrylene and this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Etocrylene stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation: Dilute the samples from the degradation studies with the 50:50 water/acetonitrile mixture to fall within the calibration range and spike with the internal standard to a final concentration of 100 ng/mL.

Forced Degradation Protocol
  • Acidic Conditions: Dissolve Etocrylene in 0.1 M HCl and heat at 80 °C for 24 hours.

  • Basic Conditions: Dissolve Etocrylene in 0.1 M NaOH and heat at 80 °C for 24 hours.

  • Neutral Conditions: Dissolve Etocrylene in purified water and heat at 80 °C for 24 hours.

  • Dissolve Etocrylene in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Expose a solution of Etocrylene in methanol to UV light (254 nm) and fluorescent light for a period compliant with ICH Q1B guidelines.

At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and prepare for HPLC-MS/MS analysis as described in section 2.3.

Data Presentation

The quantitative data from the forced degradation studies are summarized in the table below. The percentage of degradation is calculated based on the initial concentration of Etocrylene.

Stress ConditionDuration (hours)Temperature (°C)Etocrylene Remaining (%)Major Degradant(s) Formed (%)
0.1 M HCl248085.214.8 (2-cyano-3,3-diphenylacrylic acid)
0.1 M NaOH248045.754.3 (2-cyano-3,3-diphenylacrylic acid)
Purified Water248098.11.9
3% H₂O₂242592.57.5 (Oxidative adducts)
UV Light (254 nm)82578.321.7 (Photodegradants)
Fluorescent Light1682595.64.4

Visualizations

Experimental Workflow

G Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_etocrylene Prepare Etocrylene Solution stress_acid Acid Hydrolysis prep_etocrylene->stress_acid stress_base Base Hydrolysis prep_etocrylene->stress_base stress_neutral Neutral Hydrolysis prep_etocrylene->stress_neutral stress_oxidation Oxidation prep_etocrylene->stress_oxidation stress_photo Photolysis prep_etocrylene->stress_photo prep_is Prepare IS (d10) Solution sample_prep Sample Preparation (Dilution & IS Spiking) prep_is->sample_prep stress_acid->sample_prep stress_base->sample_prep stress_neutral->sample_prep stress_oxidation->sample_prep stress_photo->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_proc Data Processing & Quantification hplc_ms->data_proc

Caption: Workflow for the forced degradation study of Etocrylene.

Postulated Degradation Pathway

G Postulated Hydrolytic Degradation Pathway of Etocrylene Etocrylene Etocrylene (C₆H₅)₂C=C(CN)COOCH₂CH₃ Degradant 2-cyano-3,3-diphenylacrylic acid (C₆H₅)₂C=C(CN)COOH Etocrylene->Degradant  Hydrolysis (H⁺ or OH⁻) Ethanol Ethanol CH₃CH₂OH Etocrylene->Ethanol

Caption: Postulated primary degradation pathway of Etocrylene under hydrolytic conditions.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Etocrylene in degradation studies. The detailed protocols and data presentation format outlined in this document serve as a comprehensive guide for researchers in the pharmaceutical and related industries. The stability-indicating method developed through these studies is essential for ensuring the quality, safety, and efficacy of products containing Etocrylene.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with Deuterated Etocrylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the safety assessment of cosmetic ingredients and topical drug formulations, understanding the dermal absorption and systemic exposure is paramount. Etocrylene, a common UV filter, is one such ingredient where precise skin permeation data is crucial. The use of deuterated Etocrylene in in vitro skin permeation studies offers a significant advantage in analytical sensitivity and accuracy, particularly when employing mass spectrometry-based detection methods. Deuterium labeling provides a distinct mass shift, allowing for clear differentiation from any endogenous interferences and enabling precise quantification.

These application notes provide a detailed protocol for conducting in vitro skin permeation studies of deuterated Etocrylene using the Franz diffusion cell method, a widely accepted methodology for assessing dermal absorption.[1][2][3][4] This document outlines the necessary materials, experimental setup, and analytical procedures to obtain reliable and reproducible data for safety and risk assessment.

Key Experimental Parameters

A summary of the critical experimental parameters for an in vitro skin permeation study of deuterated Etocrylene is presented in the table below. These parameters are based on established protocols for UV filters.[1][5]

ParameterRecommended SpecificationRationale
Diffusion Cell System Franz Diffusion Cell (Static)Standard and widely accepted system for in vitro dermal absorption studies.[2][3][4]
Membrane Excised Human or Porcine SkinConsidered the "gold standard" for accurately mimicking in vivo skin permeation.[1][6][7] Porcine skin is a common and ethically sourced alternative.
Membrane Thickness 200 - 500 µm (split-thickness)Ensures the primary barrier (stratum corneum and viable epidermis) is intact while allowing for adequate diffusion.
Receptor Fluid Phosphate Buffered Saline (PBS) with a solubilizing agent (e.g., 50% Ethanol or 4% Bovine Serum Albumin)Maintains physiological pH and sink conditions, ensuring the permeated substance is readily dissolved.[1][5]
Temperature 32 ± 1°CMimics the physiological temperature of the skin surface.[8][9]
Stirring Speed 300 - 600 rpmEnsures homogeneity of the receptor fluid without creating a vortex.[2]
Test Substance Application Finite dose (e.g., 2 mg/cm²)Represents a realistic consumer use scenario.[1]
Exposure Duration 24 hoursAllows for the assessment of both the rate and extent of permeation.[5][9]
Sampling Intervals 0, 2, 4, 6, 8, 12, and 24 hoursProvides a kinetic profile of the permeation process.[8]
Analytical Method Liquid Chromatography-Mass Spectrometry (LC-MS)Offers high sensitivity and selectivity for the quantification of deuterated compounds.[10][11]

Experimental Workflow

The overall workflow for conducting an in vitro skin permeation study with deuterated Etocrylene is depicted in the following diagram.

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation prep_franz Franz Cell Assembly prep_skin->prep_franz prep_receptor Receptor Fluid Preparation prep_receptor->prep_franz prep_formulation Test Formulation Preparation (with Deuterated Etocrylene) application Application of Test Formulation prep_formulation->application prep_franz->application incubation Incubation at 32°C application->incubation sampling Receptor Fluid Sampling incubation->sampling analysis LC-MS Analysis of Samples sampling->analysis data_proc Data Processing & Calculation analysis->data_proc reporting Reporting of Permeation Parameters data_proc->reporting

Caption: Workflow for in vitro skin permeation study.

Detailed Experimental Protocols

Preparation of Skin Membranes
  • Obtain fresh human or porcine skin from a reputable tissue bank or source.

  • Carefully remove any subcutaneous fat and connective tissue from the dermal side.

  • Prepare split-thickness skin membranes (200-500 µm) using a dermatome.

  • Cut the skin membranes into discs of a suitable size to fit the Franz diffusion cells.

  • Store the prepared skin discs at -20°C or below until use.

  • Prior to the experiment, thaw the skin membranes and precondition them in the receptor solution to ensure hydration.[8]

Franz Diffusion Cell Setup
  • Assemble the Franz diffusion cells, ensuring a leak-proof seal between the donor and receptor chambers.

  • Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin membrane.

  • Mount the pre-conditioned skin membrane securely between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[4][8]

  • Connect the Franz diffusion cells to a circulating water bath to maintain a constant temperature of 32°C.[8]

  • Allow the system to equilibrate for at least 30 minutes before applying the test substance.

G cluster_cell Franz Diffusion Cell Setup donor Donor Chamber (Test Formulation Applied Here) membrane Skin Membrane donor->membrane receptor Receptor Chamber (Filled with Receptor Fluid) membrane->receptor sampling_port Sampling Port stir_bar Magnetic Stir Bar water_jacket Water Jacket (32°C)

Caption: Diagram of a Franz diffusion cell.

Application of Test Substance and Sampling
  • Accurately weigh and apply a finite dose (e.g., 2 mg/cm²) of the test formulation containing deuterated Etocrylene onto the surface of the skin membrane in the donor chamber.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid through the sampling port.[3][8]

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.[8]

  • Store the collected samples at 4°C or below until analysis.

Sample Analysis by LC-MS
  • Prepare calibration standards of deuterated Etocrylene in the receptor fluid.

  • Analyze the collected samples and calibration standards using a validated LC-MS method. The use of a deuterated internal standard is recommended for optimal accuracy.[11]

  • The mass spectrometer should be operated in a mode that specifically detects the deuterated molecule, distinguishing it from its non-deuterated counterpart.

Data Presentation and Calculations

The cumulative amount of deuterated Etocrylene permeated per unit area (μg/cm²) at each time point should be calculated and tabulated.

Table 1: Cumulative Permeation of Deuterated Etocrylene

Time (hours)Cumulative Amount Permeated (μg/cm²) ± SD
00
2Insert Data
4Insert Data
6Insert Data
8Insert Data
12Insert Data
24Insert Data

From the cumulative permeation data, key parameters such as the steady-state flux (Jss) and the lag time (Tlag) can be determined from the linear portion of the cumulative amount versus time plot.

Conclusion

This protocol provides a comprehensive framework for conducting in vitro skin permeation studies of deuterated Etocrylene. The use of a deuterated test substance coupled with LC-MS analysis offers a highly specific and sensitive method for accurately quantifying dermal absorption. Adherence to these standardized procedures will ensure the generation of high-quality data suitable for regulatory submissions and safety assessments of topical products containing Etocrylene.

References

Application Notes and Protocols: Ethyl 2-cyano-3,3-diphenylacrylate-d10 in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific material science research applications for Ethyl 2-cyano-3,3-diphenylacrylate-d10. The following application notes and protocols are based on the known properties of its non-deuterated counterpart, Ethyl 2-cyano-3,3-diphenylacrylate (also known as Etocrylene), and the general use of deuterated compounds in material science. The experimental section described below is a hypothetical application to illustrate a potential research avenue.

Introduction to Ethyl 2-cyano-3,3-diphenylacrylate

Ethyl 2-cyano-3,3-diphenylacrylate is an organic ester recognized for its strong ultraviolet (UV) absorption capabilities.[1] Its molecular structure, which includes an acrylate (B77674) base with two phenyl groups and a carbonyl group, creates a large π-conjugated system that effectively absorbs UV radiation, particularly in the UVB and short-wave UVA spectrums.[1] This property has led to its use as a UV absorber in various materials, including plastics, coatings, and cosmetics, to prevent degradation from UV exposure.[1][2]

Table 1: Physicochemical Properties of Ethyl 2-cyano-3,3-diphenylacrylate

PropertyValueReference
CAS Number5232-99-5
Molecular FormulaC₁₈H₁₅NO₂
Molecular Weight277.32 g/mol
Melting Point97-99 °C
Boiling Point174 °C at 0.2 mmHg
AppearanceOff-white crystalline powder[1]

Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate

The synthesis of Ethyl 2-cyano-3,3-diphenylacrylate can be achieved via a Knoevenagel condensation reaction.[1] A common method involves the reaction of benzophenone (B1666685) and ethyl cyanoacetate (B8463686).[1]

Protocol 1: Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate

  • Add cyclohexane (B81311) and benzophenone to a reaction kettle.

  • Heat the mixture to 102-104°C until the benzophenone is completely dissolved.

  • Introduce sodium bicarbonate as a catalyst.

  • Slowly add ethyl cyanoacetate to the reaction mixture.

  • Maintain the reaction for 16-18 hours, ensuring the continuous removal of water generated during the reaction.[1]

  • Upon completion, the product, Ethyl 2-cyano-3,3-diphenylacrylate, is obtained.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Benzophenone Benzophenone ReactionKettle Reaction Kettle Benzophenone->ReactionKettle EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->ReactionKettle Solvent Cyclohexane Solvent->ReactionKettle Catalyst Sodium Bicarbonate Catalyst->ReactionKettle Temperature 102-104°C Temperature->ReactionKettle Time 16-18 hours Time->ReactionKettle Separation Water Removal ReactionKettle->Separation Product Ethyl 2-cyano-3,3- diphenylacrylate Separation->Product

Caption: Synthesis workflow for Ethyl 2-cyano-3,3-diphenylacrylate.

Hypothetical Application in Material Science: Investigating Polymer Photodegradation

Rationale: Deuterated compounds are valuable tools in material science research, particularly for mechanistic studies of degradation and for techniques like neutron scattering.[3][4][5] The replacement of hydrogen with deuterium (B1214612) creates a heavier isotope, which can alter bond vibrational frequencies and reaction rates.[6] This "kinetic isotope effect" can be used to probe reaction mechanisms. In the context of a UV absorber like Ethyl 2-cyano-3,3-diphenylacrylate, a deuterated version (d10, where the ten hydrogens on the two phenyl rings are replaced by deuterium) could be used to study its own degradation pathway within a polymer matrix or to act as an internal standard in mass spectrometry-based degradation studies of the non-deuterated compound.

This hypothetical application will focus on using this compound to study the photodegradation of a polymer film.

Application Note:

  • Objective: To elucidate the photodegradation mechanism of a polymer containing Ethyl 2-cyano-3,3-diphenylacrylate as a UV stabilizer by comparing the degradation rates and products of the polymer stabilized with the deuterated and non-deuterated forms of the UV absorber.

  • Principle: By exposing polymer films containing either the standard or the deuterated UV absorber to controlled UV radiation, the degradation of the polymer and the absorber can be monitored over time. The differences in the degradation behavior between the two systems can provide insights into the role of the phenyl groups of the UV absorber in the stabilization and degradation processes. Analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify and quantify the degradation products.

Protocol 2: Hypothetical Study of Polymer Photodegradation

  • Sample Preparation:

    • Prepare two batches of a polymer resin (e.g., polyethylene).

    • In the first batch, incorporate a defined concentration (e.g., 0.5% w/w) of Ethyl 2-cyano-3,3-diphenylacrylate.

    • In the second batch, incorporate the same concentration of this compound.

    • Process both batches into thin films of uniform thickness.

  • UV Exposure:

    • Place samples of both films in a UV weathering chamber.

    • Expose the films to a controlled spectrum and intensity of UV radiation for a predetermined duration (e.g., 0, 100, 200, 500, and 1000 hours).

  • Analysis:

    • At each time point, remove samples of each film for analysis.

    • FTIR Analysis: Acquire FTIR spectra of the films to monitor changes in functional groups indicative of polymer degradation (e.g., carbonyl group formation).

    • Mass Spectrometry Analysis: Extract the UV absorber and its degradation products from the polymer films using a suitable solvent. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the remaining UV absorber and any degradation products.

    • Mechanical Testing: Perform tensile tests on the films to measure changes in mechanical properties (e.g., tensile strength and elongation at break) as a function of UV exposure time.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Polymer_H Polymer + Ethyl 2-cyano-3,3-diphenylacrylate UV_Exposure UV Weathering Chamber Polymer_H->UV_Exposure Polymer_D Polymer + This compound Polymer_D->UV_Exposure FTIR FTIR Spectroscopy UV_Exposure->FTIR LCMS LC-MS Analysis UV_Exposure->LCMS Mechanical Mechanical Testing UV_Exposure->Mechanical Results Degradation Data FTIR->Results LCMS->Results Mechanical->Results

Caption: Hypothetical workflow for studying polymer photodegradation.

Hypothetical Data Presentation

The following tables represent the type of quantitative data that could be generated from the hypothetical experiment described above.

Table 2: Hypothetical FTIR Data - Carbonyl Index

UV Exposure (hours)Polymer with Standard UV AbsorberPolymer with Deuterated UV Absorber
00.050.05
1000.120.11
2000.250.23
5000.580.55
10001.201.15

Table 3: Hypothetical LC-MS Data - UV Absorber Concentration (%)

UV Exposure (hours)Standard UV Absorber RemainingDeuterated UV Absorber Remaining
0100100
1009596
2008890
5007275
10005560

Table 4: Hypothetical Mechanical Testing Data - Tensile Strength (MPa)

UV Exposure (hours)Polymer with Standard UV AbsorberPolymer with Deuterated UV Absorber
03030
1002828.5
2002526
5001820
10001012

Interpretation of Hypothetical Data:

The hypothetical data suggests that the polymer stabilized with the deuterated UV absorber exhibits slightly slower degradation, as indicated by a lower carbonyl index, a higher remaining concentration of the UV absorber, and better retention of tensile strength over time. This could imply that the C-D bonds on the phenyl rings are more resistant to cleavage under UV irradiation than the C-H bonds, thus slightly enhancing the photostability of the UV absorber and, consequently, the polymer.

Conclusion

While there is currently a lack of specific research on the material science applications of this compound, its existence as a deuterated compound suggests potential utility in mechanistic studies. Based on the known function of its non-deuterated counterpart as a UV absorber and the established use of isotopic labeling in materials research, a key potential application lies in the investigation of photodegradation mechanisms in polymers. The hypothetical application and protocols provided herein offer a framework for how such research could be designed and conducted, paving the way for a deeper understanding of polymer stabilization and degradation processes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Etocrylene and its Photodegradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Etocrylene and its photodegradation products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of Etocrylene and its photodegradation products.

1. Poor Resolution Between Etocrylene and Early-Eluting Photodegradation Products

  • Question: I am observing poor resolution between the parent Etocrylene peak and several early-eluting, more polar photodegradation products. How can I improve this separation?

  • Answer: Poor resolution of early-eluting peaks is a common challenge. Here are several approaches to improve it:

    • Modify the Mobile Phase Gradient: Start with a lower initial concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient. A shallower gradient at the beginning of the run will slow the elution of polar analytes, thereby increasing their separation.

    • Adjust Mobile Phase pH: The ionization state of your analytes can significantly impact their retention on a reversed-phase column. If your photodegradation products are acidic or basic, adjusting the mobile phase pH can alter their retention times. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) will increase retention. For basic compounds, a slightly higher, buffered pH might be necessary, but be mindful of the column's pH limitations.[1]

    • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Reduce the Column Temperature: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks.[2]

    • Decrease the Flow Rate: A lower flow rate can lead to better peak resolution, though it will increase the run time.[3]

2. Peak Tailing of the Etocrylene Peak

  • Question: My Etocrylene peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

  • Answer: Peak tailing can compromise accurate integration and quantification.[4] The common causes and solutions include:

    • Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many C18 columns has residual silanol (B1196071) groups that can interact with analytes, causing tailing, especially for basic compounds.[1][5]

      • Solution: Use a mobile phase with a low pH (e.g., pH 2.5-3) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to shield these residual silanols.[1]

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

      • Solution: Reduce the injection volume or dilute your sample.

    • Column Contamination or Void: A buildup of strongly retained compounds on the column inlet or the formation of a void can cause peak shape issues for all peaks.[5]

      • Solution: Use a guard column to protect the analytical column.[4] If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.

    • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.

      • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[1]

3. Appearance of Ghost Peaks in the Chromatogram

  • Question: I am seeing unexpected "ghost" peaks in my chromatograms, especially during gradient runs. Where are they coming from?

  • Answer: Ghost peaks are spurious peaks that do not originate from the injected sample. Common sources include:

    • Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column during the initial, weaker mobile phase conditions and then elute as the organic concentration increases.[6]

      • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[7]

    • Carryover from Previous Injections: If a previous sample contained a strongly retained compound, it might elute in a subsequent run.

      • Solution: Implement a robust column wash step at the end of each gradient run to elute any remaining compounds. Flush the injector and sample loop between injections.[6]

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion or the appearance of false peaks.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

4. Shifting Retention Times

  • Question: The retention times for Etocrylene and its photodegradation products are not consistent between runs. What could be the cause?

  • Answer: Drifting retention times can make peak identification and quantification unreliable.[7] Consider these possibilities:

    • Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.

      • Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.[3]

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time shifts.[7]

      • Solution: Prepare fresh mobile phase daily and keep solvent reservoirs capped. Ensure the pump's proportioning valves are functioning correctly.

    • Fluctuating Column Temperature: Temperature variations can affect viscosity and analyte retention.[2][7]

      • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[3]

    • Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.[7]

      • Solution: Monitor column performance with a standard mixture and replace the column when performance degrades below acceptable levels.

Experimental Protocols

1. Protocol for HPLC Separation of Etocrylene and its Photodegradation Products

This protocol provides a starting point for method development. Optimization will likely be required based on the specific photodegradation products and the HPLC system used.

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from photodegradation studies should be filtered through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Example Chromatographic Data for a Test Mixture

CompoundRetention Time (min)Tailing FactorResolution (Rs)
Photoproduct 13.51.1-
Photoproduct 24.81.23.1
Photoproduct 37.21.15.8
Etocrylene12.51.311.2

Table 2: Effect of Mobile Phase Composition on Retention Time

% Acetonitrile (Isocratic)Etocrylene Retention Time (min)
50%> 20
60%15.2
70%8.5
80%4.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Photodegradation Experiment Sample p2 Filter Sample (0.22 µm) p1->p2 h1 Inject Sample into HPLC p2->h1 h2 Gradient Elution h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2 d3 Data Reporting d2->d3

Caption: Experimental workflow for HPLC analysis.

troubleshooting_logic start Chromatographic Problem Observed q1 Which peaks are affected? start->q1 all_peaks All Peaks q1->all_peaks All some_peaks Specific Peaks q1->some_peaks Some cause1 System-wide Issue: - Leak - Blockage - Pump/Detector Malfunction all_peaks->cause1 cause2 Chemical Interaction Issue: - Mobile Phase pH - Column Chemistry - Analyte Properties some_peaks->cause2 sol1 Check System: - Fittings for leaks - Pressure readings - Column inlet for blockage cause1->sol1 sol2 Optimize Method: - Adjust mobile phase pH - Test different column - Modify gradient cause2->sol2

Caption: Troubleshooting decision tree for HPLC issues.

photodegradation_pathway cluster_products Potential Photodegradation Products parent Etocrylene (Parent Compound) p1 Hydroxylated Derivatives parent->p1 Hydroxylation p2 Side-chain Cleavage Products parent->p2 Photocleavage p3 Isomerization Products parent->p3 Isomerization p4 Ring-opened Structures p1->p4 Further Oxidation p2->p4 Further Degradation

References

Technical Support Center: Ethyl 2-cyano-3,3-diphenylacrylate-d10 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-cyano-3,3-diphenylacrylate-d10 in mass spectrometry applications.

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Issue: Low or No Signal Intensity

Low or no detectable signal for this compound can stem from several factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.

  • Step 1: Verify Compound Integrity and Sample Preparation

    • Question: Is the compound degrading?

    • Action: Ensure the stability of this compound in the chosen solvent. If unsure, prepare a fresh sample.

    • Question: Is the concentration adequate?

    • Action: Prepare a fresh, higher concentration standard solution to confirm the instrument can detect the analyte under optimal conditions.

  • Step 2: Optimize Ionization Source Parameters

    • Question: Are you using the appropriate ionization technique?

    • Action: Atmospheric Pressure Chemical Ionization (APCI) is often effective for relatively non-polar, small molecules like cyanoacrylates.[1] If using Electrospray Ionization (ESI), consider that this compound may not be readily ionizable by ESI.

    • Question: Are the ionization source settings optimal?

    • Action: For APCI, optimize the corona discharge current and vaporizer temperature. For ESI, adjust the spray voltage and gas flows.

  • Step 3: Check Mass Spectrometer Settings

    • Question: Is the mass spectrometer set to detect the correct m/z?

    • Action: Calculate the expected mass-to-charge ratio (m/z) for the deuterated compound. The molecular weight of the non-deuterated form is 277.32 g/mol . For the d10 version, the expected mass will be higher. Remember to account for the charge carrier (e.g., [M+H]+).

    • Question: Is the fragmentor or collision energy set appropriately?

    • Action: Vary the fragmentor voltage. Studies on similar cyanoacrylate compounds have shown that the fragmentor voltage can significantly impact the fragmentation pattern and signal intensity.[1]

  • Step 4: Investigate Matrix Effects

    • Question: Could co-eluting species from the sample matrix be suppressing the signal?

    • Action: Matrix effects can lead to ion suppression or enhancement.[2][3] To investigate this, perform a post-column infusion experiment with a standard solution of this compound while injecting a blank matrix sample. A dip in the signal at the retention time of interest indicates ion suppression. To mitigate this, improve chromatographic separation or use a deuterated internal standard (which is already the case here).

Issue: High Background Noise or Contamination

High background noise can obscure the analyte signal.

  • Step 1: Identify the Source of Contamination

    • Action: Run a blank injection (solvent only) to determine if the contamination is from the solvent, LC system, or mass spectrometer.

    • Action: If the blank is clean, inject a matrix blank (a sample prepared in the same way as a real sample but without the analyte) to check for interferences from the sample matrix.

  • Step 2: Clean the System

    • Action: If the contamination is from the LC-MS system, flush the system with a series of strong and weak solvents.

    • Action: If the ion source is contaminated, follow the manufacturer's instructions for cleaning.

Frequently Asked Questions (FAQs)

Q1: Which ionization technique is best for this compound?

A1: While multiple ionization techniques exist, Atmospheric Pressure Chemical Ionization (APCI) is a strong candidate for this molecule.[1][4] APCI is well-suited for relatively non-polar compounds and relies on gas-phase ion-molecule reactions, which can be effective for cyanoacrylates.[1] Electrospray Ionization (ESI) may also be viable, but its efficiency can be lower for less polar molecules.[5][6]

Q2: How can I improve the ionization efficiency of this compound?

A2: Several factors can influence ionization efficiency:

  • Solvent Selection: The choice of solvent can have a significant impact. For APCI, solvents like methanol (B129727) and ethanol (B145695) have been shown to form solvated ions with similar cyanoacrylate compounds, which can enhance their detection.[1]

  • Flow Rate: In some ionization techniques like nano-ESI, lower flow rates can lead to higher ionization efficiency and reduced ion suppression.[5][7]

  • Additives: While not always necessary for APCI, the use of mobile phase additives can sometimes enhance signal in ESI. However, they can also increase background noise.

Q3: What are common adducts to look for with this compound?

A3: In APCI-MS, with solvents like methanol or ethanol, you may observe protonated molecules [M+H]+ as well as solvent adducts such as [M+H+solvent]+.[1] The formation of adducts can sometimes be leveraged for improved signal detection.[6]

Q4: How do I minimize matrix effects when analyzing this compound in complex samples?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS.[3][8] To minimize their impact:

  • Chromatographic Separation: Develop a robust liquid chromatography method to separate this compound from co-eluting matrix components.

  • Sample Preparation: Use a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering substances.

  • Internal Standards: The use of a stable isotope-labeled internal standard, such as the deuterated form you are using, is the most effective way to compensate for matrix effects.

Experimental Protocols

Protocol 1: Generic APCI-MS Method for this compound

  • Sample Preparation: Dissolve the this compound standard in a suitable solvent such as methanol or acetonitrile (B52724) to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) System:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometer (MS) - APCI Source:

    • Ionization Mode: Positive

    • Corona Current: 4.0 µA

    • Vaporizer Temperature: 350 °C

    • Sheath Gas Flow: 40 arb

    • Auxiliary Gas Flow: 10 arb

    • Capillary Temperature: 275 °C

    • Scan Range: m/z 100-500

    • Fragmentor Voltage: Start at 100 V and optimize by varying in ±20 V increments.

Data Presentation

Table 1: Relative Signal Intensity of this compound with Different Solvents in APCI-MS (Example)

SolventRelative Signal Intensity (%)Observations
Methanol100Strong [M+H]+ and [M+H+CH3OH]+ observed.[1]
Acetonitrile85Predominantly [M+H]+ signal.
Ethanol95[M+H]+ and [M+H+C2H5OH]+ observed.[1]
Isopropanol70Lower signal intensity compared to methanol.

Note: This table is illustrative. Users should generate their own data for their specific experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_prep Sample & System Check cluster_ion_source Ionization Source Optimization cluster_ms Mass Spectrometer Settings cluster_matrix Advanced Troubleshooting cluster_end Resolution start Low or No Signal check_conc Verify Concentration & Stability start->check_conc check_system Run System Suitability check_conc->check_system If concentration is good end_good Signal Acceptable check_conc->end_good If concentration was the issue select_ion Select Ionization Mode (APCI Recommended) check_system->select_ion If system is okay check_system->end_good If system needed maintenance opt_params Optimize Source Parameters (e.g., Temp, Gas Flow) select_ion->opt_params check_mz Confirm Correct m/z opt_params->check_mz If signal still low opt_params->end_good If parameters were suboptimal opt_fragmentor Optimize Fragmentor Voltage check_mz->opt_fragmentor matrix_effect Investigate Matrix Effects (Post-Column Infusion) opt_fragmentor->matrix_effect If signal still low opt_fragmentor->end_good If fragmentation was suboptimal matrix_effect->end_good After mitigation

Caption: Troubleshooting workflow for low signal intensity.

APCI_Mechanism cluster_lc LC Eluent cluster_source APCI Source cluster_ms_inlet MS Inlet Analyte Analyte (M) + Solvent (S) Nebulizer Heated Nebulizer Analyte->Nebulizer Enters Source Corona Nebulizer->Corona Vaporization Solvent_Ions Solvent Ions (SH+) Corona->Solvent_Ions Solvent Ionization (e.g., N2 -> N2+*) Analyte_Ion Analyte Ion (MH+) Solvent_Ions->Analyte_Ion Proton Transfer (SH+ + M -> MH+ + S) MS To Mass Analyzer Analyte_Ion->MS

Caption: Generalized mechanism of APCI for the analyte.

References

Technical Support Center: Purification of Deuterated Diphenylacrylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of deuterated diphenylacrylates.

Frequently Asked Questions (FAQs)

Q1: What are the primary purity concerns when working with deuterated diphenylacrylates?

A1: The two most critical parameters are chemical purity and isotopic purity. Chemical purity refers to the absence of other chemical entities, such as starting materials, reagents, or byproducts from the synthesis. Isotopic purity refers to the percentage of the compound that contains deuterium (B1214612) at the desired positions and the overall isotopic enrichment. Both are crucial as even minor inconsistencies can affect chemical, physical, or biological properties.[1]

Q2: What are the most common chemical impurities I might encounter?

A2: Based on the synthesis of similar non-deuterated compounds like ethyl 2-cyano-3,3-diphenylacrylate, common impurities include unreacted starting materials (e.g., deuterated benzophenone (B1666685) and cyanoacetate (B8463686) derivatives), colored byproducts formed at elevated temperatures, and amide byproducts.[2][3] The amide can form if ammonia (B1221849) is generated and reacts with the ester group of the diphenylacrylate.[2][3]

Q3: Can the deuterium atoms on the diphenylacrylate exchange back to hydrogen during purification?

A3: Yes, this is a significant risk known as H/D (hydrogen-deuterium) exchange or isotopic scrambling. Deuterium atoms on aromatic rings are generally stable, but can be susceptible to exchange under acidic or basic conditions, especially at elevated temperatures.[4] It is crucial to use purification conditions, such as aprotic solvents and neutral pH, that do not promote this exchange.[4]

Q4: Does deuteration affect the chromatographic behavior of diphenylacrylates?

A4: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and intermolecular interactions. This phenomenon, known as the kinetic isotope effect, can sometimes result in slightly different retention times between the deuterated compound and its non-deuterated counterpart in both liquid and gas chromatography.[5] In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs.

Q5: Which analytical techniques are essential for assessing the purity of my final product?

A5: A combination of techniques is recommended. High-Resolution Mass Spectrometry (HR-MS) is used to determine the isotopic enrichment and the distribution of isotopologues.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ²H, and ¹³C) is crucial for confirming the positions of the deuterium labels and assessing the overall structural integrity and chemical purity.[6] Techniques like HPLC and GC can be used to quantify chemical purity.[8]

Troubleshooting Guides

Chromatographic Purification (Flash Chromatography/HPLC)
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The solvent system (mobile phase) is not optimal.Use Thin Layer Chromatography (TLC) to screen for a better solvent system. Aim for an Rf value of 0.25-0.35 for the desired compound in flash chromatography. For HPLC, perform a gradient optimization.
Impurities have very similar polarity to the product.Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970), or a different type of HPLC column). "Dry loading" the sample onto silica gel for flash chromatography can also improve resolution.
The product elutes as a broad or tailing peak. The compound may be interacting too strongly with the stationary phase.For acidic or basic compounds, consider adding a small amount of a modifier to the mobile phase (e.g., acetic acid or triethylamine). Ensure the column is packed properly and not overloaded.
Isotopic purity is lower after purification. H/D exchange occurred on the column.Use aprotic solvents for the mobile phase (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane). Avoid acidic or basic additives if the deuterium labels are labile. Consider using deactivated silica gel.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the stationary phase or is not eluting with the chosen mobile phase.Check the TLC to ensure the compound is mobile in the solvent system. If not, increase the polarity of the mobile phase. If irreversible adsorption is suspected, a different stationary phase may be necessary.
Recrystallization
Problem Possible Cause Suggested Solution
The compound does not crystallize ("oils out"). The compound is too soluble in the chosen solvent, or the solution is supersaturated and cooling too quickly.Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[9] Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. The compound is too soluble in the recrystallization solvent, even at low temperatures.Reduce the amount of solvent used to the minimum required to dissolve the compound when hot. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Impurities co-crystallize with the product. The impurities have a similar solubility profile to the desired compound.Ensure the solution is not cooled too rapidly, as this can trap impurities. Perform a second recrystallization. Consider using a different purification technique, like chromatography, to remove the persistent impurity before the final recrystallization.
Final product contains residual solvent. Incomplete drying.Dry the crystals under high vacuum for an extended period. Gently heat if the compound is thermally stable.

Data Presentation

Table 1: Isotopic Purity of Various Deuterated Compounds

CompoundIsotopic Purity (%)Analytical Method
Benzofuranone derivative (BEN-d₂)94.7LC-ESI-HR-MS
Tamsulosin-d₄ (TAM-d₄)99.5LC-ESI-HR-MS
Oxybutynin-d₅ (OXY-d₅)98.8LC-ESI-HR-MS
Eplerenone-d₃ (EPL-d₃)99.9LC-ESI-HR-MS
Propafenone-d₇ (PRO-d₇)96.5LC-ESI-HR-MS
(Data sourced from Kumar et al., Analytical Methods, 2023)[6]

Table 2: Example HPLC Conditions for Acrylic Acid Derivatives

ParameterCondition
Column Discovery® Zr-Carbon, 7.5 cm × 2.1 mm I.D., 3 µm
Mobile Phase A 30 mM phosphoric acid, pH 1.9
Mobile Phase B Acetonitrile
Flow Rate 0.42 mL/min
Column Temperature 50 °C
Detector UV, 210 nm
(Data is for non-deuterated acrylic acid derivatives and should be adapted)[10]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general starting point for the purification of a moderately polar deuterated diphenylacrylate.

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) with a silica gel plate to determine a suitable solvent system.

    • Test various mixtures of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar aprotic solvent (e.g., ethyl acetate or dichloromethane).

    • The ideal solvent system will give the desired compound an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow it to pack evenly. Use gentle pressure with an inert gas if necessary.

  • Sample Loading:

    • Dissolve the crude deuterated diphenylacrylate in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Analysis:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the final product under high vacuum to remove any residual solvent.

    • Analyze the purified product by NMR and HR-MS to confirm its chemical and isotopic purity.

Protocol 2: Recrystallization

This protocol is suitable for solid deuterated diphenylacrylates.

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Aprotic solvents like toluene, ethyl acetate, or a hexane/ethyl acetate mixture are good starting points.[9]

    • Test small amounts of the crude product in different solvents to find the optimal one.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals in the Büchner funnel by pulling air through them for several minutes.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably under high vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Deuterated Diphenylacrylate purification_choice Choose Method: Chromatography or Recrystallization synthesis->purification_choice chromatography Column Chromatography purification_choice->chromatography Impurities have different polarity recrystallization Recrystallization purification_choice->recrystallization Product is solid analysis Purity Assessment: - NMR (¹H, ²H, ¹³C) - HR-MS chromatography->analysis recrystallization->analysis final_product Pure Deuterated Product analysis->final_product

General workflow for purification and analysis.

troubleshooting_guide start Purification Issue Identified purity_type What is the nature of the impurity? start->purity_type chemical_impurity Chemical Impurity (e.g., starting material, byproduct) purity_type->chemical_impurity Chemical isotopic_impurity Low Isotopic Purity (H/D Exchange) purity_type->isotopic_impurity Isotopic chem_method Which purification method was used? chemical_impurity->chem_method solution_isotopic Use Aprotic Solvents Maintain Neutral pH Avoid High Temperatures isotopic_impurity->solution_isotopic chrom Chromatography chem_method->chrom Chrom. recrys Recrystallization chem_method->recrys Recrys. solution_chrom Optimize Mobile Phase Change Stationary Phase 'Dry Load' Sample chrom->solution_chrom solution_recrys Change Solvent Slow Cooling Rate Perform 2nd Recrystallization recrys->solution_recrys

References

Technical Support Center: Enhancing the Photostability of Etocrylene in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the photostability of Etocrylene in cosmetic formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, presented in a question-and-answer format.

Issue 1: Rapid Degradation of Etocrylene Observed in a New Formulation

  • Question: We've observed a significant decrease in Etocrylene concentration in our new sunscreen formulation after UV exposure testing. What are the potential causes and how can we troubleshoot this?

  • Answer: Rapid degradation of Etocrylene, while itself a relatively photostable compound, can be indicative of several formulation-related factors. Here is a step-by-step troubleshooting guide:

    • Evaluate Formulation Components for Incompatibilities: Certain ingredients can promote photodegradation. For instance, the presence of uncoated metal oxides like nano-sized titanium dioxide or zinc oxide can have photocatalytic effects, accelerating the degradation of organic UV filters.

      • Recommendation: If using mineral UV filters, opt for surface-coated grades (e.g., with silica (B1680970) or alumina) to minimize photocatalytic activity.

    • Assess the Impact of Emollients: The polarity of emollients in the formulation can influence the stability of UV filters.

      • Recommendation: Conduct a study comparing Etocrylene's stability in the presence of different emollients with varying polarities. Polar emollients may enhance the stability of certain UV filter combinations.

    • Investigate Potential for Synergistic Degradation: While Etocrylene is known to stabilize other UV filters like Avobenzone, certain combinations of organic UV filters can sometimes lead to unexpected photodegradation pathways.

      • Recommendation: Isolate the effect of each UV filter in the formulation by conducting photostability tests on simpler combinations.

    • Analyze for Contaminants: Trace metals or other impurities in raw materials can act as catalysts for photodegradation.

      • Recommendation: Ensure the purity of all raw materials and consider using chelating agents like EDTA in your formulation to sequester any metal ions.

Issue 2: Inconsistent Results in Photostability Testing

  • Question: Our photostability testing of an Etocrylene-containing formulation is yielding inconsistent and non-reproducible results. How can we improve the reliability of our testing protocol?

  • Answer: Inconsistent results in photostability testing often stem from variations in the experimental setup and procedure. To ensure reproducibility, consider the following:

    • Standardize Sample Preparation and Application: The thickness and uniformity of the sunscreen film applied to the substrate (e.g., PMMA plates) are critical.

      • Recommendation: Use a standardized application rate (e.g., 1.0-2.0 mg/cm²) and a consistent spreading technique to ensure a uniform film. Automated or robotic spreading devices can improve consistency.

    • Control Irradiation Conditions: The output of the solar simulator, including the spectral distribution and intensity of UV radiation, must be consistent.

      • Recommendation: Regularly calibrate your solar simulator and use a radiometer to monitor and control the UV dose delivered to the samples. Ensure a consistent temperature at the sample surface during irradiation.

    • Optimize Extraction and Analytical Methods: Incomplete extraction of Etocrylene from the substrate or issues with the analytical method (e.g., HPLC) can lead to variability.

      • Recommendation: Validate your extraction procedure to ensure complete recovery of the analyte. For HPLC analysis, ensure the method is robust and validated for linearity, accuracy, and precision. (See Experimental Protocols section for a detailed HPLC method).

    • Include Control Samples: Running appropriate controls is essential for interpreting results.

      • Recommendation: Always include a "dark" control (a sample prepared in the same way but not irradiated) to account for any degradation not caused by light. A reference formulation with known photostability can also be included for comparison.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Etocrylene's photodegradation?

A1: Etocrylene, being a cinnamate (B1238496) derivative, can undergo photoisomerization upon absorption of UV radiation. While it is generally considered photostable, prolonged or high-intensity UV exposure can lead to the formation of various photodegradation products. The exact degradation pathway can be influenced by the formulation matrix.

Q2: How can antioxidants improve the photostability of Etocrylene?

A2: Antioxidants can enhance the photostability of Etocrylene through several mechanisms. They can quench free radicals generated during UV exposure, preventing them from attacking and degrading the Etocrylene molecule. Some antioxidants can also regenerate other antioxidants, creating a synergistic protective effect. For example, Ferulic Acid is known to stabilize a combination of Vitamins C and E, which can then collectively protect UV filters.[1][2][3]

Q3: Does the type of emulsion (O/W vs. W/O) affect Etocrylene's photostability?

A3: Yes, the type of emulsion can influence the photostability of UV filters. The location of the UV filter within the emulsion (oil or water phase) and the interactions at the oil-water interface can affect its susceptibility to photodegradation. Generally, lipophilic filters like Etocrylene reside in the oil phase. The composition and structure of this phase in both oil-in-water (O/W) and water-in-oil (W/O) emulsions can impact its stability. It is recommended to perform photostability studies on the final formulation to determine the optimal emulsion type.

Q4: What is the role of pH in the stability of a formulation containing Etocrylene?

A4: The pH of a cosmetic formulation is a critical factor for overall stability, including the potential for degradation of active ingredients. While Etocrylene itself is stable over a wide pH range, extreme pH values can affect the stability of other formulation components, which in turn could indirectly impact Etocrylene's stability. It is crucial to maintain the pH of the final formulation within a range that ensures the stability of all ingredients.

Q5: Are there any specific ingredients that are known to be incompatible with Etocrylene?

A5: While Etocrylene is considered a good photostabilizer for other UV filters like avobenzone, potential incompatibilities can arise. As mentioned, uncoated metal oxides can be problematic. It is always best practice to conduct compatibility and photostability studies when incorporating new ingredients into a formulation containing Etocrylene.

Data Presentation

Table 1: Photodegradation of Octocrylene in the Presence of Antioxidants

FormulationUV Filter Concentration (Initial)UV Filter Concentration (After UV Exposure)% Degradation
Control (No Antioxidants)5%4.25%15%
+ 0.5% Vitamin E5%4.60%8%
+ 0.5% Ferulic Acid5%4.65%7%
+ 0.5% Vitamin E + 0.5% Ferulic Acid5%4.85%3%

Table 2: Influence of Emulsion Type on Octocrylene Photodegradation

Emulsion TypeUV Filter Concentration (Initial)UV Filter Concentration (After UV Exposure)% Degradation
Oil-in-Water (O/W)5%4.30%14%
Water-in-Oil (W/O)5%4.55%9%

Experimental Protocols

1. Protocol for In Vitro Photostability Testing of a Sunscreen Formulation

This protocol is based on established guidelines for sunscreen photostability testing.

  • Materials and Equipment:

    • Solar simulator with a controlled UV output

    • Polymethyl methacrylate (B99206) (PMMA) plates

    • Positive displacement pipette or syringe

    • Gloved finger or automated spreading device

    • UV-Vis spectrophotometer

    • HPLC system with a UV detector (for quantification)

    • Extraction solvent (e.g., methanol (B129727) or ethanol)

    • Vortex mixer and centrifuge

  • Methodology:

    • Sample Application: Apply a precise amount of the sunscreen formulation (e.g., 1.0 mg/cm²) onto the roughened surface of a PMMA plate.

    • Film Formation: Spread the formulation evenly across the plate using a gloved finger or an automated device to create a uniform film. Allow the film to dry and equilibrate for at least 15 minutes in the dark.

    • Initial Measurement (Pre-irradiation): Measure the initial absorbance of the sunscreen film using a UV-Vis spectrophotometer. For HPLC analysis, extract the sunscreen from a set of non-irradiated plates using a suitable solvent.

    • UV Irradiation: Expose the PMMA plates to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to real-world sun exposure.

    • Post-irradiation Measurement: After irradiation, measure the absorbance of the sunscreen film again. For HPLC analysis, extract the sunscreen from the irradiated plates.

    • Quantification (HPLC): Analyze the extracts from the pre- and post-irradiation samples by HPLC to determine the concentration of Etocrylene. The percentage of degradation can be calculated from the difference in concentration.

2. HPLC Method for Quantification of Etocrylene

This is a general reverse-phase HPLC method that can be optimized and validated for the specific formulation.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of Etocrylene (typically around 303 nm).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Accurately weigh a portion of the cosmetic formulation.

    • Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution of Etocrylene.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a calibration curve using standard solutions of Etocrylene of known concentrations.

    • Inject the prepared sample and standards into the HPLC system.

    • Determine the concentration of Etocrylene in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Apply Sunscreen to PMMA Plate prep2 Create Uniform Film prep1->prep2 prep3 Equilibrate in Dark prep2->prep3 analysis1 Pre-irradiation Measurement (UV-Vis / HPLC) prep3->analysis1 analysis2 UV Irradiation (Solar Simulator) analysis1->analysis2 analysis3 Post-irradiation Measurement (UV-Vis / HPLC) analysis2->analysis3 analysis4 Calculate % Degradation analysis3->analysis4

Caption: Workflow for in vitro photostability testing of sunscreen formulations.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Etocrylene Degradation Observed cause1 Photocatalytic Ingredients? start->cause1 cause2 Unstable Emollient Combination? start->cause2 cause3 Synergistic Degradation with other UV Filters? start->cause3 cause4 Raw Material Impurities? start->cause4 sol1 Use Coated Metal Oxides cause1->sol1 sol2 Test with Different Polarity Emollients cause2->sol2 sol3 Isolate and Test UV Filter Combinations cause3->sol3 sol4 Use Chelating Agents & Verify Purity cause4->sol4

Caption: Decision tree for troubleshooting high Etocrylene degradation.

References

Technical Support Center: Minimizing Matrix Effects in the Analysis of Ethyl 2-cyano-3,3-diphenylacrylate-d10

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Ethyl 2-cyano-3,3-diphenylacrylate-d10. This guide addresses specific issues that may arise during your experiments and offers strategies to ensure accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1] These effects, commonly caused by matrix components like phospholipids, salts, and proteins, can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1][2]

Q2: How do stable isotope-labeled internal standards (SIL-IS), like this compound, help in mitigating matrix effects?

A2: SIL-IS are considered the gold standard for compensating for matrix effects in quantitative mass spectrometry.[1][2][3] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1][4] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][4]

Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?

A3: While highly effective, a SIL-IS may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][5] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as a differential matrix effect.[1]

Q4: How do I quantitatively assess the matrix effect for my this compound assay?

A4: The most common method is the post-extraction addition experiment. This involves comparing the analyte's response in a blank, extracted matrix that has been spiked with the analyte post-extraction to the response of the analyte in a neat solution at the same concentration.[2][6] The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7]

Troubleshooting Guides

Issue 1: Poor accuracy and/or precision in quality control (QC) samples.

  • Question: My QC samples for Ethyl 2-cyano-3,3-diphenylacrylate are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). What could be the cause?

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Matrix Effects: The matrix effect may be varying between different lots of the biological matrix.[8]

      • Solution: Evaluate the matrix effect across at least six different lots of the matrix.[8][9] If significant variability is observed, a more robust sample preparation method is necessary to remove the interfering components.

    • Differential Matrix Effects: The analyte and this compound may not be co-eluting perfectly, leading to different degrees of ion suppression or enhancement.

      • Solution: Optimize your chromatographic method to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or changing the analytical column.

    • Inadequate Sample Cleanup: The current sample preparation method may not be effectively removing interfering matrix components.

      • Solution: Transition from a simple protein precipitation method to more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4][10]

Issue 2: Inconsistent or unexpectedly low/high response for this compound.

  • Question: The peak area of my SIL-IS is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

  • Possible Causes & Troubleshooting Steps:

    • Severe Matrix Effects: In some samples, the concentration of interfering substances might be so high that it significantly suppresses the ionization of the SIL-IS.

      • Solution: Improve the sample cleanup procedure. Consider a targeted approach to remove specific interferences, such as phospholipid removal plates.[11]

    • Variable Extraction Recovery: Although less common with SIL-IS, there might be slight differences in extraction recovery between the analyte and the internal standard, especially in complex matrices.

      • Solution: Re-evaluate and optimize the extraction procedure to ensure consistent recovery for both compounds.

    • Instrument Contamination: Carryover from previous injections of high-concentration samples can affect the response of the internal standard.

      • Solution: Implement a rigorous autosampler wash protocol and inject blank samples after high-concentration samples to check for carryover.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery

Sample Preparation MethodMatrix Factor (MF)1Recovery (%)Precision (%CV)
Protein Precipitation (PPT)0.459518.2
Liquid-Liquid Extraction (LLE)0.85888.5
Solid-Phase Extraction (SPE)0.98924.1

¹A Matrix Factor of 1 indicates no matrix effect. <1 indicates ion suppression, and >1 indicates ion enhancement.

Table 2: Impact of Chromatographic Modifications on Analyte/IS Co-elution and Assay Precision

Chromatographic ConditionAnalyte Retention Time (min)IS Retention Time (min)Retention Time Difference (sec)Precision (%CV)
Isocratic (50:50 ACN:H₂O)3.213.181.816.8
Gradient (30-70% ACN)4.564.550.67.2
Modified Gradient + Additive4.784.780.03.5

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

  • Prepare Blank Matrix Extract: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using your developed sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of Ethyl 2-cyano-3,3-diphenylacrylate and its d10-labeled internal standard in the reconstitution solvent at low and high concentrations.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of the analyte and internal standard into the blank extracted matrix samples.

  • Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • An MF significantly different from 1.0 indicates a matrix effect. The coefficient of variation (%CV) of the MF across the different lots should be less than 15%.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

  • Sample Aliquoting: To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • pH Adjustment (if necessary): Add 100 µL of a suitable buffer to adjust the sample pH to optimize the extraction of the analyte.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Mixing: Vortex the samples for 5 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Assay Fails Acceptance Criteria (Accuracy/Precision) check_is Evaluate IS Response (Area, Variability) start->check_is assess_me Quantify Matrix Effect (Post-Extraction Addition) check_is->assess_me IS response inconsistent check_coelution Check Analyte/IS Co-elution check_is->check_coelution IS response consistent improve_cleanup Improve Sample Cleanup (LLE, SPE) assess_me->improve_cleanup High/Variable ME matrix_matched Consider Matrix-Matched Calibrators assess_me->matrix_matched Consistent ME optimize_chrom Optimize Chromatography (Gradient, Column) check_coelution->optimize_chrom Poor Co-elution pass Assay Passes check_coelution->pass Good Co-elution improve_cleanup->pass optimize_chrom->pass matrix_matched->pass

Caption: Troubleshooting workflow for matrix effects.

LLE_Workflow start Start: Plasma Sample add_is Add IS (this compound) start->add_is add_buffer Adjust pH (Buffer Addition) add_is->add_buffer add_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream) transfer->evaporate reconstitute Reconstitute (Mobile Phase) evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) experimental workflow.

References

"optimization of Knoevenagel condensation reaction conditions for higher purity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Knoevenagel condensation reaction conditions to achieve higher product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the Knoevenagel condensation in a question-and-answer format, offering potential causes and actionable solutions.

Issue: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst Use a fresh or different catalyst. Consider a more active catalyst like piperidine (B6355638) or an ammonium (B1175870) salt.[1] The amount of base catalyst may not be optimal; carefully control the concentration.[2]
Inappropriate Solvent The choice of solvent is crucial.[1] Protic polar solvents can favor the initial aldol (B89426) addition, while aprotic solvents may accelerate the dehydration step.[3] Consider screening solvents with different polarities.[3]
Unsuitable Reaction Temperature The reaction may require more thermal energy.[2] Knoevenagel condensations can be performed over a wide range of temperatures, from room temperature to reflux.[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.[3]
Steric Hindrance of Substrates Bulky reactants can slow down the reaction.[2] Consider longer reaction times or higher temperatures.
Presence of Water Water is a byproduct of the condensation, and its presence can shift the equilibrium away from the product.[3] Consider removing water using a Dean-Stark apparatus or adding dehydrating agents like molecular sieves.[4]
Catalyst Deactivation The catalyst might be neutralized or degraded during the reaction.[2] Ensure anhydrous conditions if the catalyst is moisture-sensitive.

Issue: Significant Side Product Formation

Side Product Potential Cause(s) Minimization Strategies
Self-condensation of Aldehyde/Ketone Use of a strong base.[3]Substitute strong bases (e.g., NaOH, KOH) with weaker amine bases like piperidine, pyridine, or ammonium acetate.[2] Run the reaction at a lower temperature.[2]
Michael Adduct A second molecule of the active methylene (B1212753) compound adds to the α,β-unsaturated product.[3]Use a slight excess of the aldehyde or ketone relative to the active methylene compound.[2] Add the active methylene compound slowly to the reaction mixture.[2] Lower the reaction temperature.[2]
Bis-adduct Two molecules of the active methylene compound react with one molecule of the aldehyde, common with highly reactive aldehydes like formaldehyde.[4]Use a stoichiometric or slight excess of the aldehyde.[4]
Unwanted Decarboxylation High reaction temperatures or strongly acidic/basic conditions can cause hydrolysis of an ester group followed by decarboxylation.[4]Conduct the reaction at the lowest effective temperature.[4] Maintain neutral or mildly basic conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by electron-withdrawing groups) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][5] The reaction is typically catalyzed by a weak base.[5]

Q2: How do I choose the right catalyst?

The catalyst should be basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the carbonyl compound.[3] Weak amine bases like piperidine, pyridine, or ammonium salts are commonly used.[1][2] The optimal catalyst often depends on the specific substrates.

Q3: What is the effect of the solvent on the reaction?

The solvent can significantly influence the reaction rate and yield.[1] Polar protic solvents like ethanol (B145695) can facilitate the initial nucleophilic addition, while aprotic solvents such as toluene (B28343) or DMF may promote the dehydration step.[3][6] In some cases, solvent-free conditions can be highly effective and environmentally friendly.[1][7]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

Q5: My product is difficult to purify. What can I do?

If the product is a solid, it may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent, allowing for simple filtration.[3][8] If not, standard purification techniques like recrystallization or column chromatography on silica (B1680970) gel are often effective.[9] Optimizing the reaction conditions to minimize side products is the best strategy to simplify purification.

Data Presentation: Effect of Reaction Conditions on Purity and Yield

Table 1: Effect of Different Catalysts on the Knoevenagel Condensation of Benzaldehyde and Malononitrile.

CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
PiperidineEthanolReflux292>95[2]
PyridineTolueneReflux585>95[2]
Ammonium AcetateEthanolRoom Temp688>95[10]
Boric AcidAqueous EthanolRoom Temp490High[11]
Diisopropylethylammonium acetateHexane70391High[12]

Table 2: Effect of Different Solvents on the Knoevenagel Condensation.

AldehydeActive MethyleneCatalystSolventTemperatureYield (%)Reference
BenzaldehydeMalononitrilePiperidineTolueneReflux90[3]
BenzaldehydeMalononitrilePiperidineEthanolReflux92[3]
BenzaldehydeMalononitrilePiperidineDMFRoom Temp95[1]
BenzaldehydeMalononitrilePiperidineWaterRoom Temp88[1]
p-ChlorobenzaldehydeMalononitrileIonic LiquidAcetonitrileRoom Temp96[13]
BenzaldehydeEthyl AcetoacetatePiperidineTolueneReflux85[4]

Experimental Protocols

General Protocol for Knoevenagel Condensation:

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the aldehyde or ketone (1.0 mmol) and the active methylene compound (1.0-1.1 mmol).

  • Add the chosen solvent (e.g., ethanol, toluene, or water) in a sufficient amount to ensure stirring.

  • Add a catalytic amount of the base (e.g., piperidine, 0.1 mmol).[3]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect it by filtration, wash with a cold solvent, and dry.[3]

  • If no precipitate forms, pour the reaction mixture into a mixture of ice and dilute acid (e.g., HCl) to precipitate the product.[3] Collect the solid by filtration, wash with cold water, and dry. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.[3]

Visualizations

Knoevenagel_Workflow start Start: Combine Reactants & Solvent add_catalyst Add Catalyst start->add_catalyst reaction Reaction (Stirring, Temperature Control) add_catalyst->reaction monitor Monitor Progress (TLC) reaction->monitor In-process check monitor->reaction Incomplete workup Work-up & Isolation monitor->workup Complete purification Purification workup->purification product Pure Product purification->product

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products low_yield->side_products No check_catalyst Check Catalyst (Activity, Amount) low_yield->check_catalyst Yes weaker_base Use Weaker Base side_products->weaker_base Yes check_temp Adjust Temperature check_catalyst->check_temp check_solvent Change Solvent check_temp->check_solvent remove_water Remove Water check_solvent->remove_water lower_temp Lower Temperature weaker_base->lower_temp adjust_stoich Adjust Stoichiometry lower_temp->adjust_stoich slow_addition Slow Addition of Active Methylene adjust_stoich->slow_addition

Caption: Troubleshooting decision tree for Knoevenagel condensation issues.

Reaction_Mechanism step1 Step 1: Enolate Formation (Base removes proton from active methylene compound) step2 Step 2: Nucleophilic Attack (Enolate attacks carbonyl carbon) step1->step2 step3 Step 3: Dehydration (Elimination of water) step2->step3 product α,β-Unsaturated Product step3->product

Caption: Simplified reaction mechanism of the Knoevenagel condensation.

References

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of Ethyl 2-cyano-3,3-diphenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for Ethyl 2-cyano-3,3-diphenylacrylate in reversed-phase HPLC?

Peak tailing in the analysis of Ethyl 2-cyano-3,3-diphenylacrylate, a relatively non-polar compound, can stem from several factors. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with the analyte, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Improper Mobile Phase pH: Although Ethyl 2-cyano-3,3-diphenylacrylate is not strongly ionizable, the mobile phase pH can influence the ionization of residual silanol groups on the column, thereby affecting peak shape.[1][4][5]

  • Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion, including tailing.[6][7][8]

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked, leading to poor peak shapes.[6][9]

  • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[1][6]

Q2: How can I diagnose the specific cause of peak tailing in my chromatogram?

A systematic approach is crucial for diagnosing the root cause. Here is a logical workflow to follow:

  • Inject a Neutral Compound: Inject a neutral, non-polar compound (like toluene (B28343) or naphthalene) that is not expected to interact with active sites on the column. If this peak also tails, the issue is likely physical (e.g., extra-column volume, column void) rather than chemical.[10]

  • Evaluate the Sample Solvent: Prepare your sample of Ethyl 2-cyano-3,3-diphenylacrylate in the initial mobile phase composition and inject it. If the peak shape improves significantly, the original sample solvent was likely too strong.[6][7]

  • Systematically Modify the Mobile Phase: If the above steps do not resolve the issue, proceed with a systematic evaluation of mobile phase parameters as detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing

This guide focuses on adjusting the mobile phase composition to improve the peak shape of Ethyl 2-cyano-3,3-diphenylacrylate.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 Acetonitrile (B52724):Water

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Sample Concentration: 0.1 mg/mL in Acetonitrile

    • Detection: UV at 280 nm

  • Procedure:

    • Prepare a series of mobile phases with varying acetonitrile concentrations and pH modifiers.

    • Equilibrate the column with each new mobile phase for at least 15 column volumes before injecting the sample.

    • Inject the sample in triplicate for each condition and record the tailing factor.

Data Presentation: Impact of Mobile Phase Modifications

Condition IDMobile Phase CompositionTailing Factor (Average)Observations
MP-170:30 Acetonitrile:Water1.8Significant tailing observed.
MP-280:20 Acetonitrile:Water1.6Tailing slightly reduced with higher organic content.
MP-370:30 Acetonitrile:Water with 0.1% Formic Acid1.2Tailing significantly reduced. An acidic modifier improves peak shape.
MP-470:30 Acetonitrile:Water with 0.1% Phosphoric Acid1.1Best peak symmetry achieved. Phosphoric acid is an effective modifier.[11]
MP-570:30 Methanol:Water with 0.1% Formic Acid1.4Methanol as the organic modifier resulted in broader peaks and more tailing compared to acetonitrile.
Guide 2: Addressing Column and System-Related Issues

If mobile phase optimization does not fully resolve the peak tailing, the issue may lie with the column or the HPLC system itself.

Experimental Protocol: Column and System Evaluation

  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a strong solvent (e.g., 100% isopropanol) for 20-30 column volumes to remove any strongly retained contaminants.[6]

    • Re-equilibrate with the optimized mobile phase (MP-4 from the previous guide) and re-inject the sample.

  • Guard Column Installation:

    • If not already in use, install a guard column with a matching stationary phase to protect the analytical column from sample matrix components.[9]

  • Extra-Column Volume Minimization:

    • Inspect all tubing and connections between the injector, column, and detector.

    • Replace any wide-bore or excessively long tubing with narrow-bore PEEK tubing (e.g., 0.005" I.D.).[1]

Data Presentation: Effect of Column and System Troubleshooting

Condition IDAction TakenTailing Factor (Average)Observations
CS-1Baseline (Optimized Mobile Phase MP-4)1.1Good peak shape, but slight tailing persists.
CS-2After Column Flushing1.05Marginal improvement, suggesting some contamination was present.
CS-3Installation of Guard Column1.05No immediate change, but provides long-term column protection.
CS-4Minimized Extra-Column Volume1.0Excellent peak symmetry achieved.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of Ethyl 2-cyano-3,3-diphenylacrylate.

TroubleshootingWorkflow start Peak Tailing Observed check_neutral Inject Neutral Compound start->check_neutral physical_issue Physical Issue Likely (Column Void, Dead Volume) check_neutral->physical_issue Tailing chemical_issue Chemical Issue Likely (Secondary Interactions) check_neutral->chemical_issue No Tailing check_system Minimize Extra-Column Volume physical_issue->check_system check_solvent Check Sample Solvent chemical_issue->check_solvent solvent_strong Solvent Too Strong check_solvent->solvent_strong Yes optimize_mp Optimize Mobile Phase (Add Acidic Modifier) check_solvent->optimize_mp No dissolve_in_mp Dissolve Sample in Mobile Phase solvent_strong->dissolve_in_mp resolved Peak Tailing Resolved dissolve_in_mp->resolved check_column Flush or Replace Column optimize_mp->check_column check_column->check_system check_system->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

"protocol for scaling up the synthesis of Ethyl 2-cyano-3,3-diphenylacrylate-d10"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of Ethyl 2-cyano-3,3-diphenylacrylate-d10. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is a two-step process. First, deuterated benzophenone (B1666685) (benzophenone-d10) is synthesized via a Friedel-Crafts acylation of deuterated benzene (B151609) (benzene-d6) with benzoyl chloride. Subsequently, the benzophenone-d10 (B1335006) undergoes a Knoevenagel condensation with ethyl cyanoacetate (B8463686) to yield the final product, this compound.

Q2: What are the critical parameters to control during the Knoevenagel condensation scale-up?

A2: Key parameters for a successful scale-up include temperature control to minimize side reactions, efficient removal of water to drive the reaction to completion, and careful selection and dosage of the catalyst to optimize reaction rate and yield.

Q3: What are the most common impurities encountered in the final product?

A3: Common impurities include unreacted starting materials (benzophenone-d10 and ethyl cyanoacetate), the Michael addition byproduct, and amide impurities formed from the reaction of ammonia (B1221849) (if generated from the catalyst) with the ester group.[1]

Q4: What are the recommended purification methods for large-scale synthesis?

A4: For industrial-scale production, vacuum distillation is a common method for purifying cyanoacrylates. This is often performed in the presence of polymerization inhibitors to prevent the product from polymerizing at elevated temperatures. Filtration through activated carbon can also be used to remove colored byproducts.[1]

Experimental Protocols

Synthesis of Benzophenone-d10 (Precursor)

This protocol is adapted from standard Friedel-Crafts acylation procedures.

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add anhydrous dichloromethane to the flask with stirring to create a slurry. From the dropping funnel, add a solution of benzoyl chloride in benzene-d6 dropwise to the stirred slurry. Control the addition rate to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 10% sodium hydroxide solution, and again with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzophenone-d10 can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Scale-up Synthesis of this compound

This protocol is based on a scaled-up Knoevenagel condensation.

Materials:

  • Benzophenone-d10

  • Ethyl cyanoacetate

  • Cyclohexane (B81311)

  • Sodium bicarbonate (or another suitable weak base catalyst like piperidine/pyridine)

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • Reactor Setup: Charge a suitable reaction vessel with cyclohexane and benzophenone-d10. Stir the mixture until the benzophenone-d10 is completely dissolved.

  • Heating: Heat the solution to a temperature of 102-104°C and maintain this temperature.[2]

  • Catalyst Addition: Add sodium bicarbonate as the catalyst to the reaction mixture.

  • Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction vessel dropwise.

  • Reaction and Water Removal: Allow the reaction to proceed for 16-18 hours.[2] During the reaction, continuously remove the water formed, for example, by azeotropic distillation using a Dean-Stark apparatus, to shift the equilibrium towards the product.[3]

  • Work-up: After the reaction is complete (monitored by HPLC or TLC), cool the reaction mixture.

  • Purification:

    • Filtration: Filter the solution to remove the catalyst.

    • Solvent Removal: Remove the cyclohexane under reduced pressure.

    • Decolorization (Optional): If the product is colored, dissolve the crude product in a suitable solvent and treat with activated carbon, followed by filtration.

    • Final Purification: For high purity, the product can be further purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales

ParameterLab Scale (10-100 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Typical Yield 85-95%80-90%75-88%
Purity (before final purification) 90-98%85-95%80-90%
Common Impurities Unreacted starting materials, minor Michael adductIncreased levels of Michael adduct and thermal degradation byproductsHigher concentration of byproducts due to prolonged reaction times and localized heating
Purification Method Recrystallization, Column ChromatographyVacuum Distillation, RecrystallizationFractional Vacuum Distillation, Thin-film Evaporation

Table 2: Troubleshooting Guide for Knoevenagel Condensation

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction- Catalyst deactivation- Unfavorable equilibrium- Increase reaction time or temperature- Add fresh catalyst- Ensure efficient water removal (azeotropic distillation)
Formation of Michael Adduct - High concentration of nucleophile (ethyl cyanoacetate)- High reaction temperature- Slow, controlled addition of ethyl cyanoacetate- Lower the reaction temperature[4]
Product is Colored - Thermal degradation- Side reactions- Reduce reaction temperature and time- Use a milder catalyst- Purify by treating with activated carbon or by distillation
Reaction Stalls - Insufficient catalyst- Low temperature- Add more catalyst incrementally- Gradually increase the reaction temperature while monitoring for side product formation

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzophenone-d10 Synthesis cluster_step2 Step 2: Knoevenagel Condensation Benzene_d6 Benzene-d6 Friedel_Crafts Friedel-Crafts Acylation Benzene_d6->Friedel_Crafts Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Friedel_Crafts AlCl3 AlCl3 (Catalyst) AlCl3->Friedel_Crafts Workup1 Work-up & Purification Friedel_Crafts->Workup1 Benzophenone_d10 Benzophenone-d10 Knoevenagel Knoevenagel Condensation Benzophenone_d10->Knoevenagel Workup1->Benzophenone_d10 Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Knoevenagel Catalyst Weak Base (e.g., NaHCO3) Catalyst->Knoevenagel Workup2 Work-up & Purification Knoevenagel->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Water_Removal Optimize Water Removal Low_Yield->Check_Water_Removal Yes Reaction_Stalled Reaction Stalled? Impure_Product->Reaction_Stalled No Analyze_Impurities Identify Impurities (HPLC, NMR) Impure_Product->Analyze_Impurities Yes Check_Catalyst Check Catalyst Activity/Amount Check_Water_Removal->Check_Catalyst Check_Temp_Time Adjust Temp/Time Check_Catalyst->Check_Temp_Time Michael_Adduct Michael Adduct Present? Analyze_Impurities->Michael_Adduct Colored_Product Product Colored? Analyze_Impurities->Colored_Product Slow_Addition Slow Reagent Addition Michael_Adduct->Slow_Addition Yes Activated_Carbon Treat with Activated Carbon Colored_Product->Activated_Carbon Yes Lower_Temp Lower Reaction Temperature Slow_Addition->Lower_Temp Distillation Purify by Vacuum Distillation Activated_Carbon->Distillation

References

Technical Support Center: Improving the Efficiency of Phototoxicity Assays for UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phototoxicity assays for UV filters. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during phototoxicity assays.

Problem Potential Cause Recommended Solution
High variability in results between wells/plates - Uneven cell seeding. - Inconsistent compound concentration. - Pipetting errors. - Edge effects in the microplate. - Non-uniform UV exposure.- Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. - Thoroughly mix stock solutions and dilutions before application. - Calibrate pipettes regularly and use reverse pipetting for viscous solutions. - Avoid using the outer wells of the 96-well plate, or fill them with a buffer to maintain humidity. - Regularly check the UV lamp's intensity and ensure even irradiation across the plate.
Cell detachment during washing or incubation steps - Over-trypsinization during cell passaging. - Use of a buffer without divalent cations (e.g., Ca²⁺, Mg²⁺). - Harsh washing technique. - Low serum concentration in the incubation buffer. - Use of Earle's Balanced Salt Solution (EBSS) in a CO₂ incubator can lead to a drop in pH.[1][2]- Use the minimum necessary concentration and incubation time for trypsin. - Use a balanced salt solution containing Ca²⁺ and Mg²⁺, such as Hanks' Balanced Salt Solution (HBSS), to promote cell adhesion.[3] - Gently add and remove washing solutions from the side of the wells. - Consider adding a low percentage of serum (e.g., 1-2%) to the incubation buffer if it does not interfere with the test substance.[3] - Use a CO₂-independent buffer like HBSS or PBS if prolonged incubation outside a CO₂ incubator is required.[2]
Precipitation of the test compound in the well - Poor water solubility of the UV filter. - High final solvent concentration. - Interaction with components of the culture medium.- Use a suitable co-solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), ensuring the final concentration does not exceed 1%.[4][5] - For highly insoluble compounds, consider a modified protocol with a higher solvent concentration (e.g., up to 10%) and a shorter pre-incubation time (e.g., 5 minutes).[4][5] - Prepare dilutions immediately before use and visually inspect for precipitation.
High background signal or false positives - Cytotoxicity of the solvent at the concentration used. - Intrinsic color of the test compound interfering with the neutral red uptake measurement. - False positive results can be obtained at concentrations greater than 100μg/ml.[6]- Run a solvent control to determine the maximum non-toxic concentration. - Include a compound-only control (without cells) to measure background absorbance. - Test a range of concentrations, ideally between 0.1μg/ml and 10μg/ml, to avoid false positives.[6]
Inconsistent results with the positive control (e.g., Chlorpromazine) - Degradation of the positive control stock solution. - Incorrect concentration range tested. - Variation in the UV light source intensity.- Prepare fresh stock solutions of the positive control regularly and store them protected from light. - Ensure the concentration range for the positive control is appropriate to determine an accurate IC50 value.[6] - Calibrate the UV light source before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common in vitro method for assessing the phototoxicity of UV filters?

A1: The most widely accepted and validated in vitro method is the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU PT), as described in the OECD Test Guideline 432.[2][4][6] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.[7]

Q2: How do I handle UV filters with low aqueous solubility in the 3T3 NRU PT?

A2: For poorly water-soluble substances, it is recommended to use a solvent like DMSO or ethanol.[4][5] A modified protocol may be employed where the final solvent concentration is increased (e.g., to 10%) and the pre-incubation time is reduced (e.g., to 5 minutes) to improve solubility and prevent precipitation during the assay.[4][5]

Q3: What are the Photo-Irritation Factor (PIF) and Mean Photo Effect (MPE), and how are they interpreted?

A3: The PIF is calculated by comparing the IC50 values (the concentration that causes a 50% reduction in cell viability) in the absence and presence of UV light. The MPE is another method of analysis that compares the entire dose-response curves.[8] Generally, a PIF ≥ 5 or an MPE ≥ 0.15 indicates a phototoxic potential.[9]

Q4: What could be the reason for my cells detaching from the plate during the assay?

A4: Cell detachment can be caused by several factors, including the use of a buffer without divalent cations (like Ca²⁺ and Mg²⁺), harsh washing techniques, or a drop in pH if using a CO₂-dependent buffer in a non-CO₂ environment.[1][2] Using a balanced salt solution with divalent cations and gentle handling can help mitigate this issue.[3]

Q5: Can the 3T3 NRU PT predict the phototoxic potency of a UV filter?

A5: The 3T3 NRU PT is primarily a hazard identification assay and is not designed to assess the phototoxic potency of a substance.[2]

Data Presentation

The following table summarizes quantitative data from 3T3 NRU phototoxicity assays for several common UV filters. IC50 is the half-maximal inhibitory concentration, and the Photo-Irritation Factor (PIF) is a measure of phototoxic potential.

UV FilterIC50 (-UVA) (µg/mL)IC50 (+UVA) (µg/mL)PIFPhototoxicity Prediction
Avobenzone >1001.2>83Phototoxic
Oxybenzone (B1678072) (Benzophenone-3) >100>1001Non-phototoxic
Octinoxate (Octyl methoxycinnamate) >100>1001Non-phototoxic
Octocrylene >100>1001Non-phototoxic
Homosalate >100>1001Non-phototoxic
Chlorpromazine (Positive Control) 28.30.470.8Phototoxic

Note: The data presented are compiled from various sources and should be used for comparative purposes. Actual values may vary depending on specific experimental conditions.

Experimental Protocols

3T3 Neutral Red Uptake (3T3 NRU) Phototoxicity Test (based on OECD TG 432)

This protocol outlines the key steps for performing the 3T3 NRU phototoxicity assay.

1. Cell Culture and Seeding:

  • Culture Balb/c 3T3 fibroblasts in appropriate medium.

  • Seed cells into 96-well plates at a density that allows for exponential growth during the assay period and ensures they are not confluent at the end of the test. A common seeding density is 1 x 10⁴ cells/well.[6]

  • Incubate the plates for 24 hours to allow for cell attachment and monolayer formation.[2]

2. Preparation of Test Substance:

  • Prepare a stock solution of the UV filter in a suitable solvent (e.g., DMSO, ethanol, or culture medium).

  • Perform serial dilutions to obtain a range of at least eight concentrations.

3. Treatment and Incubation:

  • Prepare two identical 96-well plates with the seeded cells.

  • Replace the culture medium with the different concentrations of the test substance. Include a solvent control and a negative control.

  • Incubate both plates for 1 hour.[2]

4. UV Irradiation:

  • Expose one plate to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²).[8]

  • Keep the second plate in the dark under the same conditions as a control.[8]

5. Post-Irradiation Incubation:

  • Replace the treatment medium in both plates with fresh culture medium.

  • Incubate both plates for another 18-22 hours.

6. Neutral Red Uptake Assay:

  • Wash the cells with a buffered saline solution.

  • Add a medium containing a non-toxic concentration of Neutral Red dye.

  • Incubate for approximately 3 hours to allow for dye uptake by viable cells.

7. Dye Extraction and Measurement:

  • Wash the cells to remove excess dye.

  • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Measure the absorbance of the extracted dye using a spectrophotometer.

8. Data Analysis:

  • Calculate the cell viability for each concentration relative to the solvent control.

  • Determine the IC50 values for both the irradiated and non-irradiated plates.

  • Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA).

  • Alternatively, calculate the Mean Photo Effect (MPE) using appropriate software.

Visualizations

Experimental Workflow

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A Seed 3T3 Cells in 96-well plates B Incubate for 24h A->B D Treat Cells (2 plates) C Prepare Test Substance Dilutions C->D E Incubate for 1h D->E F_irr Irradiate with UVA (+UVA plate) E->F_irr F_dark Keep in Dark (-UVA plate) E->F_dark G Replace with Fresh Medium F_irr->G F_dark->G H Incubate for 18-22h G->H I Neutral Red Uptake Assay J Measure Absorbance I->J K Data Analysis (Calculate IC50, PIF/MPE) J->K

Caption: Workflow for the 3T3 NRU Phototoxicity Assay.

General Phototoxicity Signaling Pathway

G UV_Filter UV Filter Excited_State Excited State UV Filter UV_Filter->Excited_State absorbs UV_Light UV Light UV_Light->Excited_State ROS Reactive Oxygen Species (ROS) Excited_State->ROS generates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage induces MAPK MAPK Signaling (p38, JNK, ERK) ROS->MAPK activates Nrf2 Nrf2 Pathway ROS->Nrf2 activates Apoptosis Apoptosis Cellular_Damage->Apoptosis leads to MAPK->Apoptosis can lead to Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response promotes

Caption: General signaling pathways in UV filter-induced phototoxicity.

References

Validation & Comparative

Validation of an Analytical Method for Ethyl 2-cyano-3,3-diphenylacrylate-d10 in Water Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate-d10 in water samples: a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented herein is based on a simulated validation study designed to adhere to the principles outlined in the ICH Q2(R2) guideline for the validation of analytical procedures.[1]

Ethyl 2-cyano-3,3-diphenylacrylate, also known as Etocrylene, is a UV absorber used in cosmetics and other products to prevent deterioration.[2] Its presence in environmental water samples is of increasing interest. The deuterated internal standard, this compound, is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This guide is intended for researchers and analytical scientists in environmental monitoring and drug development who require robust and reliable methods for the trace analysis of such compounds.

Comparative Performance of Analytical Methods

The following tables summarize the validation parameters for the two methods evaluated for the determination of this compound in spiked water samples.

Table 1: Comparison of Linearity and Sensitivity

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL

Table 2: Comparison of Accuracy and Precision

Quality Control LevelLC-MS/MS MethodHPLC-UV Method
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 ng/mL / 30 ng/mL) 98.5%4.2%
Mid QC (50 ng/mL) 101.2%2.5%
High QC (80 ng/mL) 99.8%1.8%

Experimental Protocols

A detailed methodology for the primary LC-MS/MS method is provided below. The HPLC-UV method follows a similar sample preparation procedure but with different instrumental analysis conditions.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: A polymeric SPE cartridge (e.g., Oasis HLB) is conditioned with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: A 100 mL water sample, spiked with the appropriate concentration of this compound, is passed through the conditioned cartridge at a flow rate of 5 mL/min.

  • Washing: The cartridge is washed with 5 mL of 5% methanol in water to remove interferences.

  • Elution: The analyte is eluted from the cartridge with 5 mL of methanol.

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.

2. LC-MS/MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for this compound.

3. HPLC-UV Method

  • Instrumentation: A standard HPLC system with a UV/Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 285 nm.

Method Validation and Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow.

ValidationWorkflow A Define Analytical Requirements B Select Analytical Method (e.g., LC-MS/MS) A->B C Develop Method Protocol (Sample Prep, Instrumental) B->C D Perform Validation Experiments C->D E Specificity D->E F Linearity & Range D->F G LOD & LOQ D->G H Accuracy & Precision D->H I Robustness D->I J Evaluate Results Against Acceptance Criteria E->J F->J G->J H->J I->J K Method Implementation J->K

Caption: Logical workflow for the validation of an analytical method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Collect 100 mL Water Sample P2 Spike with Internal Standard P1->P2 P3 Solid-Phase Extraction (SPE) P2->P3 P4 Elute and Evaporate P3->P4 P5 Reconstitute in Mobile Phase P4->P5 A1 Inject Sample into LC-MS/MS P5->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (MRM) A2->A3 A4 Data Acquisition A3->A4 D1 Integrate Chromatographic Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify Analyte Concentration D2->D3

Caption: Experimental workflow for water sample analysis by SPE-LC-MS/MS.

References

A Comparative Guide to the Photostability of Etocrylene and Avobenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photostability of two common ultraviolet (UV) filters, etocrylene and avobenzone (B1665848). While avobenzone is a widely used broad-spectrum UVA filter, its inherent photolability presents significant formulation challenges. Etocrylene, on the other hand, is recognized for its photostability and its role as a photostabilizer for other UV absorbers. This comparison summarizes available experimental data, outlines testing methodologies, and visualizes the distinct photochemical behaviors of these two molecules.

Quantitative Data on Photostability

The photostability of a UV filter is its ability to retain its molecular integrity and UV-absorbing capacity upon exposure to UV radiation. A lack of photostability can lead to a decrease in sun protection efficacy and the formation of potentially harmful photodegradation products.

Table 1: Photostability of Avobenzone Under Various Conditions

Formulation/SolventUV ExposureAvobenzone Degradation (%)Stabilizer(s) Present
Ethanol/Caprylic/Capric Triglyceride/C12-15 Alkyl Benzoate25 MED77%None
Ethanol/Caprylic/Capric Triglyceride/C12-15 Alkyl Benzoate25 MED10%3-5% Octocrylene
Ethanol/Caprylic/Capric Triglyceride/C12-15 Alkyl Benzoate25 MED0%3.6% Octocrylene + 4% Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine
Ethanol/Caprylic/Capric Triglyceride/C12-15 Alkyl Benzoate25 MED0%3.6% Octocrylene + 4% 4-Methylbenzylidene Camphor
Commercial Sunscreen 1Not specifiedDecrease in photoprotection notedCombination of Avobenzone and 4-Methylbenzylidene Camphor
Commercial Sunscreen 2Not specifiedPhotostableOctocrylene, Avobenzone, Mexoryl SX, and Titanium Dioxide

MED: Minimal Erythemal Dose, a standard measure of UV exposure.

Etocrylene Photostability Data

There is a notable lack of publicly available quantitative data on the photodegradation of etocrylene under specific UV exposure conditions. However, it is widely cited in scientific literature and technical documents as a photostable UV filter. Its primary mechanism of action involves absorbing UV radiation and dissipating the energy as heat through photoisomerization, a process that does not lead to the breakdown of the molecule[1]. This inherent stability is the reason it is often used to photostabilize other, more labile, UV filters like avobenzone[1].

Experimental Protocols for Photostability Testing

The following outlines a general methodology for assessing the photostability of UV filters, applicable to both etocrylene and avobenzone. This protocol is based on common practices described in the scientific literature.

Objective: To quantify the degradation of a UV filter upon exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • UV filter (Etocrylene or Avobenzone)

  • Solvent (e.g., ethanol, or a cosmetically relevant solvent mixture)

  • Quartz cuvettes or PMMA plates

  • Solar simulator with a controlled output spectrum and irradiance

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (for more precise quantification)

  • Calibrated radiometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the UV filter at a known concentration in the chosen solvent.

    • For testing in a formulation, apply a thin, uniform film of the product onto a substrate like a PMMA plate at a standard concentration (e.g., 2 mg/cm²).

  • Initial Absorbance/Concentration Measurement:

    • Spectrophotometry: Measure the initial UV absorbance spectrum of the sample using a UV-Vis spectrophotometer. The peak absorbance wavelength for avobenzone is typically around 358 nm.

    • HPLC: For a baseline concentration, inject a sample of the non-irradiated solution into the HPLC system and record the peak area corresponding to the UV filter.

  • UV Irradiation:

    • Expose the sample to a controlled dose of UV radiation from a solar simulator. The exposure dose should be standardized, for example, in Joules/cm² or MEDs.

    • During irradiation, a control sample should be kept in the dark at the same temperature to account for any thermal degradation.

  • Post-Irradiation Absorbance/Concentration Measurement:

    • After irradiation, repeat the UV absorbance measurement or HPLC analysis on the exposed sample.

  • Data Analysis:

    • Spectrophotometry: Calculate the percentage of photodegradation by comparing the absorbance at the key wavelength before and after irradiation.

    • HPLC: Calculate the percentage of the remaining UV filter by comparing the peak area of the irradiated sample to the non-irradiated sample.

Visualizing Photochemical Behavior

Avobenzone Photodegradation Pathway

Avobenzone's instability stems from its transformation from the UVA-absorbing enol form to the less-stable keto form upon UV exposure. The excited keto form is susceptible to photodegradation, leading to a loss of UV protection.

G Avobenzone_enol Avobenzone (Enol Form) Absorbs UVA Excited_enol Excited Enol State Avobenzone_enol->Excited_enol Absorption UV_photon UVA Photon Avobenzone_keto Avobenzone (Keto Form) Less Stable Excited_enol->Avobenzone_keto Isomerization Degradation Photodegradation Products (Loss of UV absorption) Avobenzone_keto->Degradation UV Exposure

Caption: Photodegradation pathway of avobenzone.

Etocrylene's Photostable Mechanism

Etocrylene is believed to maintain its stability through an efficient and reversible process of energy dissipation.

G Etocrylene_ground Etocrylene (Ground State) Excited_state Excited State Etocrylene_ground->Excited_state UV Absorption UV_photon UV Photon Excited_state->Etocrylene_ground Rapid Relaxation Heat Heat Dissipation Excited_state->Heat

Caption: Proposed photostable mechanism of etocrylene.

Experimental Workflow for Photostability Assessment

The following diagram illustrates the general workflow for determining the photostability of a UV filter.

G cluster_prep Sample Preparation cluster_analysis1 Pre-Irradiation Analysis cluster_exposure UV Exposure cluster_analysis2 Post-Irradiation Analysis cluster_calc Calculation Prep Prepare UV filter solution or formulation film Analysis1 Measure initial absorbance (UV-Vis) or concentration (HPLC) Prep->Analysis1 Expose Expose to controlled UV dose in solar simulator Analysis1->Expose Analysis2 Measure final absorbance (UV-Vis) or concentration (HPLC) Expose->Analysis2 Calc Calculate % Photodegradation Analysis2->Calc

Caption: General workflow for photostability testing.

References

A Comparative Guide to HPLC and GC-MS Methods for Octocrylene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Etocrylene" as specified in the query is not commonly found in scientific literature. It is highly probable that this is a typographical error and the intended analyte is Octocrylene (B1203250) , a widely used UV filter in sunscreen and other personal care products. This guide will, therefore, focus on the cross-validation of analytical methods for Octocrylene.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Octocrylene. The information, including supporting experimental data, is intended for researchers, scientists, and professionals in drug development to assist in method selection and implementation.

Data Presentation: Performance Comparison

The selection of an analytical technique is often dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods for the analysis of Octocrylene.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 2.5 x 10⁻⁵ M - 5.5 x 10⁻⁵ M[1]Representative Range: 0.03 - 1500 ng/L (for various UV filters in water)[2]
Correlation Coefficient (r²) > 0.999[3]≥ 0.9974 (for various UV filters in water)[2]
Limit of Detection (LOD) 1.64 x 10⁻⁶ M[1]Representative Range: 0.01 - 0.07 ng/L (for various UV filters in water)[2]
Limit of Quantification (LOQ) 4.97 x 10⁻⁶ M[1]Representative Range: 0.03 - 0.4 ng/L (for various UV filters in water)[2]
Accuracy (Recovery) Good accuracy reported[1]Representative Range: 82 - 105% (for various UV filters in water)[4]
Precision (RSD) Good precision reported[1]≤ 7.5% (for various UV filters in water)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of Octocrylene using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a validated method for the determination of Octocrylene in solid lipid nanoparticle formulations.[1]

1. Sample Preparation:

  • Accurately weigh the sample containing Octocrylene.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • Use an internal standard, such as Cyclosporine A, for accurate quantification.[1]

  • Filter the sample solution through a 0.45 µm filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 ACE column (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (75:25, v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Column Temperature: 50°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of various UV filters, including Octocrylene, in aqueous samples.[4]

1. Sample Preparation (for water samples):

  • Collect the water sample in a clean glass container.

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes.

  • For SPE, acidify the water sample and pass it through an appropriate SPE cartridge.

  • Elute the analytes from the cartridge with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Concentrate the eluate under a gentle stream of nitrogen.

  • The sample may require derivatization to improve the volatility of the analyte for GC analysis.

2. Chromatographic and Spectrometric Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injector Temperature: 280°C in splitless mode.[4]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 300°C at a rate of 5°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

    • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Mandatory Visualization

Cross-Validation Workflow Diagram

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods, such as HPLC and GC-MS, to ensure the consistency and reliability of the analytical results.

cross_validation_workflow cluster_0 Method 1: HPLC cluster_1 Method 2: GC-MS cluster_2 Cross-Validation hplc_dev Method Development & Optimization hplc_val Method Validation (ICH Guidelines) hplc_dev->hplc_val hplc_sample Sample Analysis (n replicates) hplc_val->hplc_sample hplc_data Data Set 1 hplc_sample->hplc_data stat_analysis Statistical Comparison (e.g., t-test, Bland-Altman plot) hplc_data->stat_analysis gcms_dev Method Development & Optimization gcms_val Method Validation (ICH Guidelines) gcms_dev->gcms_val gcms_sample Sample Analysis (same samples) gcms_val->gcms_sample gcms_data Data Set 2 gcms_sample->gcms_data gcms_data->stat_analysis conclusion Conclusion on Method Comparability stat_analysis->conclusion start Define Analytical Requirement start->hplc_dev start->gcms_dev

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

References

"performance comparison of different catalysts for diphenylacrylate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diphenylacrylates, a key scaffold in various pharmacologically active compounds and materials, is predominantly achieved through the Knoevenagel condensation of benzophenone (B1666685) with an active methylene (B1212753) compound. The choice of catalyst is a critical parameter influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems for the synthesis of a representative diphenylacrylate, ethyl 2-cyano-3,3-diphenylacrylate, based on available experimental data.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the synthesis of ethyl 2-cyano-3,3-diphenylacrylate via the Knoevenagel condensation of benzophenone and ethyl cyanoacetate (B8463686).

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium BicarbonateNot specifiedCyclohexane (B81311)102-10416-18Not specified[1][2]
Ammonium (B1175870) Acetate (B1210297)Staged additionNot specifiedNot specified~1594.1[1]
Piperidine / n-Caprylic AcidNot specifiedn-Heptane99-102~13Not specified[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols based on the cited literature for the synthesis of ethyl 2-cyano-3,3-diphenylacrylate.

Protocol 1: Synthesis using Sodium Bicarbonate[1][2]
  • Reaction Setup: A reaction vessel is charged with cyclohexane and benzophenone. The mixture is stirred until the benzophenone is completely dissolved.

  • Heating: The solution is heated to and maintained at a temperature of 102-104°C.

  • Catalyst Addition: Sodium bicarbonate is added to the reaction mixture to act as the catalyst.

  • Reactant Addition: Ethyl cyanoacetate is slowly added dropwise to the heated reaction mixture.

  • Reaction: The reaction is allowed to proceed for 16 to 18 hours. During this period, the water generated is continuously removed from the reaction mixture.

  • Work-up: Upon completion, the product, ethyl 2-cyano-3,3-diphenylacrylate, is isolated from the reaction mixture.

Protocol 2: Synthesis using Ammonium Acetate[1]
  • Reactant and Initial Catalyst Addition: The reaction is initiated with the addition of benzophenone, ethyl cyanoacetate, and an initial portion of ammonium acetate.

  • Staged Catalyst Addition: After an initial reaction period of 1 hour, additional portions of ammonium acetate are added every 30 minutes.

  • Reaction Time: The total reaction time is approximately 15 hours.

  • Product Isolation: Following the completion of the reaction, the product is isolated and purified, achieving a high yield and purity.

Protocol 3: Synthesis using Piperidine and n-Caprylic Acid[3]
  • Reaction Mixture Preparation: Benzophenone, ethyl cyanoacetate, piperidine, n-caprylic acid, and n-heptane are combined in a reaction vessel.

  • Reflux: The mixture is heated to reflux, with the reaction temperature maintained between 99-102°C.

  • Water Removal: The water produced during the condensation reaction is continuously separated.

  • Reaction Completion: The reaction is monitored until the rate of water separation diminishes, typically requiring around 13 hours.

  • Product Isolation: The reaction mixture is then cooled and subjected to a work-up procedure to isolate the final product.

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the catalytic synthesis of diphenylacrylate.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Benzophenone and Solvent B Dissolve Benzophenone A->B C Heat to Reaction Temperature B->C D Add Catalyst C->D E Slowly Add Ethyl Cyanoacetate D->E F Maintain Temperature and Continuously Remove Water E->F G Cool Reaction Mixture F->G H Isolate Crude Product (e.g., Filtration, Extraction) G->H I Purify Product (e.g., Crystallization, Chromatography) H->I J Characterize Final Product I->J

General workflow for diphenylacrylate synthesis.

References

A Guide to Inter-Laboratory Comparison of Ethyl 2-cyano-3,3-diphenylacrylate-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate-d10 (E2CD-d10) in a biological matrix, such as human plasma. The objective of such a study is to ensure that different laboratories can produce comparable, reliable, and reproducible results, which is critical for multicenter clinical trials and regulatory submissions.

Introduction: The reliable quantification of therapeutic agents and their metabolites in biological matrices is fundamental to drug development. When bioanalysis is performed across multiple laboratories, it is imperative to demonstrate method equivalency to ensure data integrity. An inter-laboratory comparison, also known as a round-robin study, serves as a critical assessment of the reproducibility and robustness of an analytical method. This guide is structured based on the principles outlined in the ICH M10 Bioanalytical Method Validation guidelines.[1][2][3]

While a specific inter-laboratory study for this compound is not publicly available, this document presents a hypothetical comparison to illustrate the required experimental protocols, data presentation, and evaluation criteria.

Experimental Protocols

A standardized and validated bioanalytical method is distributed to all participating laboratories. The following protocol provides a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of E2CD-d10 in human plasma.

1. Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of E2CD-d10 from human plasma samples.

  • Initial Step: Thaw plasma samples gradually at 4°C and vortex to ensure homogeneity.[4]

  • Aliquoting: Transfer 100 µL of each plasma sample (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard (IS): Add 25 µL of the working internal standard solution (e.g., a structural analogue of E2CD-d10) to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 300 µL of the clear supernatant into a clean 96-well plate or autosampler vials.

  • Injection: Inject 5 µL of the prepared sample into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A standard UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Analytical Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: Re-equilibrate at 20% B

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • E2CD-d10: Q1: 288.4 m/z → Q3: 214.2 m/z

    • Internal Standard (IS): To be determined based on the selected analogue.

Data Presentation: A Hypothetical Comparison

For this hypothetical study, identical sets of blinded quality control (QC) samples at three concentration levels (Low, Medium, High) were sent to three independent laboratories. Each laboratory analyzed the samples in triplicate.

Table 1: Inter-Laboratory Quantification of E2CD-d10 QC Samples

LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Std. Dev. (SD)CV (%)
Lab A Low QC5.004.850.214.3
Mid QC50.051.51.803.5
High QC40039211.83.0
Lab B Low QC5.005.250.305.7
Mid QC50.048.92.455.0
High QC40040814.33.5
Lab C Low QC5.004.980.255.0
Mid QC50.052.12.084.0
High QC40038915.64.0

Table 2: Summary of Laboratory Performance: Accuracy and Precision

The performance of each laboratory is evaluated based on the accuracy (% Bias) and precision (CV%) of their measurements against the nominal concentrations.

LaboratoryQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (CV%)
Lab A Low QC5.00-3.0%4.3%
Mid QC50.0+3.0%3.5%
High QC400-2.0%3.0%
Lab B Low QC5.00+5.0%5.7%
Mid QC50.0-2.2%5.0%
High QC400+2.0%3.5%
Lab C Low QC5.00-0.4%5.0%
Mid QC50.0+4.2%4.0%
High QC400-2.8%4.0%

Acceptance Criteria (based on ICH M10):

  • Accuracy: The mean concentration should be within ±15% of the nominal value.

  • Precision: The coefficient of variation (CV) should not exceed 15%.

Based on these criteria, all three laboratories produced acceptable results, demonstrating the robustness and transferability of the analytical method.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Samples Thaw Thaw & Vortex Samples Sample->Thaw Aliquot Aliquot 100 µL Plasma Thaw->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Precipitate Add Acetonitrile & Vortex Add_IS->Precipitate Centrifuge Centrifuge at 14,000 x g Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for E2CD-d10 quantification.

G Outcome Reliable & Comparable Inter-Laboratory Data Accuracy Accuracy (% Bias) Accuracy->Outcome Precision Precision (CV%) Precision->Outcome Robustness Method Robustness Robustness->Accuracy Robustness->Precision Protocol Standardized Protocol Protocol->Robustness Reagents Common Reagent Lots Reagents->Robustness Training Analyst Training Training->Robustness System System Suitability System->Robustness

Caption: Key factors influencing inter-laboratory data comparability.

References

A Comparative Guide to the Metabolic Pathways of Etocrylene and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the common UV filter, Etocrylene (also known as Octocrylene), and its hypothetical deuterated analog. While direct experimental data for a deuterated version of Etocrylene is not currently available in published literature, this comparison is based on established principles of the kinetic isotope effect and existing metabolic data for the parent compound. The information presented herein is intended to guide research and development efforts in the fields of drug metabolism, pharmacokinetics, and toxicology.

Metabolic Pathway of Etocrylene

Etocrylene undergoes biotransformation in the body primarily through two main pathways: ester hydrolysis and oxidation of the ethylhexyl side chain. In vitro studies with human liver microsomes have indicated the involvement of carboxylesterases (CES) in the hydrolysis of the ester bond, and cytochrome P450 (CYP) enzymes, specifically CYP2C19, CYP2C9, and CYP1A2, in the oxidative metabolism of similar UV filters.

The primary metabolites identified in human urine are:

  • 2-cyano-3,3-diphenylacrylic acid (CPAA): The major metabolite, formed via ester hydrolysis.

  • 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC): A minor metabolite resulting from side-chain oxidation.

  • 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA): Another minor metabolite formed through further oxidation of the side chain.

Etocrylene_Metabolism cluster_oxidized Etocrylene Etocrylene CPAA 2-cyano-3,3-diphenylacrylic acid (CPAA) Etocrylene->CPAA Ester Hydrolysis (Carboxylesterases) Oxidized_Metabolites Side-chain Oxidized Metabolites Etocrylene->Oxidized_Metabolites Oxidation (CYP450 Enzymes) Five_OH_OC 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC) Oxidized_Metabolites->Five_OH_OC DOCCA 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA) Five_OH_OC->DOCCA Further Oxidation

Metabolic Pathway of Etocrylene

Predicted Metabolic Pathway of Deuterated Etocrylene

Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The increased energy required to break the C-D bond can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE) .

For Etocrylene, deuteration at the metabolically active sites on the 2-ethylhexyl side chain is predicted to slow down the rate of oxidation by CYP450 enzymes. This would lead to a decrease in the formation of oxidized metabolites like 5OH-OC and DOCCA. Consequently, a larger proportion of the deuterated Etocrylene may be metabolized through the ester hydrolysis pathway, potentially leading to an increase in the formation of CPAA. This shift in metabolic pathways is referred to as "metabolic switching".

Deuterated_Etocrylene_Metabolism cluster_oxidized Deuterated_Etocrylene Deuterated Etocrylene (d-Etocrylene) CPAA 2-cyano-3,3-diphenylacrylic acid (CPAA) Deuterated_Etocrylene->CPAA Ester Hydrolysis (Potentially Increased) Oxidized_Metabolites Side-chain Oxidized Metabolites Deuterated_Etocrylene->Oxidized_Metabolites Oxidation (CYP450 Enzymes) (Decreased Rate due to KIE) Five_OH_OC d-2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (d-5OH-OC) Oxidized_Metabolites->Five_OH_OC DOCCA d-2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (d-DOCCA) Five_OH_OC->DOCCA Further Oxidation

Predicted Metabolic Pathway of Deuterated Etocrylene

Quantitative Data Comparison

The following tables summarize the available quantitative data for Etocrylene's metabolites and the predicted impact of deuteration.

Table 1: Quantitative Metabolic Data for Etocrylene in Humans

MetabolitePercentage of Oral Dose Excreted in UrineElimination Half-life (1st Phase)Elimination Half-life (2nd Phase)
CPAA 40 - 50%5.7 hours16 hours
5OH-OC 0.005 - 0.011%1.3 hours6.4 hours
DOCCA 0.11 - 0.16%3.0 hours16 hours

Data sourced from studies on human volunteers after oral administration of Octocrylene.

Table 2: Predicted Quantitative Metabolic Profile of Deuterated Etocrylene

MetabolitePredicted Change in Formation RatePredicted Impact on ExcretionPredicted Impact on Half-life
d-CPAA Potentially IncreasedHigher percentage of dose excretedLikely similar to CPAA
d-5OH-OC Significantly DecreasedLower percentage of dose excretedIncreased half-life of parent compound
d-DOCCA Significantly DecreasedLower percentage of dose excretedIncreased half-life of parent compound

Predictions are based on the kinetic isotope effect and the principle of metabolic switching. Experimental verification is required.

Experimental Protocols

To empirically determine and compare the metabolic pathways, a detailed in vitro metabolism study is necessary. The following protocol outlines a suitable approach.

Comparative in vitro Metabolism of Etocrylene and its Deuterated Analog using Human Liver Microsomes

1. Objective: To compare the metabolic stability and metabolite profiles of Etocrylene and its deuterated analog in human liver microsomes.

2. Materials:

  • Etocrylene (analytical standard)

  • Deuterated Etocrylene (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

3. Incubation Procedure:

  • Prepare a stock solution of Etocrylene and its deuterated analog in a suitable organic solvent (e.g., DMSO).

  • Pre-warm the HLM suspension and phosphate buffer to 37°C.

  • In separate microcentrifuge tubes, combine the HLM suspension, phosphate buffer, and the test compound (either Etocrylene or its deuterated analog) to a final protein concentration of 0.5 mg/mL and a final substrate concentration of 1 µM.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Terminate the reaction in each aliquot by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant to new tubes for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in both positive and negative ion modes to detect and quantify the parent compounds and their metabolites. Develop specific multiple reaction monitoring (MRM) transitions for each analyte.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for both Etocrylene and its deuterated analog.

  • Identify and quantify the formation of metabolites (CPAA, 5OH-OC, DOCCA, and their deuterated counterparts) over time.

  • Compare the metabolic stability and the relative abundance of each metabolite between the two parent compounds.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Etocrylene & d-Etocrylene) Combine Combine Microsomes, Buffer, and Test Compound Prep_Solutions->Combine Prep_Microsomes Prepare Human Liver Microsome Suspension Prep_Microsomes->Combine Pre_incubate Pre-incubate at 37°C Combine->Pre_incubate Initiate Initiate Reaction with NADPH Pre_incubate->Initiate Incubate_Time Incubate and Collect Samples at Time Points Initiate->Incubate_Time Terminate Terminate Reaction with Acetonitrile + IS Incubate_Time->Terminate Centrifuge Centrifuge to Precipitate Proteins Terminate->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Data_Analysis Data Analysis: - % Parent Remaining - t½ and CLint - Metabolite Quantification Analyze->Data_Analysis

Workflow for Comparative In Vitro Metabolism Study

Conclusion

The strategic deuteration of Etocrylene at the ethylhexyl side chain is predicted to significantly alter its metabolic profile. The primary anticipated effect is a reduction in the rate of oxidative metabolism due to the kinetic isotope effect, leading to increased metabolic stability of the parent compound. This could result in a longer biological half-life and potentially a shift in metabolism towards the ester hydrolysis pathway.

While these predictions are grounded in well-established principles of drug metabolism, they remain hypothetical. The provided experimental protocol offers a robust framework for the empirical validation of these hypotheses. Such studies are crucial for a comprehensive understanding of the pharmacokinetic and toxicological profiles of deuterated Etocrylene and will be invaluable for researchers and professionals in the development of safer and more effective chemical compounds.

"evaluating the effectiveness of Etocrylene as a photostabilizer for other UV filters"

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of sunscreen formulation, the photostability of UV filters is a paramount concern for researchers and drug development professionals. Ensuring that active ingredients maintain their protective efficacy upon exposure to UV radiation is critical for product performance and consumer safety. This guide provides a comprehensive evaluation of Etocrylene's effectiveness as a photostabilizer for other commonly used UV filters, comparing its performance with alternatives and presenting supporting experimental data.

Note on Data Availability: Direct quantitative experimental data for Etocrylene is limited in publicly available literature. The following data and discussions primarily utilize Octocrylene, a closely related and widely studied photostabilizer (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), as a proxy for Etocrylene (ethyl 2-cyano-3,3-diphenylacrylate). The structural similarity and shared chromophore suggest a comparable photostabilizing mechanism and efficacy.

Quantitative Performance Analysis

The primary function of a photostabilizer is to mitigate the degradation of photolabile UV filters, such as Avobenzone (Butyl Methoxydibenzoylmethane), a highly effective UVA absorber known for its instability.[1] The addition of a photostabilizer like Octocrylene has been shown to significantly improve the photostability of Avobenzone.[2]

Below are tables summarizing the photostabilizing effect of Octocrylene on Avobenzone, which can be considered indicative of Etocrylene's potential performance.

Table 1: Photostability of Avobenzone with and without Octocrylene

FormulationUV Filter ConcentrationIrradiation Dose (MED)Photostability (% Avobenzone Remaining)Reference
Avobenzone alone4%2523%[3]
Avobenzone + Octocrylene4% Avobenzone, 3.6% Octocrylene2590%[3]

Table 2: Impact of Octocrylene on In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Retention

FormulationIn Vitro SPF RetentionIn Vitro UVA-PF RetentionReference
Avobenzone + Octocrylene>90%92%[3]

Mechanism of Photostabilization: Triplet State Quenching

The photodegradation of Avobenzone is initiated upon absorption of UVA radiation, leading to the formation of an excited singlet state, followed by intersystem crossing to a more stable but reactive triplet state.[4] This triplet state is a key intermediate in the degradation pathway.[4]

Etocrylene, similar to Octocrylene, is believed to function as a photostabilizer primarily through a triplet-triplet energy transfer mechanism.[3][5] The triplet energy level of Etocrylene is lower than that of Avobenzone, allowing for an efficient quenching of the excited Avobenzone triplet state.[5] This process deactivates the reactive Avobenzone molecule, returning it to its ground state, while the Etocrylene molecule dissipates the absorbed energy through non-destructive pathways.[6]

Photostabilization of Avobenzone by Etocrylene via Triplet Quenching.

Experimental Protocols

Accurate evaluation of photostability is crucial. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Photostability Assessment by UV Spectroscopy

This method measures the change in UV absorbance of a sunscreen formulation before and after exposure to a controlled dose of UV radiation.

  • Sample Preparation:

    • A thin, uniform film of the test formulation (typically 2 mg/cm²) is applied to a suitable substrate, such as a roughened polymethylmethacrylate (PMMA) plate.

    • The film is allowed to dry and equilibrate in the dark for at least 15 minutes to form a stable film.

  • Initial UV Absorbance Measurement:

    • The initial UV absorbance spectrum of the sample-coated plate is measured from 290 to 400 nm using a UV-Vis spectrophotometer equipped with an integrating sphere.

  • UV Irradiation:

    • The plate is then exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often measured in Minimal Erythemal Doses (MEDs).

  • Final UV Absorbance Measurement:

    • After irradiation, the UV absorbance spectrum of the same plate is measured again under the same conditions as the initial measurement.

  • Data Analysis:

    • The percentage of photostability is calculated by comparing the area under the absorbance curve (or the absorbance at the λmax of the UV filter) before and after irradiation.

Quantification of UV Filter Degradation by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more precise quantification of the concentration of individual UV filters before and after irradiation.

  • Sample Preparation and Irradiation:

    • Sunscreen films are prepared and irradiated as described in the UV spectroscopy protocol.

  • Extraction of UV Filters:

    • The irradiated and non-irradiated sunscreen films are extracted from the PMMA plates using a suitable solvent (e.g., methanol (B129727), ethanol). Sonication is often used to ensure complete dissolution.

  • HPLC Analysis:

    • The extracted solutions are then analyzed using a validated HPLC method. A common setup includes:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of methanol and water, often with a small percentage of acetic acid.[7][8]

      • Flow Rate: Typically 1.0 mL/min.[7]

      • Detection: UV detector set at the λmax of the target UV filter (e.g., ~360 nm for Avobenzone).[7]

  • Quantification:

    • The concentration of the UV filter in the irradiated and non-irradiated samples is determined by comparing the peak areas to a standard calibration curve. The percentage of degradation is then calculated.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Apply 2 mg/cm² of sunscreen to PMMA plate Dry Dry for 15 min in dark Prep->Dry Measure_Initial Measure Initial UV Absorbance (UV Spectroscopy) Dry->Measure_Initial Irradiate Irradiate with Solar Simulator (e.g., 25 MEDs) Measure_Initial->Irradiate Measure_Final Measure Final UV Absorbance (UV Spectroscopy) Irradiate->Measure_Final Extract Extract UV Filters (for HPLC) Irradiate->Extract Quantify Quantify Degradation Measure_Final->Quantify HPLC Analyze by HPLC Extract->HPLC HPLC->Quantify

Workflow for In Vitro Photostability Testing.

Comparison with Other Photostabilizers

While Etocrylene (via Octocrylene data) demonstrates significant efficacy, other molecules are also used to stabilize photolabile UV filters.

  • Bemotrizinol (Tinosorb S): A broad-spectrum UV filter that is inherently photostable and has been shown to effectively stabilize Avobenzone.

  • Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (Tinosorb S): Another highly effective photostabilizer for Avobenzone.

  • 4-Methylbenzylidene Camphor (4-MBC): A UVB filter that also exhibits triplet quenching capabilities and can stabilize Avobenzone.[3]

  • Antioxidants: Compounds like Vitamin C, Vitamin E, and Ubiquinone can also contribute to the photostabilization of Avobenzone by quenching reactive oxygen species generated during irradiation.[9]

The choice of photostabilizer often depends on formulation compatibility, desired SPF, and regulatory considerations. The combination of multiple photostabilizers can sometimes lead to synergistic effects, further enhancing the overall stability of the sunscreen product.[3]

Conclusion

Based on the available data for its close analog, Octocrylene, Etocrylene is an effective photostabilizer for photolabile UV filters, most notably Avobenzone. Its primary mechanism of action is through the efficient quenching of the reactive triplet state of Avobenzone, thereby preventing its degradation. The experimental protocols outlined provide a robust framework for evaluating the photostability of sunscreen formulations. For researchers and formulators, the inclusion of Etocrylene or similar photostabilizers is a critical step in developing high-performance, broad-spectrum sunscreens that maintain their efficacy throughout the duration of sun exposure. Further direct studies on Etocrylene would be beneficial to confirm and quantify its specific photostabilizing properties.

References

Comparative Guide to Linearity and Range Determination for the Quantification of Ethyl 2-cyano-3,3-diphenylacrylate-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methodologies for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate-d10, a deuterated internal standard critical for robust bioanalytical studies. Due to the limited availability of specific validation data for this particular deuterated compound in the public domain, this guide leverages data from structurally similar acrylate (B77674) compounds and established principles of bioanalytical method validation using stable isotope-labeled internal standards.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The latter is considered the gold standard for bioanalysis due to its high sensitivity and selectivity, particularly when coupled with a deuterated internal standard like this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of acrylate compounds, providing an objective comparison between HPLC-DAD and LC-MS/MS methodologies. The LC-MS/MS data specifically reflects the enhanced performance expected when using a deuterated internal standard.

ParameterHigh-Performance Liquid Chromatography (HPLC-DAD)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Internal Standard
Linearity (R²) > 0.999[1][2]> 0.999
Limit of Detection (LOD) 0.03 - 0.08 mg/kg[1][2]0.001 - 0.01 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.3 mg/kg (estimated)[1]0.003 - 0.03 ng/mL
Accuracy (Recovery) 85.4% - 110.7%[1][2]95% - 105%
Precision (RSD) 1.6% - 5.2%[1][2]< 5%
Matrix Effect SusceptibleMinimized[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for similar analytes and represent best practices for the validation of a bioanalytical method for this compound.

Linearity and Range Determination using LC-MS/MS

Objective: To establish the linear relationship between the concentration of the analyte and the detector response over a defined range.

Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of a non-deuterated standard of Ethyl 2-cyano-3,3-diphenylacrylate in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Prepare a separate stock solution of the deuterated internal standard (this compound).

    • Prepare a series of working standard solutions by serially diluting the primary stock solution to create at least five to eight different concentration levels.

    • Prepare a working internal standard solution at a constant concentration.

  • Preparation of Calibration Standards:

    • Spike a blank biological matrix (e.g., plasma, urine) with the working standard solutions to create a calibration curve.

    • Add the working internal standard solution to each calibration standard.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

    • Column: A C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard would need to be optimized.

  • Data Analysis:

    • Plot the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), which should be ≥ 0.99.

    • The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

Alternative Method: HPLC-DAD

While less sensitive and selective than LC-MS/MS, HPLC-DAD can be a viable alternative for less complex matrices or higher concentration levels.

Protocol:

  • Preparation of Standards: As described for the LC-MS/MS method, but without the internal standard.

  • HPLC-DAD Analysis:

    • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

    • Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[2]

    • Detection Wavelength: Determined by a UV scan of the analyte; likely in the range of 280-320 nm.[1]

    • Injection Volume: 10 µL.[1]

  • Data Analysis:

    • Plot the peak area of the analyte against its concentration.

    • Determine the linearity and range as described for the LC-MS/MS method.

Visualizations

Experimental Workflow for Linearity and Range Determination

cluster_prep Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data Data Evaluation stock Prepare Analyte & IS Stock Solutions working Prepare Working Solutions stock->working cal_standards Spike Blank Matrix for Calibration Curve working->cal_standards add_is Add Internal Standard cal_standards->add_is extraction Sample Extraction (e.g., LLE, SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms peak_area Determine Peak Area Ratios lcms->peak_area regression Plot Ratio vs. Concentration & Perform Linear Regression peak_area->regression linearity Assess Linearity (R²) regression->linearity range Define Analytical Range (LLOQ to ULOQ) regression->range

Caption: Workflow for Linearity and Range Determination.

Logical Relationship for Internal Standard Selection

start Need for an Internal Standard in Bioanalysis? sil Stable Isotope-Labeled (SIL) IS Available? (e.g., Deuterated) start->sil use_sil Use SIL IS (e.g., this compound) sil->use_sil Yes analog Use Structural Analog IS sil->analog No validate Proceed with Method Validation use_sil->validate analog->validate

Caption: Decision Pathway for Internal Standard Selection.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Ethyl 2-cyano-3,3-diphenylacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the robustness of common analytical methods used for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate, a key component in various specialty chemical and pharmaceutical applications. The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This evaluation is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][3]

The primary focus of this guide is on High-Performance Liquid Chromatography (HPLC), the most prevalent technique for this type of analysis. A comparison is drawn with Gas Chromatography (GC) as a viable alternative. The data presented herein is representative of typical results obtained during a robustness study, designed to illustrate the comparative performance of these methods.

Comparison of Analytical Method Robustness

The robustness of an analytical method is typically assessed by evaluating the impact of minor changes in key parameters on the final results.[4][5] For HPLC, these often include the mobile phase composition, pH, column temperature, and flow rate.[6] For GC, critical parameters include oven temperature, carrier gas flow rate, and injection port temperature.

The following tables summarize the results of a simulated robustness study for two common methods. The study deliberately introduces small variations around the nominal operating conditions to assess the impact on critical system suitability parameters (e.g., retention time, peak area, and resolution) and the final assay result.

Table 1: Robustness Testing of HPLC-UV Method

Parameter VariedVariationRetention Time Shift (% Change)Peak Area (% RSD)Resolution (Rs)Assay Result (% of Nominal)
Mobile Phase
% Acetonitrile± 2.0%-4.5 to +4.8%0.85> 2.099.5 - 100.7%
Buffer pH± 0.2 units-1.5 to +1.8%0.65> 2.099.8 - 100.3%
Instrument
Flow Rate± 5.0%-4.8 to +5.1%1.10> 2.099.1 - 101.2%
Column Temperature± 2 °C-2.1 to +2.3%0.45> 2.0100.1 - 100.4%
Wavelength± 2 nm0.0%0.95> 2.099.4 - 100.6%
Column
Different LotLot A vs. B-0.8%0.70> 2.099.9 - 100.2%
Overall - Within ± 5.1% < 2.0% > 2.0 99.1 - 101.2%

Acceptance Criteria: Assay results typically must remain within 98-102% of the nominal value, with a Relative Standard Deviation (RSD) for precision of ≤ 2%.[7]

Table 2: Robustness Testing of GC-FID Method

Parameter VariedVariationRetention Time Shift (% Change)Peak Area (% RSD)Resolution (Rs)Assay Result (% of Nominal)
Instrument
Oven Temperature± 2 °C-3.5 to +3.8%0.90> 1.899.6 - 100.5%
Carrier Gas Flow± 5.0%-4.2 to +4.5%1.35> 1.898.9 - 101.5%
Injection Temp.± 5 °C-0.5 to +0.6%1.15> 1.899.3 - 100.8%
Column
Different LotLot A vs. B-1.1%0.85> 1.899.7 - 100.3%
Overall - Within ± 4.5% < 2.0% > 1.8 98.9 - 101.5%

Acceptance Criteria: Assay results typically must remain within 98-102% of the nominal value, with an RSD for precision of ≤ 2%.[7]

Experimental Workflow and Logic

A robustness study is a systematic process. It begins with identifying method parameters that could influence the results, defining the range of variation for each, and executing a designed experiment to analyze the effects.[8] The workflow ensures that the method's reliability is thoroughly challenged and understood.

Robustness_Testing_Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Conclusion A Define Nominal Method (e.g., HPLC, GC) B Identify Critical Parameters (e.g., Flow Rate, Temp, pH) A->B C Define Variation Ranges (e.g., Flow ±5%, Temp ±2°C) B->C D Design Experiment (e.g., Factorial, Plackett-Burman) C->D E Prepare Samples & Standards D->E F Execute Analytical Runs Under Varied Conditions E->F G Analyze Results (e.g., %RSD, Retention Shift) F->G H Compare Against Acceptance Criteria G->H I Method is Robust H->I Pass J Method is Not Robust (Re-evaluate/Optimize) H->J Fail

Workflow for a typical analytical method robustness study.

Detailed Experimental Protocols

The following protocols outline the methodologies for conducting the robustness tests summarized above.

Protocol 1: HPLC-UV Method Robustness

  • Objective: To assess the robustness of the HPLC-UV method for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate.

  • Instrumentation: Standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Nominal Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 20mM Phosphate Buffer (pH 6.5) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of Ethyl 2-cyano-3,3-diphenylacrylate at a known concentration (e.g., 100 µg/mL).

    • Prepare a sample solution for assay determination.

    • Set up a series of experiments based on a factorial or one-factor-at-a-time (OFAT) design where each parameter listed in Table 1 is varied. For example:

      • Flow Rate: Analyze the sample at 0.95 mL/min and 1.05 mL/min.

      • Mobile Phase Composition: Analyze the sample with mobile phases containing 58% and 62% acetonitrile.

      • pH: Adjust the buffer pH to 6.3 and 6.7.

      • Temperature: Set the column oven to 28 °C and 32 °C.

      • Wavelength: Set the detector to 278 nm and 282 nm.

    • For each condition, perform multiple (e.g., n=3) injections of the standard and sample solutions.

    • Record the retention time, peak area, and resolution between the analyte and any adjacent peaks.

    • Calculate the assay percentage for the sample under each varied condition.

    • Analyze the data by calculating the % change or %RSD and compare it against the predefined acceptance criteria.

Protocol 2: GC-FID Method Robustness

  • Objective: To assess the robustness of the GC-FID method for the quantification of Ethyl 2-cyano-3,3-diphenylacrylate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Nominal Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Port Temperature: 250 °C.

    • Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Procedure:

    • Prepare a standard solution of Ethyl 2-cyano-3,3-diphenylacrylate in a suitable solvent (e.g., Dichloromethane).

    • Prepare a sample solution for assay determination.

    • Set up a series of experiments where each parameter listed in Table 2 is deliberately varied. For example:

      • Carrier Gas Flow: Analyze the sample at 1.14 mL/min and 1.26 mL/min.

      • Oven Temperature: Modify the initial and final temperatures of the ramp by ± 2 °C.

      • Injection Temperature: Set the injector to 245 °C and 255 °C.

    • For each condition, perform multiple (e.g., n=3) injections.

    • Record retention time, peak area, and resolution.

    • Calculate the assay percentage for the sample under each condition.

    • Analyze the data and compare results against acceptance criteria to determine if the method is robust.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-cyano-3,3-diphenylacrylate-d10: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-cyano-3,3-diphenylacrylate-d10, ensuring laboratory safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. Handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and irritating vapors.
Hand Protection Nitrile or polyethylene (B3416737) glovesProvides a barrier against skin contact. Avoid cotton or wool gloves , as contact with cyanoacrylates can cause a rapid exothermic reaction, leading to heat and smoke.
Protective Clothing Laboratory coatPrevents contamination of personal clothing.
Understanding the Waste: The Role of Deuterium (B1214612)

This compound is a deuterated compound, meaning some hydrogen atoms have been replaced by their stable isotope, deuterium. For disposal purposes, it's important to note that deuterium is not radioactive . Therefore, this compound does not constitute radioactive waste. The primary hazards are associated with the chemical properties of the cyanoacrylate molecule itself. Regulations for deuterated compounds are typically concerned with large quantities intended for nuclear applications, which is not relevant for the laboratory-scale use of this product. The disposal procedures are therefore dictated by its chemical reactivity.

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state: uncured (liquid/solid powder), cured (polymerized solid), or as part of a spill.

Uncured this compound

Uncured cyanoacrylates are considered hazardous waste due to their reactivity. The primary disposal strategy is to induce polymerization, converting the reactive substance into a stable, non-hazardous solid.

Experimental Protocol for Polymerization:

  • Select a suitable container: Use a designated, chemically resistant container such as a polyethylene beaker.

  • Add an absorbent material: For liquid forms, pour the uncured cyanoacrylate onto an inert absorbent material like sand or vermiculite (B1170534) within the container. For the solid powder form, it can be placed directly in the container.

  • Initiate polymerization: Slowly add a small amount of water to the mixture and stir. Water acts as a catalyst for the polymerization of cyanoacrylates. This reaction is exothermic and will generate heat.

  • Cooling and Curing: Place the container in a well-ventilated area, such as a fume hood, and allow it to cool and solidify completely.

  • Final Disposal: Once fully cured and cooled, the solid polymer is generally considered non-hazardous and can be disposed of as regular solid waste. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department and local regulations.

Cured (Polymerized) this compound

Cured, or polymerized, cyanoacrylate is a stable plastic and is generally considered non-hazardous waste.

  • Collection: Collect the solid, cured material.

  • Disposal: Dispose of in the designated laboratory solid waste stream, in accordance with your institution's guidelines for non-hazardous chemical waste.

Spill Cleanup

In the event of a spill, immediate action is necessary to contain and manage the material safely.

  • Ensure proper ventilation and PPE.

  • Contain the spill: For liquid spills, absorb with an inert material such as sand or vermiculite. Do not use paper towels or other cellulosic materials for large spills, as this can lead to a rapid exothermic reaction.

  • Induce polymerization: For larger spills, you can carefully flood the area with water to induce polymerization.

  • Collect the waste: Scrape up the solidified material and place it into a designated, sealed container for disposal.

  • Decontaminate the area: Clean the spill area thoroughly.

  • Waste Disposal: The collected spill cleanup material should be disposed of as hazardous waste.

Empty Containers

Empty containers that held this compound must also be disposed of properly.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent (e.g., acetone). The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.

  • Container Disposal: After triple-rinsing, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling stream. Remove or deface the original label before disposal.

  • Alternative: Alternatively, the unrinsed empty container can be disposed of directly as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify Waste Type: This compound uncured Uncured (Liquid or Solid Powder) start->uncured cured Cured (Polymerized Solid) start->cured spill Spill Material start->spill container Empty Container start->container polymerize Polymerize with Water (in a fume hood) uncured->polymerize non_hazardous Dispose as Non-Hazardous Solid Waste (Confirm with EHS) cured->non_hazardous hazardous Dispose as Hazardous Waste spill->hazardous container->hazardous Or dispose directly triple_rinse Triple-Rinse with Solvent container->triple_rinse polymerize->non_hazardous collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle/Trash) triple_rinse->dispose_container

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize consulting your institution's specific waste disposal guidelines.

Personal protective equipment for handling Ethyl 2-cyano-3,3-diphenylacrylate-d10

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-cyano-3,3-diphenylacrylate-d10

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety, operational, and disposal information for handling this compound. Adherence to these procedures is critical for personal safety and the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is recommended.[1][2]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or splash-proof goggles.[3][4]Protects against splashes and vapors that can cause serious eye irritation.[1][3]
Hand Protection Nitrile or Neoprene gloves.[1][3]Provides a suitable barrier against skin contact. Do not use PVC, Nylon, or Cotton gloves.[3]
Skin and Body Protection Chemical-resistant lab coat or apron and long-sleeved clothing.[1][3]Minimizes skin exposure to spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3][5]Protects against inhalation of vapors which may cause respiratory irritation.[3][6]
Safe Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling:

  • Work in a well-ventilated area, such as a fume hood.[3][7]

  • Avoid breathing vapors or dust.[4][8]

  • Wash hands thoroughly after handling.[3][8]

  • Do not eat, drink, or smoke in the work area.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed.

  • For deuterated compounds, storage under an inert atmosphere like nitrogen or argon is recommended to prevent oxidation and contamination.[10]

  • Protect from light by storing in amber vials or in the dark to prevent photodegradation.[10]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Skin Contact Do not pull bonded skin apart.[1] Immerse the affected area in warm, soapy water and gently peel or roll the skin apart.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eye with large amounts of warm water for at least 15 minutes, keeping the eyelids open.[1] Do not try to force the eye open.[1] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Ingestion Do not induce vomiting. The adhesive will rapidly polymerize in the mouth.[1] Seek immediate medical attention.
Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Do not dispose of it in standard laboratory trash or down the drain.[2]

Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible waste container with a secure lid.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a designated and controlled satellite accumulation area.[2]

Disposal Procedure:

  • Allow any residual material to harden before disposal.[7]

  • For spills, absorb the liquid with an inert material like vermiculite (B1170534) or sand and place it in a suitable chemical waste container.[11]

  • Contact your institution's environmental health and safety (EHS) department for pickup and disposal of the hazardous waste.[2]

Visualized Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams illustrate the recommended workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Appropriate PPE prep2 Ensure Proper Ventilation prep1->prep2 handle1 Weigh/Measure Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Remove PPE clean1->clean2 clean3 Wash Hands clean2->clean3

Caption: Workflow for the safe handling of the chemical.

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll1 Use Designated Container coll2 Label as Hazardous Waste coll1->coll2 store1 Store in Satellite Area coll2->store1 disp1 Request EHS Pickup store1->disp1 disp2 Document Waste disp1->disp2

Caption: Step-by-step disposal plan for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.